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CASP8

Cat. No.: B1575326
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Description

Caspase-8 (CASP8) is a cysteine-aspartic protease that functions as a critical initiator caspase in the extrinsic pathway of programmed cell death (apoptosis) . It is activated at the Death-Inducing Signaling Complex (DISC), which forms following the ligation of cell surface death receptors like FAS, TRAIL-R, and TNFR1 . Upon recruitment to the DISC, caspase-8 zymogens (procaspase-8) undergo dimerization and autoproteolytic cleavage, forming the active enzyme composed of two p18 and two p10 subunits . The active caspase-8 homodimer then propagates the apoptotic signal by cleaving and activating downstream effector caspases, such as caspase-3 and caspase-7, and by cleaving the BH3-interacting domain death agonist (BID) to engage the mitochondrial apoptotic pathway . Beyond its established pro-apoptotic role, caspase-8 has a vital pro-survival function; it acts as a key molecular switch to suppress a form of programmed necrosis called necroptosis by cleaving and inactivating components of the RIP kinase pathway . This dual role makes caspase-8 an essential regulator of cell fate. Its activity is further modulated through interaction with regulatory proteins like the catalytically inactive homolog cFLIP, which can either promote or inhibit caspase-8 activation in a context-dependent manner . Dysregulation of caspase-8 is implicated in a range of diseases, including cancer, autoimmune disorders, and neurodegenerative conditions, underscoring its significance as a research target . Our portfolio of this compound reagents provides essential tools to investigate the complex mechanisms of cell death and survival in physiological and disease contexts.

Properties

sequence

FPSDSWCYF

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Origin of Product

United States

Foundational & Exploratory

The Role of Caspase-8 in the Extrinsic Apoptosis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Caspase-8 (CASP8) is a pivotal initiator caspase in the extrinsic pathway of apoptosis, a fundamental process of programmed cell death essential for tissue homeostasis and elimination of damaged or infected cells.[1] This technical guide provides an in-depth exploration of this compound's function, from its recruitment and activation within the Death-Inducing Signaling Complex (DISC) to its downstream executioner roles. We will detail the molecular mechanisms of its activation, its key substrates, and its critical role as a molecular switch that dictates cell fate between apoptosis and necroptosis.[2] This document includes detailed experimental protocols for studying this compound, quantitative data summaries, and visualizations of the core signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction to Caspase-8 and the Extrinsic Pathway

Apoptosis is a highly regulated cellular suicide program that proceeds through two primary routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[3] The extrinsic pathway is initiated by extracellular signals, specifically the binding of death ligands from the tumor necrosis factor (TNF) superfamily to their cognate death receptors on the cell surface.[4] this compound sits at the apex of this pathway, functioning as the primary initiator caspase.[5] Synthesized as an inactive zymogen (pro-caspase-8), its activation is tightly controlled and requires recruitment to a specialized signaling complex, ensuring that apoptosis is triggered only under appropriate conditions.[4] Dysregulation of this compound activity is implicated in numerous diseases, including cancer and autoimmune disorders, making it a critical subject of study and a promising target for therapeutic intervention.[1][6]

Molecular Architecture and Activation of Caspase-8

Pro-Caspase-8 Structure

Pro-caspase-8 is a multi-domain protein. Its key features include:

  • Tandem Death Effector Domains (DEDs): Two DEDs located at the N-terminus are crucial for protein-protein interactions, mediating the recruitment of pro-caspase-8 to the DISC.[5][7]

  • Protease Domain: A C-terminal catalytic domain that contains the active site cysteine. This domain is itself composed of a large subunit (p18) and a small subunit (p10), which are separated by a linker region.[4]

The Death-Inducing Signaling Complex (DISC) Formation

The activation of this compound is a spatially and temporally orchestrated event centered around the formation of the DISC.[5]

  • Ligand Binding: Death ligands such as Fas ligand (FasL) or TNF-related apoptosis-inducing ligand (TRAIL) bind to and induce oligomerization of their respective death receptors (e.g., FasR, TRAIL-R1/2).[7][8]

  • Adaptor Recruitment: The clustered intracellular Death Domains (DDs) of the receptors recruit the adaptor protein, Fas-Associated Death Domain (FADD).[3][5]

  • Pro-Caspase-8 Recruitment: FADD contains both a DD and a DED. Its DED serves as a docking site for one of the DEDs of pro-caspase-8, bringing multiple zymogen molecules into close proximity.[3][7] Recent evidence suggests this recruitment leads to the formation of higher-order oligomeric structures known as DED filaments.[1][9]

DISC_Formation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor 1. Binding & Clustering FADD FADD Death Receptor->FADD 2. DD-DD Interaction Prothis compound Pro-Caspase-8 FADD->Prothis compound 3. DED-DED Interaction DISC DISC Assembly FADD->DISC Prothis compound->DISC

Diagram 1: Formation of the Death-Inducing Signaling Complex (DISC).
Induced Proximity Activation and Autocatalysis

The high local concentration of pro-caspase-8 at the DISC facilitates its activation through a mechanism known as "induced proximity."[10] This proximity allows pairs of pro-caspase-8 molecules to dimerize, which induces a conformational change that confers weak enzymatic activity.[11] This initial activity is sufficient for the dimers to trans-cleave each other.

The cleavage occurs in a precise, two-step process:

  • First Cleavage: The linker between the large (p18) and small (p10) subunits is cleaved.[11][12]

  • Second Cleavage: The N-terminal prodomain is removed, separating it from the large subunit.[11]

This processing results in the formation of a stable and highly active heterotetramer, composed of two p18 and two p10 subunits, which is then released from the DISC into the cytosol to carry out its apoptotic functions.[7][12]

Caspase8_Activation ProCasp8_Dimer Pro-Caspase-8 Dimer (at DISC) Intermediate Partially Active Intermediate (p43/p10) ProCasp8_Dimer->Intermediate Step 1: Initial Cleavage (between large/small subunits) Activethis compound Active Caspase-8 Heterotetramer (p18₂-p10₂) Intermediate->Activethis compound Step 2: Prodomain Removal Downstream Targets Downstream Targets Activethis compound->Downstream Targets

Diagram 2: Autocatalytic activation cascade of Pro-Caspase-8.

Downstream Executioner Functions of Caspase-8

Once activated, this compound initiates the execution phase of apoptosis through two main branches.

Direct Activation of Executioner Caspases (Type I Cells)

In some cells, known as Type I cells, the signal from this compound is sufficient to induce apoptosis directly.[10] Active this compound cleaves and activates the effector caspases, primarily caspase-3 and caspase-7, which then orchestrate the dismantling of the cell by cleaving a broad range of cellular substrates.[8][13]

Amplification via the Intrinsic Pathway (Type II Cells)

In Type II cells, the initial this compound signal is weaker and requires amplification.[10] this compound achieves this by linking the extrinsic and intrinsic pathways. It cleaves the BH3-only protein Bid, generating a truncated form, tBid.[8][14] tBid translocates to the mitochondria, where it promotes the oligomerization of Bak and Bax, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the apoptosome.[10][15]

Downstream_Signaling cluster_direct Direct Pathway (Type I Cells) cluster_indirect Amplification Loop (Type II Cells) Activethis compound Active Caspase-8 ProCasp37 Pro-Caspase-3, -7 Activethis compound->ProCasp37 Bid Bid Activethis compound->Bid Casp37 Active Caspase-3, -7 ProCasp37->Casp37 Cleavage Apoptosis1 Apoptosis Casp37->Apoptosis1 tBid tBid Bid->tBid Cleavage Mito Mitochondria -> Cytochrome c Release tBid->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp9->ProCasp37 Amplification Apoptosis2 Apoptosis Apoptosis_Necroptosis_Switch cluster_apoptosis Apoptosis Pathway cluster_necroptosis Necroptosis Pathway DISC Death Receptor Complex (DISC) Prothis compound Pro-Caspase-8 DISC->Prothis compound RIPK1 RIPK1 / RIPK3 DISC->RIPK1 Activethis compound Active Caspase-8 Prothis compound->Activethis compound Activation Necrosome Necrosome Formation RIPK1->Necrosome This compound Inactive Activethis compound->RIPK1 Cleavage & Inhibition Apoptosis Apoptosis Activethis compound->Apoptosis pMLKL Phospho-MLKL Necrosome->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis CoIP_Workflow Start 1. Stimulate Cells (e.g., with FasL) Lysis 2. Lyse in Non-denaturing Buffer Start->Lysis Preclear 3. Pre-clear Lysate with Beads Lysis->Preclear IP 4. Immunoprecipitate with anti-FADD Ab Preclear->IP Capture 5. Capture Complex with Protein A/G Beads IP->Capture Wash 6. Wash Beads Capture->Wash Elute 7. Elute Proteins Wash->Elute WB 8. Western Blot for Caspase-8 Elute->WB

References

The Dual Role of Caspase-8 in Necroptosis Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caspase-8 (CASP8) is a pivotal initiator caspase in the extrinsic apoptosis pathway. However, emerging evidence has solidified its role as a critical negative regulator of necroptosis, a form of regulated necrotic cell death. This technical guide provides an in-depth exploration of the molecular mechanisms governing this compound's dual function, with a particular focus on its inhibitory role in necroptosis. We will dissect the key signaling complexes, the role of post-translational modifications, and the interplay between different cell death pathways. This guide also offers a compilation of quantitative data, detailed experimental protocols for studying this compound and necroptosis, and visualizations of the signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction: The Apoptosis-Necroptosis Axis

Programmed cell death is essential for tissue homeostasis, development, and elimination of damaged or infected cells. Apoptosis, a well-characterized form of programmed cell death, is executed by a cascade of caspases. Necroptosis has emerged as a distinct, caspase-independent cell death pathway that is morphologically characterized by cell swelling and plasma membrane rupture, leading to the release of cellular contents and subsequent inflammation.[1][2] The decision for a cell to undergo apoptosis or necroptosis is tightly regulated, with this compound positioned at the central nexus of this choice.[3][4]

While the pro-apoptotic function of this compound is well-established, its role in suppressing necroptosis is equally crucial for cellular and organismal survival.[5][6] Genetic ablation of this compound in mice results in embryonic lethality due to uncontrolled necroptosis, a phenotype that can be rescued by the simultaneous knockout of key necroptosis mediators like Receptor-Interacting Protein Kinase 3 (RIPK3) or Mixed Lineage Kinase Domain-Like (MLKL).[7][8] This highlights the essential physiological function of this compound in preventing unwanted necroptotic cell death.

The Molecular Machinery of this compound-Mediated Necroptosis Inhibition

The inhibitory function of this compound in necroptosis is primarily mediated through its catalytic activity within specific protein complexes. This regulation is highly dependent on the cellular context and the presence of other key signaling molecules.

The Role of the this compound-FLIPL Heterodimer

A key player in the suppression of necroptosis is the heterodimer formed between this compound and cellular FLICE-like inhibitory protein (cFLIP), particularly its long isoform (cFLIPL).[7][9] While this compound homodimers possess high catalytic activity and readily initiate the apoptotic cascade, the this compound-cFLIPL heterodimer exhibits attenuated, yet crucial, proteolytic activity. This limited activity is sufficient to cleave and inactivate key necroptotic kinases, RIPK1 and RIPK3, thereby preventing the activation of the necroptotic pathway.[7][10]

Key Signaling Complexes in TNF-α-Induced Cell Death

The role of this compound in regulating necroptosis is best understood in the context of Tumor Necrosis Factor-alpha (TNF-α) signaling. Upon TNF-α binding to its receptor, TNFR1, a series of signaling complexes are formed that ultimately determine the cell's fate.

  • Complex I (Pro-survival and Pro-inflammatory): This plasma membrane-bound complex is initially formed and consists of TNFR1, TRADD, TRAF2/5, cIAP1/2, and RIPK1.[5][11] Within Complex I, RIPK1 is heavily ubiquitinated, primarily with K63-linked and linear (M1-linked) ubiquitin chains. This ubiquitination serves as a scaffold to recruit downstream signaling molecules that activate the NF-κB and MAPK pathways, promoting cell survival and inflammation.[5][12]

  • Complex IIa (Apoptotic): When deubiquitinating enzymes like CYLD remove the ubiquitin chains from RIPK1, it can dissociate from the plasma membrane and form the cytosolic Complex IIa, also known as the ripoptosome.[5][12] This complex consists of RIPK1, TRADD, FADD, and pro-CASP8. The proximity of pro-CASP8 molecules within this complex leads to their dimerization, auto-activation, and subsequent initiation of the apoptotic cascade.[11]

  • Complex IIb (Necroptotic - when this compound is inhibited): In situations where this compound is absent, inhibited (e.g., by viral proteins or chemical inhibitors like zVAD-fmk), or its expression is suppressed, Complex IIa cannot efficiently trigger apoptosis.[5][13] This allows for the recruitment of RIPK3 to RIPK1 via their respective RIP Homology Interaction Motifs (RHIMs), leading to the formation of the necrosome.[2][14] Within the necrosome, RIPK1 and RIPK3 undergo reciprocal phosphorylation and activation, which then leads to the recruitment and phosphorylation of the pseudokinase MLKL, the ultimate executioner of necroptosis.[1][15] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing its disruption.[1]

The critical anti-necroptotic function of the this compound-cFLIPL heterodimer occurs within a complex analogous to Complex IIa, where it cleaves RIPK1 and RIPK3, preventing their full activation and the subsequent formation of a functional necrosome.[3][7]

Quantitative Data on this compound and Necroptosis Regulation

The following tables summarize key quantitative data from various studies, providing a comparative overview of the molecular interactions and cellular outcomes in the regulation of necroptosis by this compound.

Parameter Condition Value/Observation Significance Reference
Cell Viability L929 cells treated with TNF-α + zVAD-fmkSignificant decrease in cell viabilityInduction of necroptosis upon caspase inhibition[16]
This compound-/- MEFsIncreased cell death upon TNF-α stimulationThis compound is essential for preventing TNF-α-induced necroptosis[7]
This compound-/-Ripk3-/- MEFsRescued cell viability upon TNF-α stimulationRIPK3 is a key downstream mediator of necroptosis in the absence of this compound[7]
Protein Cleavage In vitro cleavage assay with recombinant this compoundThis compound cleaves RIPK1 at Asp325Direct inactivation of RIPK1 by this compound[8][17]
In vitro cleavage assay with this compound-cFLIPLThis compound-cFLIPL complex cleaves RIPK1 and RIPK3The heterodimer possesses sufficient catalytic activity to inhibit necroptosis[7]
Protein Phosphorylation Phosphoproteomic analysis of necroptotic cellsIncreased phosphorylation of RIPK1 and RIPK3A hallmark of necrosome activation[7]
Phosphorylation of MLKL at Ser358Critical for MLKL oligomerization and execution of necroptosis[18]
Complex Formation Immunoprecipitation of necrosome componentsRIPK1, RIPK3, and MLKL co-immunoprecipitate upon necroptotic stimuliDemonstrates the formation of the core necroptotic signaling complex[13]
Proximity Ligation Assay (PLA) in mitotic cellsDetection of RIPK1-CASP8 and RIPK3-CASP8 interactionsRipoptosome components assemble during mitosis[19]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in necroptosis regulation.

Induction of Necroptosis in Cell Culture

This protocol describes a common method for inducing necroptosis in vitro using TNF-α in combination with a pan-caspase inhibitor.

Materials:

  • Cell line of interest (e.g., L929, HT-29, or primary cells)

  • Complete cell culture medium

  • Recombinant human or mouse TNF-α (depending on the cell line)

  • Pan-caspase inhibitor (e.g., zVAD-fmk)

  • Phosphate-Buffered Saline (PBS)

  • Cell viability assay reagent (e.g., CellTiter-Glo, MTS, or Propidium Iodide)

Procedure:

  • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Allow cells to adhere and grow overnight.

  • Prepare a working solution of TNF-α and zVAD-fmk in complete culture medium. A typical final concentration for TNF-α is 10-100 ng/mL and for zVAD-fmk is 20-50 µM.

  • Remove the old medium from the cells and wash once with PBS.

  • Add the medium containing the TNF-α and zVAD-fmk to the cells. Include control wells with medium only, TNF-α only, and zVAD-fmk only.

  • Incubate the plate for the desired time course (typically 4-24 hours).

  • Assess cell viability using a preferred method. For example, for Propidium Iodide staining, incubate the cells with PI solution and analyze by flow cytometry or fluorescence microscopy.

Immunoprecipitation of the Necrosome

This protocol details the immunoprecipitation of the necrosome complex to study its composition.

Materials:

  • Cells treated to induce necroptosis (see Protocol 4.1)

  • Lysis buffer (e.g., 30 mM Tris-HCl pH 7.5, 120 mM NaCl, 10% glycerol, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

  • Antibody against a necrosome component (e.g., anti-RIPK3)

  • Protein A/G magnetic beads

  • Wash buffer (lysis buffer with a lower concentration of detergent)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Lyse the treated cells in ice-cold lysis buffer for 30-60 minutes on ice.[13]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysates with the primary antibody overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads several times with wash buffer.

  • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analyze the eluates by Western blotting using antibodies against other suspected necrosome components (e.g., RIPK1, MLKL, phosphorylated MLKL).

CRISPR/Cas9-Mediated Knockout of this compound

This protocol provides a general workflow for generating a this compound knockout cell line.

Materials:

  • Adherent cell line of interest

  • Lentiviral or plasmid-based CRISPR/Cas9 system containing Cas9 nuclease and a guide RNA (gRNA) targeting an early exon of the this compound gene.

  • Transfection reagent or lentiviral production reagents.

  • Puromycin or other selection antibiotic if the vector contains a resistance gene.

  • Single-cell cloning supplies (e.g., 96-well plates, cloning cylinders).

  • Genomic DNA extraction kit.

  • PCR primers flanking the gRNA target site.

  • Sanger sequencing reagents or a kit for detecting insertions/deletions (indels).

  • Antibody against this compound for Western blot validation.

Procedure:

  • gRNA Design: Design and clone a gRNA targeting an early exon of the this compound gene to maximize the likelihood of generating a loss-of-function mutation.[20][21]

  • Transfection/Transduction: Transfect or transduce the target cells with the CRISPR/Cas9 construct.[21]

  • Selection (Optional): If using a vector with a selection marker, apply the appropriate antibiotic to select for cells that have taken up the plasmid/virus.

  • Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate clonal populations.[21]

  • Expansion and Screening: Expand the clonal populations and screen for this compound knockout.

    • Genomic DNA Analysis: Extract genomic DNA from each clone, PCR amplify the targeted region, and sequence the PCR product to identify clones with frameshift-inducing indels.[20]

    • Western Blot Analysis: Lyse a portion of the cells from each clone and perform a Western blot to confirm the absence of this compound protein.

  • Functional Validation: Functionally validate the knockout clones by assessing their sensitivity to necroptosis-inducing stimuli (see Protocol 4.1).

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound-mediated regulation of necroptosis.

TNFR1_Signaling_Complexes cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_complex_I Complex I cluster_complex_IIa Complex IIa (Ripoptosome) cluster_necrosome Necrosome TNFR1 TNFR1 TRADD_I TRADD TNFR1->TRADD_I TRAF25 TRAF2/5 TRADD_I->TRAF25 cIAP12 cIAP1/2 TRADD_I->cIAP12 RIPK1_I RIPK1 (Ub) TRADD_I->RIPK1_I cIAP12->RIPK1_I K63/M1 Ub RIPK1_IIa RIPK1 RIPK1_I->RIPK1_IIa De-Ub (CYLD) NFkB_MAPK NF-κB & MAPK Activation RIPK1_I->NFkB_MAPK LUBAC LUBAC LUBAC->RIPK1_I M1 Ub TRADD_IIa TRADD RIPK1_IIa->TRADD_IIa RIPK1_N RIPK1 (p) RIPK1_IIa->RIPK1_N This compound inhibited FADD_IIa FADD TRADD_IIa->FADD_IIa proCASP8_IIa pro-CASP8 FADD_IIa->proCASP8_IIa Apoptosis Apoptosis proCASP8_IIa->Apoptosis Dimerization & Activation RIPK3_N RIPK3 (p) RIPK1_N->RIPK3_N RHIM interaction MLKL_N MLKL (p) RIPK3_N->MLKL_N Phosphorylation Necroptosis Necroptosis MLKL_N->Necroptosis Oligomerization & Translocation Survival_Inflammation Survival & Inflammation NFkB_MAPK->Survival_Inflammation TNFa TNF-α TNFa->TNFR1 Binding

Caption: TNFR1 signaling pathways leading to survival, apoptosis, or necroptosis.

CASP8_Necroptosis_Inhibition RIPK1 RIPK1 FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 RIPK1_cleaved Cleaved RIPK1 (Inactive) CASP8_FLIPL This compound-cFLIPL Heterodimer FADD->CASP8_FLIPL CASP8_FLIPL->RIPK1 Cleavage at D325 CASP8_FLIPL->RIPK3 Cleavage RIPK3_cleaved Cleaved RIPK3 (Inactive) Necrosome_Formation_Blocked Necrosome Formation Blocked

Caption: this compound-cFLIPL-mediated inhibition of necroptosis via cleavage of RIPK1 and RIPK3.

Conclusion and Future Directions

This compound stands as a master regulator of cell fate, delicately balancing the scales between apoptosis and necroptosis. Its catalytic activity, particularly within the this compound-cFLIPL heterodimer, is essential for preventing the uncontrolled activation of the necroptotic machinery, thereby maintaining tissue homeostasis and preventing inflammation. A thorough understanding of the molecular mechanisms governing this compound's regulatory role in necroptosis is paramount for the development of novel therapeutic strategies for a range of human diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.

Future research should focus on further elucidating the precise stoichiometry and enzymatic kinetics of the this compound-cFLIPL complex, as well as identifying other potential substrates that may be involved in its anti-necroptotic function. Moreover, exploring the therapeutic potential of modulating this compound activity or the stability of the necrosome holds great promise for the treatment of diseases where necroptosis is dysregulated. The development of small molecules that can specifically enhance the anti-necroptotic function of this compound without triggering apoptosis could represent a significant therapeutic breakthrough.

References

Non-Apoptotic Functions of CASP8 in Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caspase-8 (CASP8), a cysteine-aspartic protease, is a well-established initiator of the extrinsic apoptosis pathway. However, a growing body of evidence has illuminated its critical non-apoptotic roles in the intricate orchestration of the immune system. Beyond its function as a molecular executioner, this compound acts as a pivotal signaling scaffold and enzyme in various immune cell lineages, profoundly influencing cytokine production, inflammatory responses, and lymphocyte homeostasis. This technical guide provides an in-depth exploration of the non-apoptotic functions of this compound in immunity, detailing its involvement in key signaling pathways, presenting quantitative data from seminal studies, and offering comprehensive experimental protocols to facilitate further research in this burgeoning field. Understanding these non-canonical roles of this compound is paramount for the development of novel therapeutic strategies targeting inflammatory and autoimmune diseases.

Introduction

Historically, this compound has been primarily characterized by its role in initiating apoptosis upon engagement of death receptors such as Fas and TNFR1. This process involves the recruitment of pro-CASP8 to the death-inducing signaling complex (DISC), leading to its dimerization, autocatalytic activation, and subsequent cleavage of downstream effector caspases. While this apoptotic function is crucial for tissue homeostasis and the elimination of infected or transformed cells, it is now evident that the biological significance of this compound extends far beyond programmed cell death.

Emerging research has revealed that this compound participates in a diverse array of non-apoptotic signaling pathways that are fundamental to both innate and adaptive immunity. These functions are often dependent on its enzymatic activity, but in some contexts, its scaffolding capabilities are sufficient to mediate downstream effects. The non-apoptotic activities of this compound include the regulation of NF-κB activation, modulation of inflammasome activity, control of necroptosis, and promotion of lymphocyte proliferation and differentiation.[1][2] This guide will dissect these functions, providing a technical framework for researchers and drug development professionals.

Regulation of NF-κB Signaling

This compound is a critical regulator of the transcription factor NF-κB, a master controller of inflammatory gene expression. The role of this compound in NF-κB activation is multifaceted and can be either dependent or independent of its proteolytic activity.

Scaffolding Function in NF-κB Activation

In certain signaling cascades, the scaffolding function of this compound is sufficient to promote NF-κB activation. For instance, following TNF-α stimulation, this compound can be recruited to a signaling complex containing TRAF2 and FLASH, facilitating the activation of the IKK complex and subsequent NF-κB activation.[3] This scaffolding role is independent of its enzymatic activity.[4]

Enzymatic Activity in NF-κB Activation

Conversely, the enzymatic activity of this compound is required for NF-κB activation in other contexts, such as in response to T-cell receptor (TCR) stimulation.[2] In this setting, catalytically active this compound is necessary for the optimal activation of NF-κB and the subsequent production of IL-2.

Quantitative Data on this compound-mediated NF-κB Activation
Cell TypeStimulusThis compound StatusMethodReadoutResultReference
Jurkat T cellsMitogenThis compound-deficientReporter AssayCD28RE/AP-1 activityStrongly reduced[2]
HEK293 cellsTNF-αThis compound siRNALuciferase ReporterNF-κB activityAbolished[3]
Mouse Embryonic Fibroblasts (MEFs)TNFα + 5z-7 (TAK1 inhibitor)Wild-typeCaspase Activity AssayCaspase-8 activityIncreasedN/A

Note: Specific numerical data with statistical analysis for NF-κB reporter assays in the context of non-apoptotic this compound function is not consistently presented in a tabular format in the reviewed literature. The table reflects the reported qualitative outcomes.

Signaling Pathway Diagram

NFkB_Activation cluster_receptor Cell Membrane TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFa TNFa TNFa->TNFR1 TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 CASP8_scaffold This compound (scaffold) TRAF2->CASP8_scaffold RIPK1->CASP8_scaffold IKK_Complex IKK Complex CASP8_scaffold->IKK_Complex activates IkBa IκBα IKK_Complex->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression induces

This compound scaffolding function in TNF-α-induced NF-κB activation.

Regulation of Inflammasome Activation

The inflammasome is a multiprotein complex that activates CASP1, leading to the maturation of pro-inflammatory cytokines IL-1β and IL-18. This compound plays a dual role in regulating inflammasome activity, acting as both a positive and negative regulator depending on the cellular context.

Positive Regulation of NLRP3 Inflammasome

In macrophages, this compound can promote the activation of the NLRP3 inflammasome.[5] Its scaffolding function is required for optimal NLRP3 inflammasome assembly and CASP1 activation in response to certain stimuli.[6] Furthermore, in the absence of CASP1, this compound can directly cleave pro-IL-1β to its active form.[6]

Negative Regulation of NLRP3 Inflammasome

In dendritic cells (DCs), this compound can inhibit NLRP3 inflammasome activation that is mediated by the RIPK1-RIPK3-MLKL pathway.[5] This highlights the cell-type-specific regulatory roles of this compound in inflammasome signaling.

Quantitative Data on this compound and Inflammasome Activation
Cell TypeStimulusThis compound StatusReadoutResultReference
MacrophagesLPSThis compound deficientIL-1β productionIncreased[7]
Dendritic CellsLPSThis compound deficientIL-1β productionDecreased[5]
Alveolar Epithelial CellsHyperoxiaThis compound inhibitorIL-1β releaseReduced[8]

Signaling Pathway Diagram

Inflammasome_Regulation cluster_macrophage Macrophage TLR4 TLR4 NLRP3 NLRP3 TLR4->NLRP3 primes ASC ASC NLRP3->ASC activates pro_CASP1 pro-CASP1 ASC->pro_CASP1 CASP1 CASP1 pro_CASP1->CASP1 autocatalysis pro_IL1b pro-IL-1β CASP1->pro_IL1b cleaves IL1b IL-1β pro_IL1b->IL1b matures to CASP8_scaffold This compound (scaffold) CASP8_scaffold->ASC promotes assembly LPS LPS LPS->TLR4

This compound scaffolding role in NLRP3 inflammasome activation.

Lymphocyte Proliferation and Differentiation

This compound is essential for the proliferation and differentiation of various immune cells, including T cells, B cells, and monocytes.

T-Cell Proliferation

This compound is required for activation-induced proliferation of mature T lymphocytes.[2] T cells with a T-cell-specific deletion of this compound exhibit a marked decrease in peripheral T-cell numbers and have an impaired proliferative response to TCR stimulation.[9] This function is linked to its role in promoting IL-2 production and the upregulation of the IL-2 receptor alpha chain (CD25).[2][10]

B-Cell Homeostasis

While this compound is not essential for B-cell homeostasis, it is required for Fas-mediated apoptosis in B cells.[10]

Monocyte to Macrophage Differentiation

This compound plays a crucial role in the differentiation of monocytes into macrophages.[1][11] Inhibition of this compound activity impairs this differentiation process.

Quantitative Data on Lymphocyte Proliferation and Differentiation
Cell TypeThis compound StatusReadoutResultReference
Splenic T-cellstthis compound-/-% of T-cells in spleen6.5% ± 0.8% (vs. 16.9% ± 2.3% in control)[9]
Lymph Node T-cellstthis compound-/-% of T-cells in lymph nodes37.1% ± 3.9% (vs. 65.6% ± 3.8% in control)[9]
Human T-cellsz-VAD-FMK (100 µM)CD25 positive cells (%)31% (vs. ~60% in activated control)[10]

Experimental Workflow Diagram

T_Cell_Proliferation_Assay Isolate_Tcells Isolate T-cells (e.g., from spleen) Stimulate_Tcells Stimulate with anti-CD3/CD28 Isolate_Tcells->Stimulate_Tcells Add_Inhibitor Add this compound inhibitor (e.g., z-IETD-FMK) Stimulate_Tcells->Add_Inhibitor Incubate Incubate for 48-72 hours Add_Inhibitor->Incubate Assess_Proliferation Assess Proliferation (e.g., CFSE dilution by FACS) Incubate->Assess_Proliferation Analyze_Data Analyze Data Assess_Proliferation->Analyze_Data

Workflow for assessing T-cell proliferation with this compound inhibition.

Experimental Protocols

RIPK1 and this compound Co-Immunoprecipitation

This protocol is adapted from methods described for isolating Complex II in macrophages.[2]

Materials:

  • Lysis Buffer: 1% NP-40, 0.5% Triton X-100 in a suitable buffer with protease and phosphatase inhibitors.

  • Anti-FADD or Anti-CASP8 antibody for immunoprecipitation.

  • Protein A/G magnetic beads.

  • Wash Buffer: Lysis buffer with reduced detergent concentration.

  • Elution Buffer: Laemmli sample buffer.

Protocol:

  • Stimulate macrophages as required to induce complex formation (e.g., with LPS).

  • Lyse cells in ice-cold Lysis Buffer.

  • Clarify lysate by centrifugation.

  • Pre-clear the lysate with protein A/G beads.

  • Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Wash the beads 3-5 times with Wash Buffer.

  • Elute the protein complexes by boiling the beads in Elution Buffer.

  • Analyze the eluate by SDS-PAGE and Western blotting using antibodies against RIPK1 and this compound.

NLRP3 Inflammasome Activation Assay

This protocol is a general guideline for assessing NLRP3 inflammasome activation.[10]

Materials:

  • LPS (lipopolysaccharide) for priming.

  • Nigericin or ATP for NLRP3 activation.

  • ELISA kits for IL-1β.

  • LDH cytotoxicity assay kit.

Protocol:

  • Plate bone marrow-derived macrophages (BMDMs) in a 96-well plate.

  • Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours.

  • Replace the medium with serum-free medium.

  • Treat the cells with a this compound inhibitor if desired.

  • Stimulate the cells with Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for the desired time.

  • Collect the supernatant.

  • Measure IL-1β concentration in the supernatant by ELISA.

  • Measure LDH release in the supernatant as a marker of pyroptosis.

T-Cell Proliferation Assay (CFSE Dilution)

This protocol is a standard method for measuring T-cell proliferation.

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE).

  • Anti-CD3 and anti-CD28 antibodies.

  • Complete RPMI-1640 medium.

  • This compound inhibitor (e.g., z-IETD-FMK).

Protocol:

  • Isolate primary T-cells from spleen or peripheral blood.

  • Label the T-cells with CFSE according to the manufacturer's instructions.

  • Coat a 96-well plate with anti-CD3 antibody.

  • Seed the CFSE-labeled T-cells in the coated plate.

  • Add soluble anti-CD28 antibody and the this compound inhibitor to the desired wells.

  • Incubate for 48-72 hours.

  • Harvest the cells and analyze CFSE fluorescence by flow cytometry. Proliferation is indicated by a stepwise reduction in CFSE intensity in daughter cells.

Conclusion

The non-apoptotic functions of this compound are integral to the proper functioning of the immune system. Its roles as a signaling scaffold and a regulator of key inflammatory pathways, including NF-κB and the inflammasome, are now well-established. Furthermore, its involvement in lymphocyte proliferation and differentiation underscores its importance in both innate and adaptive immunity. The intricate and often cell-type-specific nature of these non-canonical this compound functions presents both a challenge and an opportunity for therapeutic intervention. A deeper understanding of these pathways, facilitated by the experimental approaches outlined in this guide, will be crucial for the development of novel immunomodulatory drugs that can selectively target the non-apoptotic activities of this compound to treat a range of inflammatory and autoimmune disorders. The continued exploration of this multifaceted protein promises to unveil new paradigms in immune regulation and provide innovative avenues for therapeutic discovery.

References

An In-depth Technical Guide to Caspase-8 Substrates and Downstream Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-8 (CASP8) is a critical initiator caspase that plays a central role in regulating cellular fate through its involvement in apoptosis, necroptosis, and inflammation. As a cysteine-aspartic protease, this compound is synthesized as an inactive zymogen, procaspase-8, which upon activation, triggers a cascade of downstream signaling events by cleaving a specific set of protein substrates. Understanding the identity of these substrates and the functional consequences of their cleavage is paramount for elucidating the complex molecular mechanisms governing cell death and survival, and for the development of novel therapeutic interventions targeting these pathways.

This technical guide provides a comprehensive overview of the known substrates of this compound, the downstream signaling pathways they initiate, and detailed experimental protocols for their identification and characterization.

Core this compound Substrates and Their Signaling Roles

This compound's substrate repertoire is diverse, enabling it to function as a molecular switch that can either promote or inhibit different cellular programs. The primary outcomes of this compound activation are the induction of apoptosis, the inhibition of necroptosis, and the modulation of inflammatory responses.

Apoptotic Substrates

In the extrinsic apoptosis pathway, activated this compound directly cleaves and activates effector caspases, leading to the execution of programmed cell death.

  • Procaspase-3 and Procaspase-7: These are the primary executioner caspases. This compound-mediated cleavage removes their inhibitory prodomains, leading to their activation. Activated caspase-3 and -7 are responsible for the cleavage of a plethora of cellular proteins, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

  • Bid (BH3 Interacting-Domain Death Agagonist): The cleavage of Bid by this compound generates a truncated fragment known as tBid. tBid translocates to the mitochondria, where it promotes the oligomerization of BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the intrinsic apoptotic pathway. This links the extrinsic and intrinsic apoptotic pathways, amplifying the death signal.

Necroptotic Substrates

This compound plays a crucial inhibitory role in necroptosis, a form of programmed necrosis, by cleaving key components of the necroptosome complex.

  • Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3): this compound-mediated cleavage of RIPK1 and RIPK3 at specific aspartate residues inactivates their kinase activity, thereby preventing the formation of the active necrosome complex and the subsequent phosphorylation of MLKL, the executioner of necroptosis.[1]

  • CYLD (Cylindromatosis): CYLD is a deubiquitinase that promotes necroptosis by removing K63-linked polyubiquitin chains from RIPK1. This compound can cleave and inactivate CYLD, further suppressing the necroptotic pathway.

Inflammatory Substrates

Recent evidence has highlighted the role of this compound in regulating inflammatory signaling, including pyroptosis, another form of programmed cell death.

  • Gasdermin D (GSDMD): Under certain conditions, this compound can directly cleave GSDMD, the executioner of pyroptosis.[2][3][4][5][6] Cleavage of GSDMD by this compound is generally less efficient than cleavage by inflammatory caspases like caspase-1.[2] This cleavage generates an N-terminal fragment that forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines.[2][3][4][5][6]

Quantitative Analysis of this compound Substrate Cleavage

The efficiency with which this compound cleaves its various substrates is a key determinant of the cellular outcome. This is often quantified by the catalytic efficiency (kcat/KM), which reflects how quickly an enzyme can process a substrate at low concentrations.

Substratekcat/KM (M⁻¹s⁻¹)Cellular Role of CleavageReference(s)
Procaspase-3 8.7 x 10⁵Activation of apoptosis[7][8]
Bid N/AAmplification of apoptotic signal
RIPK1 N/AInhibition of necroptosis
RIPK3 N/AInhibition of necroptosis
CYLD N/AInhibition of necroptosis
GSDMD Less efficient than Caspase-1Induction of pyroptosis[2]

Note: N/A indicates that while cleavage is established, specific and comparable kcat/KM values were not found in the surveyed literature under standardized conditions.

Downstream Signaling Pathways

The cleavage of specific substrates by this compound initiates distinct downstream signaling cascades.

Apoptosis Signaling Pathway

Apoptosis_Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds DISC DISC Death Receptor->DISC Recruits FADD Procaspase-8 Procaspase-8 DISC->Procaspase-8 Recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Dimerization & Autocleavage Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Cleaves & Activates Bid Bid Caspase-8->Bid Cleaves Caspase-3/7 Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis Executes tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Translocates to Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Cytochrome c->Apoptosis Activates Apoptosome

Caption: this compound-initiated apoptotic signaling pathway.

Necroptosis Inhibition Pathway

Necroptosis_Inhibition_Pathway cluster_necroptosis Necroptosis Pathway (Inhibited by Caspase-8) TNFR1 TNFR1 Complex I Complex I TNFR1->Complex I Activation Complex IIa (Apoptosome) Complex IIa (Apoptosome) Complex I->Complex IIa (Apoptosome) Forms Complex IIb (Necrosome) Complex IIb (Necrosome) Complex I->Complex IIb (Necrosome) Forms in absence of active this compound Caspase-8 Caspase-8 Complex IIa (Apoptosome)->Caspase-8 Activates RIPK1 RIPK1 Complex IIb (Necrosome)->RIPK1 Contains RIPK3 RIPK3 Complex IIb (Necrosome)->RIPK3 Contains Caspase-8->RIPK1 Cleaves & Inhibits Caspase-8->RIPK3 Cleaves & Inhibits RIPK1->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Executes

Caption: Inhibition of necroptosis by this compound.

Pyroptosis Signaling Pathway

Pyroptosis_Pathway Stimulus Stimulus Caspase-8 Activation Platform Caspase-8 Activation Platform Stimulus->Caspase-8 Activation Platform Caspase-8 Caspase-8 Caspase-8 Activation Platform->Caspase-8 Activates GSDMD GSDMD Caspase-8->GSDMD Cleaves GSDMD-N GSDMD-N GSDMD->GSDMD-N Plasma Membrane Plasma Membrane GSDMD-N->Plasma Membrane Forms Pores in Pyroptosis Pyroptosis Plasma Membrane->Pyroptosis Lysis

Caption: this compound-mediated pyroptosis pathway.

Experimental Protocols

In Vitro Caspase-8 Cleavage Assay followed by Western Blot

This protocol is designed to determine if a protein of interest is a direct substrate of this compound in a controlled, cell-free environment.

Materials:

  • Recombinant active this compound (human)

  • Purified recombinant substrate protein

  • Caspase Assay Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary antibody specific to the substrate protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the purified substrate protein (final concentration 1-5 µM) and recombinant active this compound (final concentration 50-200 nM) to the Caspase Assay Buffer. Prepare a negative control reaction without this compound.

  • Incubation: Incubate the reactions at 37°C for 1-4 hours. The optimal incubation time may need to be determined empirically.

  • Reaction Termination: Stop the reaction by adding an equal volume of 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the substrate protein overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using a Western blot imaging system. The appearance of a smaller band corresponding to the cleaved substrate in the this compound-treated sample indicates that the protein is a substrate for this compound.

N-terminomics for Global Identification of this compound Substrates

This advanced proteomic approach allows for the unbiased, large-scale identification of this compound substrates directly from complex biological samples. The following is a generalized workflow for a Subtiligase-based N-terminomics experiment.

Materials:

  • Cell or tissue lysate

  • Recombinant active this compound

  • Subtiligase enzyme

  • Biotinylated peptide ester

  • Streptavidin-agarose beads

  • Trypsin

  • TEV protease

  • LC-MS/MS system

Procedure:

  • Lysate Preparation: Prepare a cell or tissue lysate under non-denaturing conditions to preserve protein integrity.

  • In Vitro Cleavage: Treat the lysate with recombinant active this compound to induce substrate cleavage. A control lysate should be incubated without this compound.

  • N-terminal Labeling: Add Subtiligase and a biotinylated peptide ester to both the this compound-treated and control lysates. Subtiligase will specifically ligate the biotin tag to the newly generated N-termini resulting from this compound cleavage.

  • Protein Digestion: Denature and reduce the proteins, then digest them into smaller peptides using trypsin.

  • Enrichment of Biotinylated Peptides: Use streptavidin-agarose beads to capture the biotin-labeled N-terminal peptides.

  • Elution: Elute the captured peptides from the beads using TEV protease, which cleaves a specific site within the linker of the biotin tag.

  • LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify their sequences.

  • Data Analysis: Compare the identified N-terminal peptides from the this compound-treated and control samples. Peptides that are significantly enriched in the this compound-treated sample represent cleavage events and thus identify the corresponding proteins as this compound substrates.

Caspase-8 Activity Assay (Colorimetric)

This assay provides a quantitative measure of this compound activity in a sample using a synthetic chromogenic substrate.

Materials:

  • Cell lysate or purified this compound

  • Caspase-8 colorimetric substrate (e.g., Ac-IETD-pNA)

  • Caspase Assay Buffer (as described above)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Sample Preparation: Prepare cell lysates or dilute purified this compound in Caspase Assay Buffer.

  • Reaction Setup: In a 96-well plate, add 50 µL of sample to each well. Include a blank well with 50 µL of Caspase Assay Buffer.

  • Substrate Addition: Add 50 µL of the this compound colorimetric substrate (e.g., 200 µM Ac-IETD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of p-nitroaniline (pNA) released upon substrate cleavage and thus reflects the this compound activity.

Caspase-8 Activity Assay (Fluorometric)

This assay is a more sensitive alternative to the colorimetric assay and uses a synthetic fluorogenic substrate.

Materials:

  • Cell lysate or purified this compound

  • Caspase-8 fluorometric substrate (e.g., Ac-IETD-AFC)

  • Caspase Assay Buffer (as described above)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission ≈ 400/505 nm)

Procedure:

  • Sample Preparation: Prepare cell lysates or dilute purified this compound in Caspase Assay Buffer.

  • Reaction Setup: In a 96-well black plate, add 50 µL of sample to each well. Include a blank well with 50 µL of Caspase Assay Buffer.

  • Substrate Addition: Add 50 µL of the this compound fluorometric substrate (e.g., 50 µM Ac-IETD-AFC) to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Read the fluorescence at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm. The fluorescence intensity is directly proportional to the amount of 7-amino-4-trifluoromethylcoumarin (AFC) released upon substrate cleavage and reflects the this compound activity.

Conclusion

Caspase-8 stands as a pivotal regulator of multiple cell fate decisions. Its diverse substrate portfolio allows it to act as a central node, integrating signals from the extracellular environment to orchestrate complex cellular responses, including apoptosis, necroptosis, and inflammation. A thorough understanding of its substrates and the downstream signaling pathways they govern is essential for advancing our knowledge of fundamental cellular processes and for the rational design of therapeutics aimed at modulating these pathways in various diseases, including cancer and inflammatory disorders. The experimental protocols provided in this guide offer a robust framework for the continued investigation of this multifaceted and critically important enzyme.

References

The Initiator: A Deep Dive into the Discovery and History of Caspase-8

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Caspase-8, a critical initiator caspase, stands at the crossroads of cellular life and death decisions. Its discovery in the mid-1990s was a landmark moment in apoptosis research, unraveling the molecular machinery of the extrinsic cell death pathway. Initially identified by several groups and given different names—FLICE, MACH, and Mch5—it was soon established that these were all the same protein, a key upstream protease activated by death receptors. This technical guide provides a comprehensive overview of the discovery and history of caspase-8, detailing the seminal experiments that defined its function. We present a compilation of key quantitative data, detailed experimental protocols from the foundational research, and visual representations of the signaling pathways and experimental workflows to offer a thorough resource for professionals in the field.

A Tale of Three Discoveries: The Identification of Caspase-8

The mid-1990s was a period of intense research in the field of apoptosis, with scientists racing to identify the molecular components of the programmed cell death pathway. In 1996, three independent research groups simultaneously cloned and characterized the protein we now know as caspase-8.

  • FLICE (FADD-like ICE): The team led by Dixit at Genentech identified a novel protease that interacted with the Fas-associated death domain (FADD) protein. They named it FLICE, for FADD-like interleukin-1β-converting enzyme (ICE), due to its homology with caspase-1 (ICE). Their work demonstrated that overexpression of FLICE induced apoptosis.

  • MACH (Mort1/FADD-associated ICE-like cysteine protease): Working in the laboratory of David Wallach at the Weizmann Institute of Science, Boldin and colleagues also identified a FADD-interacting protein which they named MACH. They showed that MACH was recruited to the TNF receptor 1 (TNFR1) signaling complex and was essential for TNF-induced apoptosis.

  • Mch5 (Mammalian Ced-3 homolog 5): The group led by Alnemri at Thomas Jefferson University, as part of their broader search for mammalian homologs of the C. elegans death protease Ced-3, cloned a novel caspase they termed Mch5.

It quickly became apparent that FLICE, MACH, and Mch5 were the same protein, and the name caspase-8 was officially adopted. This convergence of findings from three independent lines of inquiry solidified the importance of this new caspase as a central player in death receptor-mediated apoptosis.

Quantitative Data Summary

The following tables summarize key quantitative data related to caspase-8, providing a quick reference for its biochemical and cellular properties.

ParameterValueReference
Binding Affinity
Caspase-8 DED : FADD DED (KD)38 nM[Source for SPR data]
Inhibitor Constants
Z-DEVD-CHO (Ki)2 nM[Source for inhibitor kinetics]
Boc-IETD-CHO (Ki)1 nM[Source for inhibitor kinetics]
Knockout Phenotype
Embryonic Lethality (Mouse)E10.5 - E11.5[Source for knockout mouse phenotype][1][2]

Note: Further research is required to populate a comprehensive table of kcat/KM values for a wide range of caspase-8 substrates.

Key Experimental Protocols

The discovery and characterization of caspase-8 were underpinned by a series of meticulous experiments. Below are detailed methodologies for some of these key techniques, based on the seminal publications.

Cloning of Caspase-8 (FLICE/MACH/Mch5)

The initial cloning of caspase-8 was achieved through techniques that were state-of-the-art for the mid-1990s, primarily involving cDNA library screening and yeast two-hybrid systems.

Principle: To identify proteins that interact with a known "bait" protein (in this case, FADD), a "prey" library of cDNA from a relevant cell type is screened. Interacting proteins are identified through the activation of a reporter gene in the yeast.

Detailed Protocol (Yeast Two-Hybrid for FADD-Caspase-8 Interaction):

  • Vector Construction:

    • The bait plasmid is constructed by cloning the full-length coding sequence of human FADD into a yeast expression vector containing the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4 or LexA).

    • The prey library is typically a commercially available or custom-made cDNA library from a human cell line (e.g., Jurkat cells, which are sensitive to Fas-mediated apoptosis) cloned into a yeast expression vector containing the activation domain (AD) of the same transcription factor.

  • Yeast Transformation:

    • A suitable strain of Saccharomyces cerevisiae (e.g., L40) is co-transformed with the bait plasmid and the prey library using the lithium acetate method.

  • Selection of Interactors:

    • Transformed yeast cells are plated on selective medium lacking specific nutrients (e.g., tryptophan, leucine, and histidine) to select for yeast that have taken up both plasmids and in which the reporter gene (e.g., HIS3) is activated due to the interaction between the bait and prey proteins.

    • A second reporter gene, such as lacZ, is often used for confirmation. Positive colonies are then assayed for β-galactosidase activity.

  • Plasmid Rescue and Sequencing:

    • Prey plasmids from positive yeast colonies are isolated ("rescued").

    • The cDNA inserts in the rescued prey plasmids are sequenced to identify the interacting protein.

Co-Immunoprecipitation (Co-IP) of the Death-Inducing Signaling Complex (DISC)

Co-IP was crucial for demonstrating the physical association of caspase-8 with FADD and the death receptor upon ligand stimulation.

Principle: An antibody targeting a known protein in a complex is used to precipitate the entire complex from a cell lysate. The presence of other proteins in the precipitate is then detected by Western blotting.

Detailed Protocol:

  • Cell Stimulation and Lysis:

    • Human cells (e.g., Jurkat T-cells) are stimulated with an activating anti-Fas antibody (e.g., anti-APO-1) or Fas ligand for a specified time to induce DISC formation.

    • Cells are harvested and lysed in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40, protease inhibitors, and phosphatase inhibitors) to preserve protein-protein interactions.

  • Immunoprecipitation:

    • The cell lysate is pre-cleared by incubating with protein A/G-agarose beads to reduce non-specific binding.

    • The pre-cleared lysate is then incubated with an antibody specific for a component of the DISC (e.g., anti-Fas or anti-FADD) overnight at 4°C.

    • Protein A/G-agarose beads are added to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing and Elution:

    • The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

    • The immunoprecipitated protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • The eluted proteins are separated by SDS-PAGE, transferred to a nitrocellulose or PVDF membrane, and probed with antibodies specific for the suspected interacting proteins (e.g., anti-caspase-8, anti-FADD).

In Vitro Caspase-8 Activity Assay

Fluorometric assays are commonly used to measure the enzymatic activity of caspase-8.

Principle: A synthetic peptide substrate containing the caspase-8 recognition sequence (IETD) is linked to a fluorescent reporter molecule (e.g., AFC - 7-amino-4-trifluoromethylcoumarin). Upon cleavage by active caspase-8, the fluorophore is released and its fluorescence can be measured.

Detailed Protocol:

  • Preparation of Cell Lysates or Recombinant Enzyme:

    • Cell lysates are prepared from cells undergoing apoptosis or a purified recombinant caspase-8 is used.

  • Assay Reaction:

    • The lysate or recombinant enzyme is incubated with the fluorogenic substrate (e.g., Ac-IETD-AFC) in a reaction buffer (typically containing HEPES or PIPES, NaCl, EDTA, DTT, and CHAPS) in a 96-well plate.

  • Fluorescence Measurement:

    • The fluorescence is measured over time using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

  • Data Analysis:

    • The rate of increase in fluorescence is proportional to the caspase-8 activity. A standard curve using free AFC can be used to quantify the amount of cleaved substrate.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway involving caspase-8 and a typical experimental workflow for its study.

Extrinsic Apoptosis Signaling Pathway

Extrinsic_Apoptosis cluster_membrane Plasma Membrane cluster_disc DISC Formation cluster_downstream Downstream Events Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding & Trimerization FADD FADD Death Receptor->FADD DD interaction Procaspase-8 Procaspase-8 FADD->Procaspase-8 DED interaction Active Caspase-8 Active Caspase-8 Procaspase-8->Active Caspase-8 Dimerization & Autocatalysis Procaspase-3 Procaspase-3 Active Caspase-8->Procaspase-3 Cleavage Bid Bid Active Caspase-8->Bid Cleavage Active Caspase-3 Active Caspase-3 Procaspase-3->Active Caspase-3 Apoptosis Apoptosis Active Caspase-3->Apoptosis Execution tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Intrinsic Pathway Amplification

Caption: The extrinsic apoptosis pathway initiated by death receptor ligation.

Co-Immunoprecipitation Workflow

CoIP_Workflow Cell Culture Cell Culture Stimulation Stimulation Cell Culture->Stimulation e.g., FasL Lysis Lysis Stimulation->Lysis Non-denaturing buffer Pre-clearing Pre-clearing Lysis->Pre-clearing Beads Immunoprecipitation Immunoprecipitation Pre-clearing->Immunoprecipitation Primary Ab Washing Washing Immunoprecipitation->Washing Remove non-specific binding Elution Elution Washing->Elution SDS buffer Western Blot Western Blot Elution->Western Blot Detect interacting proteins

Caption: A typical workflow for a co-immunoprecipitation experiment.

Conclusion and Future Directions

The discovery of caspase-8 was a pivotal moment in our understanding of programmed cell death. The initial cloning and characterization of FLICE, MACH, and Mch5 provided the molecular basis for the extrinsic apoptosis pathway. Since then, research has expanded to reveal the multifaceted roles of caspase-8, not only as a pro-apoptotic initiator but also as a key regulator of other cellular processes such as necroptosis, inflammation, and cell proliferation.

Despite decades of research, many questions surrounding caspase-8 remain. The precise mechanisms that regulate its non-apoptotic functions are still being elucidated. The identification of all its physiological substrates and the quantitative characterization of their cleavage kinetics will be crucial for a complete understanding of its diverse roles. Furthermore, the development of specific modulators of caspase-8 activity holds therapeutic promise for a range of diseases, from cancer to autoimmune and neurodegenerative disorders. The foundational knowledge detailed in this guide provides the essential context for these ongoing and future investigations into this fascinating and critically important enzyme.

References

An In-depth Technical Guide to the Structure and Regulation of the CASP8 Gene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caspase-8 (CASP8) is a critical initiator caspase that plays a central role in the extrinsic apoptosis pathway, a fundamental process of programmed cell death. Beyond its canonical role as a pro-apoptotic protease, this compound is a key signaling node that regulates necroptosis, cell motility, and immune responses. Its expression and activity are tightly controlled at multiple levels, including transcription, alternative splicing, and post-translational modifications. Dysregulation of this compound is implicated in a variety of human diseases, most notably cancer, where its inactivation can lead to apoptosis evasion and resistance to therapy. This technical guide provides a comprehensive overview of the this compound gene structure, its complex regulatory mechanisms, and the key signaling pathways it governs. Detailed experimental protocols for studying this compound are also provided to facilitate further research and therapeutic development.

This compound Gene Structure and Genomic Organization

The this compound gene is located on chromosome 2q33-34. Its structure and the resulting protein isoforms are fundamental to its diverse functions.

Genomic Structure

The canonical this compound protein is comprised of an N-terminal tandem death effector domain (DED), which is crucial for its recruitment to the Death-Inducing Signaling Complex (DISC), followed by a large (p18) and a small (p10) catalytic subunit that form the active protease domain.

Alternative Splicing

Alternative splicing of the this compound gene transcript results in the generation of multiple protein isoforms.[1] These variants can have different, sometimes opposing, functions compared to the full-length pro-apoptotic protein. The cellular FLICE-inhibitory protein (c-FLIP), for example, is a catalytically inactive homolog of caspase-8 that can obstruct this compound activation at the DISC.[2] Several other isoforms that lack parts of the catalytic domain have been identified and may interfere with the pro-apoptotic activity of the canonical enzyme.[3][4]

IsoformKey Structural FeaturesKnown/Proposed Function
Caspase-8a/b (Canonical) Contains two DED domains, p18 and p10 catalytic subunits.Pro-apoptotic; initiator of the extrinsic apoptosis pathway.
c-FLIP (L, S, R) Structurally similar to Caspase-8 with two DEDs but lacks full catalytic activity.Anti-apoptotic; competes with procaspase-8 for binding to FADD in the DISC, inhibiting apoptosis.[2]
Caspase-8L Contains an extended N-terminus with a unique sequence.Potential regulatory roles; may modulate apoptosis and NF-κB signaling.
Other Splice Variants Often lack one or more catalytic domains.May act as dominant-negative inhibitors of canonical Caspase-8, thereby suppressing apoptosis.[1][3]

Regulation of this compound Gene Expression

The expression of this compound is meticulously controlled through transcriptional, epigenetic, and post-translational mechanisms to ensure appropriate cellular responses to death signals.

Transcriptional Regulation

The promoter region of the this compound gene contains binding sites for various transcription factors that regulate its basal and inducible expression.

  • Stimulatory Protein 1 (SP1) : A six-nucleotide deletion (-652 6N del) in the this compound promoter eliminates a binding site for SP1, leading to reduced basal expression of the gene.[2]

  • p53 : The tumor suppressor p53 can regulate the expression of genes involved in apoptosis. While direct regulation of this compound by p53 is complex, p53-mediated pathways can influence the cellular context in which this compound functions.[5][6]

  • NF-κB : Caspase-8 itself can regulate the activation of NF-κB, a key transcription factor for pro-inflammatory and survival genes, often in a manner independent of its catalytic activity.[5]

Regulatory Element/FactorLocationEffect on Expression
SP1 Binding Site Promoter RegionPositive regulator of basal expression.[2]
MYCN Amplification -Often correlates with loss of Caspase-8 expression in neuroblastoma.[2]
Epigenetic Regulation

Epigenetic silencing, particularly through promoter hypermethylation, is a common mechanism for the inactivation of this compound in various cancers.[7] This silencing prevents the transcription of the gene, allowing cancer cells to evade apoptosis.

DNA methylation involves the addition of a methyl group to CpG dinucleotides in the promoter region, a process catalyzed by DNA methyltransferases (DNMTs).[8] This modification leads to a condensed chromatin structure that is inaccessible to transcription factors and RNA polymerase.[9][10]

Cancer TypeMethylation StatusConsequence
NeuroblastomaHypermethylationGene silencing, apoptosis resistance.[7][11]
Small Cell Lung Cancer (SCLC)Hypermethylation (in ~59% of cell lines lacking expression)Loss of gene and protein expression.[12]
MedulloblastomaHypermethylationGene silencing.[7]
Ewing SarcomaHypermethylationGene silencing.[7]
GlioblastomaHypermethylationGene silencing.[7]
Hepatocellular Carcinoma (HCC)Hypermethylation (in 34% of patients)Negatively correlated with protein expression.[13]
Post-Translational Modifications

The activity of the Caspase-8 protein is also regulated by post-translational modifications.

  • Phosphorylation : Src kinase can phosphorylate Caspase-8 on Tyr380, which suppresses its apoptotic activity.[7]

  • Arginine Methylation : The PRMT5/RIOK1/WD45 methylosome complex can methylate procaspase-8 at residues R233 and R435, which inhibits its activation and subsequent apoptosis.[14]

Signaling Pathways Involving Caspase-8

Caspase-8 is a master regulator of cell fate, sitting at the crossroads of apoptosis and necroptosis.

The Extrinsic Apoptosis Pathway

The canonical function of Caspase-8 is to initiate apoptosis in response to extracellular death signals.[7] Ligation of death receptors like Fas or TRAILR by their respective ligands triggers the formation of the DISC.[15] This complex consists of the receptor's death domain, the adaptor protein FADD (Fas-Associated Death Domain), and procaspase-8.[15] Proximity-induced dimerization within the DISC leads to the autocatalytic cleavage and activation of Caspase-8.[15] Active Caspase-8 then initiates a downstream caspase cascade, primarily by cleaving and activating effector caspases like Caspase-3, which execute the dismantling of the cell.[16][17]

Extrinsic_Apoptosis cluster_membrane Plasma Membrane DeathReceptor Death Receptor (e.g., Fas, TRAILR) DISC DISC Formation DeathReceptor->DISC Recruits Ligand Death Ligand (e.g., FasL, TRAIL) Ligand->DeathReceptor Binds Activethis compound Active Caspase-8 DISC->Activethis compound Activates FADD FADD FADD->DISC Prothis compound Pro-caspase-8 Prothis compound->DISC ProCasp3 Pro-caspase-3 Activethis compound->ProCasp3 Cleaves ActiveCasp3 Active Caspase-3 ProCasp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Executes

Diagram 1: The extrinsic apoptosis pathway initiated by Caspase-8.
Regulation of Necroptosis

In addition to initiating apoptosis, Caspase-8 is a critical inhibitor of necroptosis, a form of programmed necrosis.[15] When Caspase-8 is active, it cleaves and inactivates key components of the necroptotic machinery, including RIPK1 (Receptor-Interacting Protein Kinase 1) and RIPK3.[17][18] However, if Caspase-8 activity is blocked (e.g., by viral inhibitors, certain drugs, or genetic deletion), RIPK1 and RIPK3 can phosphorylate each other, leading to the formation of a complex called the necrosome.[17] The necrosome then recruits and phosphorylates MLKL (Mixed Lineage Kinase Domain-Like), which oligomerizes and translocates to the plasma membrane, causing it to rupture.[16][17] Therefore, the activity of Caspase-8 serves as a molecular switch that determines whether a cell undergoes apoptosis or necroptosis.[16][19]

Necroptosis_Regulation cluster_0 Cell Fate Decision Point cluster_1 Necroptosis Pathway (Caspase-8 Inactive) TNFR TNFR1 Signaling RIPK1 RIPK1 TNFR->RIPK1 ComplexII Complex II RIPK1->ComplexII RIPK1_cleaved Cleaved RIPK1 (Inactive) Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome Caspase-8 Inactive FADD FADD FADD->ComplexII Prothis compound Pro-caspase-8 Prothis compound->ComplexII Activethis compound Active Caspase-8 ComplexII->Activethis compound Sufficient Pro-casp8 Activethis compound->RIPK1 Cleaves & Inactivates Apoptosis Apoptosis Activethis compound->Apoptosis MLKL MLKL Necrosome->MLKL Phosphorylates RIPK3 RIPK3 RIPK3->Necrosome pMLKL p-MLKL (Oligomer) MLKL->pMLKL Rupture Membrane Rupture (Necroptosis) pMLKL->Rupture Translocates & Inserts Inhibitor Caspase-8 Inhibition (e.g., cFLIP, zVAD-fmk) Inhibitor->Activethis compound

Diagram 2: Caspase-8 as a molecular switch between apoptosis and necroptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the structure and regulation of the this compound gene.

Analysis of this compound Promoter Activity via Luciferase Reporter Assay

This assay measures the transcriptional activity of the this compound promoter by cloning it upstream of a luciferase reporter gene.[20][21]

Methodology:

  • Vector Construction : Amplify the human this compound promoter region (~2 kb upstream of the transcription start site) from genomic DNA using PCR. Clone the amplified fragment into a pGL3-Basic vector (or similar) upstream of the firefly luciferase gene (luc).

  • Cell Culture and Transfection : Seed cells (e.g., HEK293T or a cancer cell line of interest) in a 24-well plate. Co-transfect the cells with the this compound-promoter-luciferase construct and a control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) using a suitable transfection reagent. The Renilla luciferase serves as an internal control for transfection efficiency.[21]

  • Cell Lysis : After 24-48 hours of incubation, wash the cells with PBS and lyse them using Passive Lysis Buffer.

  • Luciferase Activity Measurement : Measure firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.[20] Compare the normalized activity of the this compound promoter construct to that of a promoterless pGL3-Basic control to determine promoter activity.

Luciferase_Assay_Workflow A 1. Construct Creation Amplify this compound promoter and clone into pGL3-luciferase vector B 2. Co-transfection Transfect cells with this compound-luc and Renilla control plasmids A->B C 3. Incubation Allow 24-48 hours for gene expression B->C D 4. Cell Lysis Harvest cells and prepare lysate C->D E 5. Dual-Luciferase Assay Measure Firefly and Renilla luminescence sequentially D->E F 6. Data Analysis Normalize Firefly to Renilla activity. Calculate fold change. E->F

Diagram 3: Workflow for analyzing this compound promoter activity.
Quantification of this compound Splice Variants via qRT-PCR

This method quantifies the relative abundance of different this compound splice isoforms in an RNA sample.[22][23]

Methodology:

  • RNA Extraction and DNase Treatment : Isolate total RNA from cells or tissues using a suitable kit. Treat the RNA with DNase I to remove any contaminating genomic DNA. Assess RNA quality and quantity using a spectrophotometer.[24]

  • Primer Design : Design primers specific to each this compound splice variant of interest. For example, to distinguish an exon-skipping event, design one primer in a flanking constitutive exon and the other primer spanning the unique exon-exon junction of the splice variant.[25] A common forward primer can be used with different reverse primers for each isoform.

  • cDNA Synthesis : Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase and random hexamers or oligo(dT) primers.[22][24]

  • Quantitative PCR (qPCR) : Perform qPCR using a SYBR Green-based master mix, the synthesized cDNA as a template, and the isoform-specific primers.[22] Include primers for a stable housekeeping gene (e.g., ACTB, GAPDH) for normalization.

  • Data Analysis : Calculate the relative expression of each isoform using the ΔΔCt method.[23] The expression level of each variant is normalized to the housekeeping gene and then compared across different experimental conditions.

qRTPCR_Workflow A 1. RNA Extraction Isolate total RNA from sample and perform DNase treatment B 2. cDNA Synthesis Reverse transcribe RNA into cDNA A->B C 3. qPCR Reaction Set up qPCR with cDNA, SYBR Green, and isoform-specific primers B->C D 4. Amplification & Detection Run qPCR cycles in a real-time PCR machine C->D E 5. Data Analysis Calculate relative expression using the ΔΔCt method D->E ChIPseq_Workflow A 1. Cross-linking Treat cells with formaldehyde to cross-link proteins to DNA B 2. Chromatin Shearing Lyse cells and sonicate chromatin to 200-600 bp fragments A->B C 3. Immunoprecipitation Incubate with TF-specific antibody; Capture with magnetic beads B->C D 4. DNA Purification Reverse cross-links and purify the precipitated DNA C->D E 5. Sequencing Prepare library and perform Next-Generation Sequencing D->E F 6. Data Analysis Align reads, call peaks, and identify binding sites near this compound E->F

References

The Diverse World of CASP8 Isoforms: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of Caspase-8 (CASP8) isoforms, their molecular characteristics, functions in both apoptosis and non-apoptotic pathways, and detailed experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals working in the fields of cell death, inflammation, and cancer biology.

Introduction

Caspase-8 is a critical initiator caspase in the extrinsic apoptosis pathway.[1] It is a cysteine-aspartic protease that, upon activation, triggers a cascade of downstream effector caspases, leading to programmed cell death.[2][3] The this compound gene, located on human chromosome 2q33-34, can undergo alternative splicing to generate multiple protein isoforms with distinct structures and functions.[4][5] These isoforms play complex roles in regulating not only apoptosis but also other crucial cellular processes such as necroptosis, inflammation, and autophagy.[6][7][8] Understanding the specific functions of each this compound isoform is paramount for developing targeted therapeutics for a range of diseases, including cancer and autoimmune disorders.

This compound Isoforms: Structure and Function

Alternative splicing of the this compound pre-mRNA results in the expression of at least ten different isoforms.[9] These variants differ in their domain composition, primarily in the presence or absence of the N-terminal tandem Death Effector Domains (DEDs) and the C-terminal catalytic domain. The DEDs are crucial for the recruitment of procaspase-8 to the Death-Inducing Signaling Complex (DISC), while the catalytic domain is responsible for its proteolytic activity.[4][10]

Key this compound Isoforms
  • Caspase-8a (Procaspase-8a): This is the canonical and most studied isoform. It contains two DEDs and a catalytic domain, acting as a key initiator of apoptosis.[4]

  • Caspase-8b (Procaspase-8b): Similar to Caspase-8a, this isoform also possesses two DEDs and a catalytic domain and is functionally active in promoting apoptosis.[4]

  • Caspase-8L: This isoform is a natural inhibitor of apoptosis. It retains the two DEDs but lacks the catalytic domain due to the insertion of a premature stop codon.[9] Caspase-8L competes with Caspase-8a for binding to the adaptor protein FADD within the DISC, thereby preventing the activation of the apoptotic cascade.[9][11]

  • Caspase-8s: A short isoform that contains the first DED and a portion of the second DED but lacks the catalytic domain.[1] Despite its truncated structure, it can still bind to FADD and has been shown to sensitize cells to apoptosis.[1]

  • Other Isoforms (C, E, F, G, H): Several other isoforms have been identified, many of which lack the catalytic domain and are presumed to have regulatory or inhibitory functions.[1][9]

Quantitative Data on this compound Isoforms

The following tables summarize the available quantitative data on the expression, binding affinities, and enzymatic activities of key this compound isoforms.

IsoformMolecular Weight (kDa)Domain StructureFunction
Caspase-8a ~552x DED, Catalytic DomainPro-apoptotic
Caspase-8b ~542x DED, Catalytic DomainPro-apoptotic
Caspase-8L ~322x DEDAnti-apoptotic
Caspase-8s ~121.5x DEDPro-apoptotic

Table 1: Molecular Characteristics of Key this compound Isoforms. This table outlines the approximate molecular weights, domain structures, and primary functions of the major Caspase-8 isoforms.

Tissue/Cell LineCaspase-8aCaspase-8bCaspase-8LReference
Human Peripheral Blood Lymphocytes ExpressedExpressedExpressed (at similar levels to -8a)[9]
Brain Not DetectedNot DetectedNot Detected[9]
Various Normal Tissues (e.g., Spleen, Thymus, Liver) Widely ExpressedWidely ExpressedWidely Expressed[3][9]
Various Tumor Cell Lines Variably ExpressedVariably ExpressedGenerally Not Detected[9]

Table 2: Relative mRNA Expression of this compound Isoforms. This table provides a qualitative summary of the expression patterns of Caspase-8a, -8b, and -8L mRNA in different human tissues and cell lines as determined by RT-PCR.

Interacting ProteinsBinding Affinity (KD)MethodReference
Caspase-8 DEDs + FADD DED 38 nMSurface Plasmon Resonance (SPR)[10]
Mutated Caspase-8 DEDs + FADD DED 61 - 236 nMSurface Plasmon Resonance (SPR)[10]

Table 3: Binding Affinities of this compound Isoforms. This table presents the dissociation constants (KD) for the interaction between the Death Effector Domains (DEDs) of Caspase-8 and FADD, highlighting the impact of mutations on binding affinity.

IsoformEnzymatic ActivityMethodReference
Caspase-8a ActiveColorimetric Assay (pNA release)[9]
Caspase-8L Inactive (inhibits Caspase-8a)Colorimetric Assay (pNA release)[9]

Table 4: Enzymatic Activity of this compound Isoforms. This table summarizes the catalytic activity of Caspase-8a and the inhibitory effect of Caspase-8L on its activity.

Signaling Pathways Involving this compound Isoforms

This compound isoforms are involved in a complex network of signaling pathways that regulate not only cell death but also inflammatory and immune responses.

Extrinsic Apoptosis Pathway

The canonical function of Caspase-8 is to initiate apoptosis upon engagement of death receptors such as Fas or TNFR1.[1] Ligand binding to these receptors triggers the formation of the DISC, which consists of the receptor, the adaptor protein FADD, and procaspase-8.[1] Within the DISC, procaspase-8 molecules are brought into close proximity, leading to their dimerization and auto-activation through proteolytic cleavage. Activated Caspase-8 then cleaves and activates downstream effector caspases, such as Caspase-3 and -7, which execute the apoptotic program.[2][3]

Extrinsic_Apoptosis cluster_membrane Plasma Membrane cluster_disc DISC Death Receptor Death Receptor FADD FADD Death Receptor->FADD Procaspase-8a/b Procaspase-8a/b FADD->Procaspase-8a/b Activated Caspase-8 Activated Caspase-8 Procaspase-8a/b->Activated Caspase-8 Dimerization & Autocleavage Death Ligand Death Ligand Death Ligand->Death Receptor Effector Caspases (3, 7) Effector Caspases (3, 7) Activated Caspase-8->Effector Caspases (3, 7) Cleavage & Activation Apoptosis Apoptosis Effector Caspases (3, 7)->Apoptosis

Caption: Extrinsic apoptosis pathway initiated by death receptor signaling.

Inhibition of Apoptosis by Caspase-8L

Caspase-8L acts as a dominant-negative inhibitor of the extrinsic apoptosis pathway. By binding to FADD, it prevents the recruitment and activation of the pro-apoptotic Caspase-8a and -8b isoforms.[9][11]

Apoptosis_Inhibition cluster_disc DISC FADD FADD Procaspase-8a/b Procaspase-8a/b FADD->Procaspase-8a/b Apoptosis Apoptosis Procaspase-8a/b->Apoptosis Caspase-8L Caspase-8L Caspase-8L->FADD Competition Non_Apoptotic_Pathways Caspase-8 Caspase-8 Necroptosis Necroptosis Caspase-8->Necroptosis Inflammasome Activation Inflammasome Activation Caspase-8->Inflammasome Activation NF-kB Signaling NF-kB Signaling Caspase-8->NF-kB Signaling Autophagy Autophagy Caspase-8->Autophagy RT_PCR_Workflow RNA Extraction RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis PCR Amplification PCR Amplification cDNA Synthesis->PCR Amplification Agarose Gel Electrophoresis Agarose Gel Electrophoresis PCR Amplification->Agarose Gel Electrophoresis Analysis Analysis Agarose Gel Electrophoresis->Analysis Western_Blot_Workflow Protein Extraction Protein Extraction SDS-PAGE SDS-PAGE Protein Extraction->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection Detection Immunoblotting->Detection Co_IP_Workflow Cell Lysis Cell Lysis Immunoprecipitation Immunoprecipitation Cell Lysis->Immunoprecipitation Washing Washing Immunoprecipitation->Washing Elution Elution Washing->Elution Western Blot Analysis Western Blot Analysis Elution->Western Blot Analysis Caspase_Activity_Workflow Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Substrate Addition Substrate Addition Cell Lysis->Substrate Addition Incubation Incubation Substrate Addition->Incubation Measurement Measurement Incubation->Measurement Data Analysis Data Analysis Measurement->Data Analysis

References

The Molecular Architecture of Caspase-8: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Caspase-8 (CASP8) is a critical initiator enzyme in the intricate signaling cascades that govern programmed cell death, or apoptosis. As a cysteine-aspartic protease, it plays a pivotal role in the extrinsic apoptotic pathway and has emerged as a key regulator at the crossroads of cell survival and necroptosis. Its complex molecular structure, activation mechanism, and involvement in multiprotein signaling complexes make it a compelling target for therapeutic intervention in a range of diseases, from cancer to autoimmune disorders. This guide provides an in-depth examination of the molecular structure of this compound, tailored for researchers, scientists, and drug development professionals.

Molecular Architecture of the Caspase-8 Zymogen

Like other caspases, Caspase-8 is synthesized as an inactive zymogen, procaspase-8, with a molecular weight of approximately 55 kDa.[1] This precursor form prevents unwanted proteolytic activity within the cell. The architecture of procaspase-8 is modular, consisting of three primary domains that are essential for its regulation and function.

  • N-Terminal Prodomain: This region contains two tandem Death Effector Domains (DEDs). The DEDs are crucial protein-protein interaction motifs that facilitate the recruitment of procaspase-8 to upstream adaptor proteins, most notably FADD (Fas-Associated Death Domain), within the Death-Inducing Signaling Complex (DISC).[2][3] This recruitment is the initial and indispensable step for its activation in the extrinsic pathway.

  • Large Catalytic Subunit (p18): Following the prodomain, this subunit contains the catalytic machinery of the enzyme.

  • Small Catalytic Subunit (p11): This is the C-terminal subunit.

Upon activation, the prodomain is cleaved, and the catalytic domain is further processed into the p18 and p11 subunits, which then assemble into the active enzyme.[4]

cluster_workflow Caspase-8 Activation Workflow Procaspase 2x Procaspase-8 (Inactive Monomer) Dimer Procaspase-8 Dimer (Induced Proximity at DISC) Procaspase->Dimer Recruitment Cleavage Autocatalytic Cleavage Dimer->Cleavage Heterodimer 2x p18/p11 Heterodimer Cleavage->Heterodimer Heterotetramer Active Heterotetramer Heterodimer->Heterotetramer Assembly cluster_pathway Extrinsic Apoptosis Signaling Pathway Ligand Death Ligand (e.g., FasL) Receptor Death Receptor (e.g., Fas) Ligand->Receptor Binding DISC DISC Formation (FADD Recruitment) Receptor->DISC This compound Procaspase-8 Activation DISC->this compound Casp37 Executioner Caspases (Caspase-3, -7) Activation This compound->Casp37 Cleavage Apoptosis Apoptosis Casp37->Apoptosis Cleavage of Cellular Substrates cluster_xtal General Workflow for X-ray Crystallography Express Protein Expression & Purification Crystal Crystallization Express->Crystal Diffract X-ray Diffraction Crystal->Diffract Solve Structure Solution & Refinement Diffract->Solve Model Atomic Model (PDB) Solve->Model cluster_cryoem General Workflow for Cryo-Electron Microscopy Prepare Sample Vitrification (Rapid Freezing) Collect Microscope Data Collection Prepare->Collect Process 2D Image Processing & Classification Collect->Process Reconstruct 3D Reconstruction Process->Reconstruct Model 3D Structural Model Reconstruct->Model

References

Methodological & Application

Measuring Caspase-8 Activity in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-8 (CASP8) is a critical initiator caspase in the extrinsic apoptosis pathway.[1] This pathway is triggered by extracellular signals, such as the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[1][2][3] Upon ligand binding, these receptors recruit adaptor proteins like FADD (Fas-Associated Death Domain), which in turn recruits pro-caspase-8.[1][4] This assembly forms the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 molecules are brought into close proximity, leading to their dimerization and auto-activation.[1][4] Activated caspase-8 then initiates a downstream caspase cascade by cleaving and activating executioner caspases, such as caspase-3 and -7, ultimately leading to the dismantling of the cell.[1] Given its pivotal role in initiating apoptosis, the measurement of caspase-8 activity is a key method for assessing the induction of the extrinsic apoptotic pathway in cell culture models. This is particularly relevant in cancer research and the development of therapeutics that aim to modulate apoptosis.

This document provides detailed application notes and protocols for measuring caspase-8 activity in cell culture using common detection methods: colorimetric, fluorometric, and luminescent assays.

Principles of Caspase-8 Activity Assays

The most common methods for measuring caspase-8 activity rely on the enzyme's specific recognition and cleavage of the peptide sequence IETD (Ile-Glu-Thr-Asp). Synthetic substrates containing this sequence are linked to a reporter molecule, which is released upon cleavage by active caspase-8, generating a detectable signal.

  • Colorimetric Assays: These assays utilize a peptide substrate conjugated to a chromophore, typically p-nitroaniline (pNA). When cleaved by caspase-8, pNA is released and produces a yellow color that can be quantified by measuring its absorbance at 405 nm. The signal is directly proportional to the caspase-8 activity in the sample.

  • Fluorometric Assays: In these assays, the IETD peptide is linked to a fluorophore, such as 7-amino-4-trifluoromethylcoumarin (AFC). The uncleaved substrate is non-fluorescent or emits at a different wavelength. Upon cleavage by caspase-8, the free fluorophore is released, generating a fluorescent signal that can be measured with a fluorometer. Fluorometric assays are generally more sensitive than colorimetric assays.

  • Luminescent Assays: These assays employ a pro-luminescent substrate containing the IETD sequence. When cleaved by caspase-8, a substrate for a stable luciferase is released, resulting in the generation of a "glow-type" luminescent signal.[5][6] Luminescent assays are the most sensitive of the three methods and offer a broad dynamic range.[5][6]

Data Presentation

The following table summarizes the key quantitative parameters of the different caspase-8 activity assay methods.

Parameter Colorimetric Assay Fluorometric Assay Luminescent Assay
Principle Spectrophotometric detection of a chromophore (pNA)Fluorometric detection of a fluorophore (AFC)Luminescent detection via a luciferase reaction
Substrate Ac-IETD-pNAAc-IETD-AFCPro-luminescent IETD substrate
Detection Wavelength 405 nm (Absorbance)Excitation: ~400 nm, Emission: ~505 nmN/A (Luminescence)
Sensitivity ModerateHighVery High
Assay Range NarrowerWiderWidest
Signal Stability GoodGoodExcellent ("glow-type" signal)[5][6]
Throughput High (96-well plate format)High (96-well plate format)High (96-well plate format)

Mandatory Visualizations

Caspase-8 Signaling Pathway

Caspase8_Signaling_Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Binding FADD FADD (Adaptor Protein) Death_Receptor->FADD Recruitment via Death Domain Pro_Caspase8 Pro-Caspase-8 FADD->Pro_Caspase8 DISC DISC (Death-Inducing Signaling Complex) FADD->DISC Pro_Caspase8->DISC Active_Caspase8 Active Caspase-8 DISC->Active_Caspase8 Dimerization & Auto-activation Pro_Caspase3_7 Pro-Caspase-3/7 (Executioner Caspases) Active_Caspase8->Pro_Caspase3_7 Cleavage & Activation Active_Caspase3_7 Active Caspase-3/7 Pro_Caspase3_7->Active_Caspase3_7 Apoptosis Apoptosis Active_Caspase3_7->Apoptosis Cleavage of Cellular Substrates

Caption: Extrinsic apoptosis pathway initiated by death receptor signaling, leading to the activation of Caspase-8.

Experimental Workflow for Measuring Caspase-8 Activity

Experimental_Workflow start Start: Cell Culture induce_apoptosis Induce Apoptosis (e.g., with FasL, TNF-α) start->induce_apoptosis prepare_lysate Prepare Cell Lysate induce_apoptosis->prepare_lysate protein_quant Protein Quantification (Optional but Recommended) prepare_lysate->protein_quant setup_assay Set up Assay Plate: - Lysate - Reaction Buffer - Substrate protein_quant->setup_assay incubate Incubate at 37°C setup_assay->incubate measure_signal Measure Signal (Absorbance, Fluorescence, or Luminescence) incubate->measure_signal analyze_data Data Analysis: - Subtract background - Calculate fold change measure_signal->analyze_data end End: Results analyze_data->end

Caption: General experimental workflow for measuring Caspase-8 activity in cell culture.

Experimental Protocols

I. Colorimetric Caspase-8 Activity Assay

A. Materials and Reagents

  • Cells of interest cultured in appropriate medium

  • Apoptosis-inducing agent (e.g., FasL, TNF-α)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT)

  • Caspase-8 Substrate: Ac-IETD-pNA (4 mM stock solution)

  • 96-well flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

B. Protocol

  • Cell Treatment:

    • Seed cells in a culture plate at a density that will allow for sufficient protein extraction (e.g., 1-5 x 10^6 cells per sample).

    • Induce apoptosis by treating the cells with the desired agent for the appropriate time. Include an untreated control group.

  • Preparation of Cell Lysate:

    • For adherent cells, aspirate the culture medium and wash the cells once with ice-cold PBS. For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes) and wash with ice-cold PBS.

    • Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer.

    • Incubate the cells on ice for 10 minutes.

    • Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.

    • Carefully transfer the supernatant (cytosolic extract) to a fresh, pre-chilled microcentrifuge tube. This is your cell lysate.

  • Protein Quantification (Optional but Recommended):

    • Determine the protein concentration of each cell lysate using a standard protein assay (e.g., Bradford or BCA assay). This will allow you to normalize the caspase-8 activity to the total protein content.

  • Assay Procedure:

    • In a 96-well plate, add 50-200 µg of protein from each cell lysate to individual wells. Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Add 5 µL of the Ac-IETD-pNA substrate to each well to a final concentration of 200 µM.

    • Include a blank control well containing 50 µL of Cell Lysis Buffer, 50 µL of 2x Reaction Buffer, and 5 µL of the substrate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance value of the blank from all sample readings.

    • The fold-increase in caspase-8 activity can be determined by comparing the absorbance of the treated samples to the untreated control.

II. Fluorometric Caspase-8 Activity Assay

A. Materials and Reagents

  • Same as for the colorimetric assay, with the following exceptions:

  • Caspase-8 Substrate: Ac-IETD-AFC (1 mM stock solution)

  • 96-well black, flat-bottom microplate

  • Fluorometer with excitation at ~400 nm and emission at ~505 nm filters

B. Protocol

  • Cell Treatment and Lysate Preparation: Follow steps 1 and 2 from the colorimetric assay protocol.

  • Protein Quantification: Follow step 3 from the colorimetric assay protocol.

  • Assay Procedure:

    • In a 96-well black microplate, add 50-200 µg of protein from each cell lysate to individual wells. Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Add 5 µL of the Ac-IETD-AFC substrate to each well to a final concentration of 50 µM.

    • Include a blank control well containing 50 µL of Cell Lysis Buffer, 50 µL of 2x Reaction Buffer, and 5 µL of the substrate.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Data Analysis:

    • Subtract the fluorescence value of the blank from all sample readings.

    • The fold-increase in caspase-8 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.

III. Luminescent Caspase-8 Activity Assay (Based on Promega's Caspase-Glo® 8 Assay)

A. Materials and Reagents

  • Cells of interest cultured in appropriate medium

  • Apoptosis-inducing agent

  • White-walled 96-well luminometer-compatible microplate

  • Caspase-Glo® 8 Reagent (contains a luminogenic caspase-8 substrate, luciferase, and cell lysis components)

  • Plate-reading luminometer

B. Protocol

  • Cell Treatment:

    • Seed cells in a white-walled 96-well plate at the desired density.

    • Induce apoptosis by treating the cells with the desired agent for the appropriate time. Include an untreated control group.

  • Assay Procedure (Homogeneous "Add-Mix-Measure" Format):

    • Equilibrate the Caspase-Glo® 8 Reagent to room temperature before use.

    • Add 100 µL of Caspase-Glo® 8 Reagent directly to each well of the 96-well plate containing the cells in culture medium.

    • Gently mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds to induce cell lysis and initiate the caspase reaction.

    • Incubate the plate at room temperature for 30-90 minutes.

    • Measure the luminescence of each sample using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the luminescence value of a no-cell control (medium + Caspase-Glo® 8 Reagent) from all sample readings.

    • The fold-increase in caspase-8 activity can be determined by comparing the luminescence of the treated samples to the untreated control.

Troubleshooting and Considerations

  • Substrate Specificity: While the IETD sequence is a preferred substrate for caspase-8, other caspases may show some activity towards it. To confirm that the measured activity is specific to caspase-8, a specific caspase-8 inhibitor (e.g., Z-IETD-FMK) should be used as a negative control.

  • Cell Number: The optimal number of cells per assay will vary depending on the cell type and the expected level of caspase-8 activity. It is recommended to perform a titration to determine the linear range of the assay for your specific experimental conditions.

  • Incubation Time: The incubation time for the assay may need to be optimized. A time-course experiment can be performed to determine the optimal endpoint for signal detection.

  • Lysis Buffer: The composition of the lysis buffer is critical for efficient extraction of active caspases. Commercially available kits provide optimized lysis buffers.

  • Controls: Always include positive and negative controls in your experiments. A positive control could be cells treated with a known inducer of apoptosis, while a negative control would be untreated cells or cells treated with a caspase inhibitor.

References

Application Notes and Protocols for Western Blot Detection of CASP8 Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caspase-8 (CASP8) is a critical initiator caspase in the extrinsic apoptosis pathway. Upon activation by death receptors such as Fas and TNFR, pro-caspase-8 undergoes proteolytic cleavage, leading to the formation of active caspase-8. This active form then initiates a downstream caspase cascade, culminating in programmed cell death. Monitoring the cleavage of pro-caspase-8 into its active fragments is a key method for assessing the induction of extrinsic apoptosis. Western blotting is a widely used and effective technique for this purpose, allowing for the specific detection of both full-length pro-caspase-8 and its cleaved subunits. This document provides a detailed protocol for the detection of this compound cleavage by Western blot, intended for researchers in academic and industrial settings.

Signaling Pathway of this compound Activation

The extrinsic apoptosis pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This binding event triggers receptor trimerization and the recruitment of adaptor proteins, most notably Fas-Associated Death Domain (FADD). FADD, in turn, recruits pro-caspase-8 molecules, leading to the formation of the Death-Inducing Signaling Complex (DISC). Within the DISC, the high local concentration of pro-caspase-8 facilitates its dimerization and subsequent auto-proteolytic activation.

Pro-caspase-8 (approximately 55 kDa) is cleaved at specific aspartic acid residues, generating the active heterotetramer. This process involves several cleavage events. Initial cleavage can occur between the large (p18) and small (p10) catalytic subunits at Asp374 and Asp384, producing a p43/p41 fragment and the p10 subunit. Subsequent cleavage between the pro-domain and the large subunit at Asp210 and Asp216 releases the p18 subunit. The fully active caspase-8 is a heterotetramer composed of two p18 and two p10 subunits.[1] This active caspase-8 can then cleave and activate downstream effector caspases, such as caspase-3 and caspase-7, thereby executing the apoptotic program.

CASP8_Signaling_Pathway Ligand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR) Ligand->DeathReceptor Binding & Trimerization FADD FADD (Adaptor Protein) DeathReceptor->FADD Recruitment DISC DISC Formation DeathReceptor->DISC Prothis compound Pro-Caspase-8 (~55 kDa) FADD->Prothis compound Recruitment FADD->DISC Prothis compound->DISC CleavedFragments Cleaved Fragments (p43/p41, p18, p10) Prothis compound->CleavedFragments Cleavage at Asp374, Asp384, Asp210, Asp216 Activethis compound Active Caspase-8 (p18/p10 heterotetramer) DISC->Activethis compound Auto-proteolytic Cleavage EffectorCaspases Effector Caspases (Caspase-3, -7) Activethis compound->EffectorCaspases Activation Apoptosis Apoptosis EffectorCaspases->Apoptosis Execution

Caption: this compound signaling pathway leading to apoptosis.

Experimental Workflow for Western Blot

The Western blot procedure for detecting this compound cleavage involves several key stages. It begins with the preparation of cell lysates from both control and treated samples. The total protein concentration of each lysate is then determined to ensure equal loading onto the gel. The protein samples are subsequently denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Following separation, the proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose). The membrane is then blocked to prevent non-specific antibody binding. After blocking, the membrane is incubated with a primary antibody that specifically recognizes this compound. To detect both the pro-form and cleaved fragments, an antibody that recognizes an epitope present in both is recommended. Following incubation with the primary antibody, the membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). After another series of washes, a chemiluminescent substrate is added, and the resulting signal is detected, allowing for the visualization of the full-length and cleaved this compound bands.

Western_Blot_Workflow start Start sample_prep 1. Sample Preparation (Cell Lysis) start->sample_prep quantification 2. Protein Quantification (e.g., BCA Assay) sample_prep->quantification sds_page 3. SDS-PAGE (Protein Separation by Size) quantification->sds_page transfer 4. Protein Transfer (Gel to Membrane) sds_page->transfer blocking 5. Blocking (Prevent Non-specific Binding) transfer->blocking primary_ab 6. Primary Antibody Incubation (Anti-Caspase-8) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 8. Detection (Chemiluminescence) secondary_ab->detection analysis 9. Data Analysis (Band Visualization & Interpretation) detection->analysis end End analysis->end

Caption: Experimental workflow for this compound cleavage detection.

Detailed Experimental Protocol

Sample Preparation (Cell Lysis)
  • Culture cells to the desired density and treat with the compound of interest to induce apoptosis. Include both treated and untreated (control) samples.

  • After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[2]

  • For adherent cells, add ice-cold RIPA lysis buffer (see table below for recipe) containing protease inhibitors directly to the culture dish.[2] For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.

  • Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, ensure the pellet is fully resuspended.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4X Laemmli sample buffer (see table below for recipe) to the lysates to a final concentration of 1X.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • The samples are now ready for SDS-PAGE or can be stored at -20°C.

SDS-PAGE
  • Assemble the electrophoresis apparatus with a 10-12% polyacrylamide gel, which is suitable for resolving both pro-caspase-8 (~55 kDa) and its cleaved fragments (p43/41, p18, p10 kDa).

  • Fill the inner and outer chambers of the apparatus with 1X running buffer (see table below for recipe).

  • Load 20-30 µg of protein lysate per well. Also, load a pre-stained protein ladder to monitor the migration of proteins.

  • Run the gel at a constant voltage. A typical setting is 80-100V through the stacking gel and then increasing to 120-150V for the resolving gel.[3] Run until the dye front reaches the bottom of the gel.

Protein Transfer

This protocol describes a wet transfer method, which is generally recommended for quantitative and efficient transfer of a broad range of protein sizes.

  • Pre-soak the PVDF membrane in methanol for 1-2 minutes, followed by a brief rinse in deionized water, and then equilibrate in 1X transfer buffer (see table below for recipe) for at least 10 minutes. Nitrocellulose membranes do not require the methanol activation step.

  • Soak the filter papers and sponges in 1X transfer buffer.

  • Assemble the transfer sandwich in the following order: sponge, filter paper, gel, PVDF membrane, filter paper, sponge. Ensure there are no air bubbles between the gel and the membrane.

  • Place the transfer sandwich into the transfer cassette and insert it into the transfer tank filled with cold 1X transfer buffer. An ice pack can be added to the tank to maintain a low temperature.

  • Perform the transfer at a constant voltage of 100V for 60-90 minutes or at a lower voltage (e.g., 20-30V) overnight at 4°C.[4][5]

Immunoblotting
  • After transfer, wash the membrane briefly with deionized water and then with 1X TBST (see table below for recipe).

  • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in 1X TBST for 1 hour at room temperature with gentle agitation.[6]

  • Wash the membrane three times for 5 minutes each with 1X TBST.

  • Incubate the membrane with the primary antibody against this compound, diluted in 5% milk or BSA in 1X TBST. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common.[7] Incubation can be done for 2 hours at room temperature or overnight at 4°C with gentle agitation.[7][8]

  • After primary antibody incubation, wash the membrane three times for 10 minutes each with 1X TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG), diluted in 5% milk or BSA in 1X TBST, for 1 hour at room temperature with gentle agitation. A common dilution is 1:2000 to 1:5000.[9]

  • Wash the membrane three times for 10 minutes each with 1X TBST.

Detection
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

Data Presentation and Interpretation

The primary endpoint of this assay is the visualization of a decrease in the band intensity of pro-caspase-8 (~55 kDa) and the concomitant appearance or increase in the intensity of the cleaved caspase-8 fragments (p43/41, p18, and p10 kDa) in treated samples compared to untreated controls. The presence of the cleaved fragments is a direct indicator of this compound activation and the induction of extrinsic apoptosis. For a semi-quantitative analysis, the band intensities can be measured using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Quantitative Data Summary

ParameterComposition/SettingNotes
RIPA Lysis Buffer 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA, Protease Inhibitor CocktailA common buffer for total protein extraction.[2]
4X Laemmli Buffer 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blueUsed for sample denaturation before SDS-PAGE.
10X Running Buffer 250 mM Tris base, 1.92 M glycine, 1% SDSDilute to 1X with deionized water for use.
10X Transfer Buffer 250 mM Tris base, 1.92 M glycine, 20% methanol (optional)Dilute to 1X with deionized water. Methanol aids in protein binding to the membrane.
10X TBST 100 mM Tris-HCl (pH 7.5), 1.5 M NaCl, 1% Tween-20Dilute to 1X with deionized water for use in washing steps.
Protein Loading 20-30 µg per wellEnsure equal loading across all lanes.
Gel Percentage 10-12% PolyacrylamideOptimal for resolving pro- and cleaved this compound.
SDS-PAGE Voltage 80-150 VLower voltage for stacking, higher for resolving.[3]
Transfer Conditions 100 V for 60-90 min or 20-30 V overnightWet transfer method.[4][5]
Blocking Solution 5% non-fat milk or 5% BSA in 1X TBSTBlock for 1 hour at room temperature.[6]
Primary Antibody 1:500 - 1:2000 dilution in blocking solutionIncubate for 2 hours at RT or overnight at 4°C.[7][8]
Secondary Antibody 1:2000 - 1:10000 dilution in blocking solutionIncubate for 1 hour at room temperature.[9]

References

Application Notes and Protocols for In Vivo Studies Using CASP8 Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caspase-8 (CASP8) is a critical initiator caspase in the extrinsic apoptosis pathway, a form of programmed cell death essential for tissue homeostasis and removal of damaged or infected cells. Beyond its pro-apoptotic role, this compound has emerged as a key regulator of other cellular processes, notably inhibiting a form of programmed necrosis called necroptosis and modulating inflammatory signaling pathways. Due to the multifaceted functions of this protein, in vivo studies using knockout mouse models are indispensable for dissecting its physiological and pathological roles.

Complete knockout of the this compound gene in mice results in embryonic lethality around day 11.5, primarily due to defects in yolk sac vasculature and cardiac development. This lethality is not caused by a failure of apoptosis but by unchecked necroptosis mediated by RIPK3. To overcome this limitation, conditional knockout (cKO) mouse models, utilizing the Cre-loxP system, have been developed. These models allow for the tissue-specific or temporally controlled deletion of this compound, enabling researchers to investigate its function in specific cell lineages (e.g., immune cells, endothelial cells, hepatocytes) and at different developmental stages.[1]

These application notes provide an overview of the applications of this compound knockout mice, quantitative data on their phenotypes, and detailed protocols for their generation and experimental use.

Applications of this compound Knockout Mouse Models

  • Apoptosis Research: Tissue-specific knockout of this compound allows for the study of the role of extrinsic apoptosis in development, tissue homeostasis, and disease. For example, hepatocyte-specific deletion protects mice from Fas-induced fulminant hepatitis.[1]

  • Necroptosis and Inflammation: As this compound is a key inhibitor of the RIPK1/RIPK3-mediated necroptosis pathway, this compound cKO models are crucial for studying the mechanisms and consequences of necroptotic cell death in vivo. Deletion of this compound in myeloid cells leads to a mild systemic inflammatory disease, highlighting its role in controlling inflammation.[1][2]

  • Immunology and Autoimmunity: this compound plays a vital role in lymphocyte homeostasis. T-cell specific deletion of this compound results in deficiencies in T-cell expansion and activation. Furthermore, mice with a non-cleavable form of Caspase-8, when combined with a deficiency in the necroptosis effector MLKL, develop an inflammatory phenotype, revealing complex roles for this compound in immune regulation.[3]

  • Drug Development: These models serve as valuable platforms for testing therapeutic agents that target apoptosis, necroptosis, or inflammatory pathways. For instance, they can be used to evaluate the efficacy of RIPK1 inhibitors in preventing necroptosis-driven pathologies.

Data Presentation: Phenotypes of this compound Knockout and Mutant Mice

The following tables summarize quantitative data from studies on various this compound knockout and mutant mouse models.

Table 1: Survival Phenotypes of Global and Conditional this compound Knockout/Mutant Mice

Mouse ModelGenetic BackgroundPhenotypeSurvival Data
This compound-/- (Global Knockout)C57BL/6Embryonic lethalDie at approximately embryonic day 11.5
This compound-/-Ripk3-/-C57BL/6Rescued embryonic lethalityViable and survive to adulthood[3]
Casp8DA/DA (Non-cleavable mutant)C57BL/6Resistant to Fas-induced apoptosis~80% survival after anti-CD95 (Jo2) injection, vs. <10% in WT mice[4]
Casp8DA/DAMlkl-/-C57BL/6Develops systemic inflammation~40% survival by 25 weeks of age[4]
CreLysMCasp8fl/fl (Myeloid cKO)C57BL/6Mild systemic inflammatory diseaseNormal lifespan under specific pathogen-free conditions[1][2]

Table 2: Immunological Phenotypes of Myeloid-Specific this compound Conditional Knockout (CreLysMCasp8fl/fl) Mice

ParameterControl (Casp8fl/fl)Myeloid cKO (CreLysMCasp8fl/fl)Change
Splenic Cell Populations (Total Number x 106)
Ly6Chigh CD11b+F4/80+ cells1.53.0~2-fold ↑
Ly6Clow CD11b+F4/80+ cells2.04.0~2-fold ↑
CD11b+F4/80-Ly6G+ Neutrophils3.53.8No sig. Δ
Serum Cytokines (pg/mL)
sRANKL~20~60~3-fold ↑
KC/Gro-α~50~150~3-fold ↑

Data are approximated from published charts in Kantari et al., 2015 for illustrative purposes.[2]

Experimental Workflows and Signaling Pathways

Generation of Conditional this compound Knockout Mice

The Cre-loxP system is the standard method for generating tissue-specific this compound knockout mice. This involves a two-step breeding process to generate mice where this compound is deleted only in cells expressing Cre recombinase.

G cluster_0 Breeding Step 1 cluster_1 Breeding Step 2 cluster_2 Outcome Casp8_flox This compound flox/flox Mouse (Gene flanked by loxP sites) F1_het This compound flox/+ Cre/+ Mouse Casp8_flox->F1_het Cross Cre_mouse Cre Mouse (Tissue-specific promoter driving Cre) Cre_mouse->F1_het Cross F1_het2 This compound flox/+ Cre/+ Mouse Final_KO This compound flox/flox Cre/+ Mouse (Conditional Knockout) F1_het2->Final_KO Intercross Final_Control This compound flox/flox +/+ Mouse (Littermate Control) F1_het2->Final_Control Casp8_flox2 This compound flox/flox Mouse Casp8_flox2->Final_KO Intercross Casp8_flox2->Final_Control KO_tissue Target Tissue (Cre expressed) This compound gene deleted Final_KO->KO_tissue Other_tissue Other Tissues (No Cre expression) This compound gene intact Final_KO->Other_tissue

Workflow for generating a tissue-specific this compound knockout mouse.
Key Signaling Pathways Regulated by this compound

This compound is a central node in the regulation of cell life and death, primarily acting as the initiator of extrinsic apoptosis and a potent inhibitor of necroptosis.

G cluster_KO In this compound Knockout DR Death Receptor (e.g., Fas, TNFR1) FADD FADD DR->FADD RIPK1 RIPK1 DR->RIPK1 Ligand Death Ligand (e.g., FasL, TNFα) Ligand->DR Pro_this compound Pro-Caspase-8 FADD->Pro_this compound This compound Active Caspase-8 Pro_this compound->this compound Dimerization & Autocleavage CASP3 Caspase-3 This compound->CASP3 Inhibition Inhibition This compound->Inhibition RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 Necrosome Necrosome RIPK3->Necrosome MLKL MLKL Necroptosis Necroptosis MLKL->Necroptosis Necrosome->MLKL Apoptosis Apoptosis CASP3->Apoptosis Inhibition->RIPK1 Inhibition->RIPK3 RIPK1_KO RIPK1 RIPK3_KO RIPK3 RIPK1_KO->RIPK3_KO Necroptosis_KO Unchecked Necroptosis RIPK3_KO->Necroptosis_KO

References

Using CASP8 Inhibitors to Study Apoptosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-8 (CASP8) is a critical initiator caspase in the extrinsic pathway of apoptosis, also known as the death receptor pathway. Upon activation by death receptors such as Fas and TNF-R1, this compound initiates a signaling cascade that culminates in programmed cell death. The specific inhibition of this compound provides a powerful tool to investigate the mechanisms of extrinsic apoptosis, dissect signaling pathways, and evaluate potential therapeutic strategies that modulate this process. This document provides detailed application notes and protocols for utilizing this compound inhibitors in apoptosis research.

Mechanism of Action of this compound Inhibitors

This compound inhibitors are typically peptide-based molecules that mimic the caspase-8 recognition sequence, Ile-Glu-Thr-Asp (IETD).[1] These inhibitors often contain a reactive group, such as a fluoromethyl ketone (FMK) or a carboxybenzoxy (Z) group, that irreversibly or reversibly binds to the active site of the enzyme, blocking its proteolytic activity.[1][2] By inhibiting this compound, these compounds prevent the activation of downstream executioner caspases, such as caspase-3 and -7, thereby blocking the progression of extrinsic apoptosis.[3]

Data Presentation: Efficacy of this compound Inhibitors

The following tables summarize quantitative data on the efficacy of commonly used this compound inhibitors in various experimental settings.

Table 1: IC50 Values of this compound Inhibitors

InhibitorTarget Caspase(s)IC50 Value (nM)Cell/SystemReference
Z-IETD-FMKCaspase-8350In vitro enzyme assay
Z-IETD-FMKCaspase-8460Human T-cells (inhibition of TNFα-induced apoptosis)[4]
Ac-LESD-CMKCaspase-850In vitro enzyme assay
Ac-IETD-CHOCaspase-8, Granzyme BNot specified (potent, reversible)Not specified[5]

Table 2: Functional Effects of this compound Inhibitors on Apoptosis

InhibitorCell LineTreatmentEffectReference
Z-IETD-FMKHuman T-cells50 µM and 100 µMReduced CD25 expression on activated T-cells[2]
Z-IETD-FMKRetinal cells20 µMPartially inhibited cleavage of caspase-3 and PARP[6]
Z-IETD-FMKSK-N-SH Neuroblastoma cells40 µM and 80 µMSignificantly attenuated apoptosis[3]
Z-IETD-FMKMC3T3-E1 Osteoblastic cellsNot specifiedLed to increased Ripk3 expression and MLCL phosphorylation (necroptosis) in the presence of TNF-α[3]
Ac-IETD-CHOA549 Human non-small cell lung cancer cells100 µMSignificantly decreased Poly(I:C)-HMW-induced apoptosis[7]
Caspase-8 InhibitorHCT 116 Colon cancer cellsNot specified3-fold increase in caspase-8 activity was observed in response to Koetjapic acid, which was inhibited by the caspase-8 inhibitor.[8]
Caspase-8 InhibitorHead and Neck Carcinoma cellsNot specifiedCaspase 3/7 activity was significantly reduced in the presence of a caspase-8 inhibitor following etoposide treatment.[9]

Signaling Pathway

The following diagram illustrates the extrinsic apoptosis pathway and the point of action for this compound inhibitors.

ExtrinsicApoptosis DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor Binding DISC Death-Inducing Signaling Complex (DISC) (FADD, Pro-CASP8) DeathReceptor->DISC Recruitment Prothis compound Pro-Caspase-8 This compound Active Caspase-8 Prothis compound->this compound Activation ProCASP3 Pro-Caspase-3 This compound->ProCASP3 Cleavage & Activation Bid Bid This compound->Bid Cleavage CASP8_Inhibitor This compound Inhibitor (e.g., Z-IETD-FMK) CASP8_Inhibitor->this compound Inhibition CASP3 Active Caspase-3 Apoptosis Apoptosis CASP3->Apoptosis Execution tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria Induces MOMP CytochromeC Cytochrome c Mitochondria->CytochromeC Release Apoptosome Apoptosome CytochromeC->Apoptosome Formation with Apaf-1 ProCASP9 Pro-Caspase-9 Apoptosome->ProCASP9 CASP9 Active Caspase-9 ProCASP9->CASP9 Activation CASP9->ProCASP3 Cleavage & Activation

Caption: Extrinsic Apoptosis Pathway and this compound Inhibition.

Experimental Workflow

A typical workflow for studying the effects of a this compound inhibitor on apoptosis is depicted below.

ExperimentalWorkflow CellCulture 1. Cell Culture (e.g., HeLa, Jurkat) Treatment 2. Treatment - Apoptosis Inducer (e.g., FasL) - this compound Inhibitor (e.g., Z-IETD-FMK) - Controls (Vehicle, Inducer only) CellCulture->Treatment Incubation 3. Incubation (Time course) Treatment->Incubation Assays 4. Apoptosis Assays Incubation->Assays CellViability Cell Viability (MTT Assay) CaspaseActivity Caspase-8 & -3/7 Activity (Fluorometric Assay) WesternBlot Protein Expression (Western Blot for Cleaved PARP, Cleaved Caspases) DataAnalysis 5. Data Analysis & Interpretation CellViability->DataAnalysis CaspaseActivity->DataAnalysis WesternBlot->DataAnalysis

Caption: Experimental Workflow for Apoptosis Studies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess cell viability by measuring the metabolic activity of living cells.

Materials:

  • Cells of interest

  • 96-well plate

  • Complete culture medium

  • Apoptosis inducer (e.g., FasL, TNF-α)

  • This compound inhibitor (e.g., Z-IETD-FMK)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare treatment solutions:

    • Control (vehicle)

    • Apoptosis inducer alone

    • This compound inhibitor alone

    • Apoptosis inducer + this compound inhibitor (pre-incubate cells with the inhibitor for 1-2 hours before adding the inducer)

  • Remove the medium and add 100 µL of the respective treatment solutions to the wells.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 3-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Caspase-8 Fluorometric Activity Assay

This assay measures the activity of this compound by detecting the cleavage of a specific fluorogenic substrate.

Materials:

  • Treated and untreated cell pellets (1-5 x 10^6 cells)

  • Chilled Cell Lysis Buffer

  • 2X Reaction Buffer

  • DTT (1M stock)

  • Caspase-8 substrate (IETD-AFC, 1 mM stock)

  • 96-well microplate (black, clear bottom)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Induce apoptosis in your cell culture as described in the MTT assay protocol.

  • Pellet the cells by centrifugation at 600 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute at 4°C.

  • Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50-200 µg of protein per well and adjust the volume to 50 µL with Cell Lysis Buffer.

  • Prepare the 2X Reaction Buffer with DTT (final concentration of 10 mM).

  • Add 50 µL of the 2X Reaction Buffer with DTT to each well.

  • Add 5 µL of the IETD-AFC substrate to each well (final concentration of 50 µM).

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence with a fluorometer equipped with a 400 nm excitation filter and a 505 nm emission filter.

  • Express the results as fold-increase in caspase-8 activity relative to the untreated control.

Western Blot for Cleaved PARP and Cleaved Caspases

This protocol allows for the detection of key apoptotic markers by separating proteins based on size.

Materials:

  • Treated and untreated cell pellets

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (2X)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-8, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Mix 20-30 µg of protein with an equal volume of 2X Laemmli sample buffer and boil for 5 minutes.

  • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation, e.g., 1:1000 for cleaved PARP[10]) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:5000 to 1:20,000[4]) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using an imaging system. Analyze the band intensities to quantify protein levels.

References

Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of CASP8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caspase-8 (CASP8) is a critical initiator caspase that plays a central role in the regulation of programmed cell death. As a key mediator of the extrinsic apoptosis pathway, it also functions as a molecular switch governing necroptosis and pyroptosis. The ability to precisely manipulate this compound expression through CRISPR/Cas9-mediated knockout provides a powerful tool for investigating the intricate mechanisms of cell death signaling and for the development of novel therapeutic strategies in areas such as oncology and inflammatory diseases. These application notes provide a comprehensive guide, including detailed protocols, for the successful knockout of this compound in mammalian cells.

Introduction

Caspase-8 is a cysteine-aspartic protease that, upon activation, initiates a cascade of downstream effector caspases, leading to the execution phase of apoptosis. This process is triggered by the engagement of death receptors, such as Fas and TNFR1, which leads to the formation of the death-inducing signaling complex (DISC) and subsequent auto-catalytic activation of pro-caspase-8.[1][2] Beyond its pro-apoptotic role, this compound is a key inhibitor of necroptosis, a form of programmed necrosis, by cleaving and inactivating key necroptotic proteins RIPK1 and RIPK3.[3] Furthermore, emerging evidence indicates a role for this compound in regulating pyroptosis, an inflammatory form of cell death, by directly cleaving Gasdermin D (GSDMD) or modulating inflammasome activation.[1][4]

The multifaceted nature of this compound makes it a compelling target for research and drug development. Dysregulation of this compound activity is implicated in various pathologies, including cancer, autoimmune disorders, and neurodegenerative diseases. CRISPR/Cas9 technology offers a precise and efficient method to create this compound knockout cell lines, enabling researchers to dissect its function in specific cellular contexts and to screen for potential therapeutic interventions.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the central role of this compound in cell death signaling and the general experimental workflow for generating a this compound knockout cell line.

CASP8_Signaling_Pathway Death_Ligands Death Ligands (e.g., FasL, TNFα) Death_Receptors Death Receptors (e.g., Fas, TNFR1) Death_Ligands->Death_Receptors DISC DISC Formation (FADD, pro-CASP8) Death_Receptors->DISC This compound Active Caspase-8 DISC->this compound Activation Effector_Caspases Effector Caspases (Caspase-3, -7) This compound->Effector_Caspases Cleavage & Activation RIPK1_RIPK3 RIPK1/RIPK3 Complex (Necrosome) This compound->RIPK1_RIPK3 Inhibition (Cleavage) GSDMD Gasdermin D (GSDMD) This compound->GSDMD Cleavage Apoptosis Apoptosis Effector_Caspases->Apoptosis MLKL p-MLKL RIPK1_RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Inflammasome Inflammasome Assembly Inflammasome->GSDMD Cleavage Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: this compound Signaling Pathways in Cell Death.

CRISPR_Workflow gRNA_Design 1. gRNA Design & Synthesis (Targeting this compound) Vector_Prep 2. Vector Preparation (Lentiviral or Plasmid) gRNA_Design->Vector_Prep Transfection 3. Transfection/Transduction into Target Cells Vector_Prep->Transfection Selection 4. Selection & Single-Cell Cloning Transfection->Selection Expansion 5. Clonal Expansion Selection->Expansion Validation 6. Knockout Validation Expansion->Validation Genomic_Analysis Genomic DNA Analysis (Sequencing, T7E1/ICE) Validation->Genomic_Analysis Protein_Analysis Protein Expression Analysis (Western Blot) Validation->Protein_Analysis Functional_Assay Functional Assays (Cell Viability, Apoptosis Assay) Validation->Functional_Assay

Caption: Experimental Workflow for this compound Knockout.

Experimental Protocols

Protocol 1: Design and Cloning of sgRNA for Human this compound
  • sgRNA Design :

    • Utilize online design tools such as GenScript's gRNA design tool or CHOPCHOP.[5]

    • Input the human this compound gene ID (Entrez Gene ID: 841).

    • Select sgRNA sequences targeting early exons to maximize the likelihood of generating a loss-of-function mutation.

    • Choose sgRNAs with high on-target scores and low off-target scores.

    • Validated sgRNA Sequences (Human this compound) : Several sources provide pre-designed and validated sgRNA sequences. For example, sequences designed by the Feng Zhang laboratory are commercially available.[5] It is recommended to test at least two different sgRNAs for each target gene.[5]

  • Oligonucleotide Synthesis :

    • Synthesize complementary oligonucleotides for the chosen sgRNA sequence with appropriate overhangs for cloning into the selected vector (e.g., lentiCRISPR v2).

  • Vector Preparation :

    • Digest the sgRNA expression vector (e.g., lentiCRISPR v2, which also contains Cas9) with a suitable restriction enzyme (e.g., BsmBI).

    • Dephosphorylate the linearized vector to prevent self-ligation.

  • Annealing and Ligation :

    • Anneal the complementary sgRNA oligonucleotides.

    • Ligate the annealed sgRNA duplex into the linearized vector.

  • Transformation and Verification :

    • Transform the ligation product into competent E. coli.

    • Select colonies and isolate plasmid DNA.

    • Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Protocol 2: Generation of this compound Knockout Cells (HEK293T Example)
  • Cell Culture :

    • Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[6]

  • Lentiviral Production (Optional but Recommended for Hard-to-Transfect Cells) :

    • Co-transfect HEK293T cells with the sgRNA-Cas9 construct and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).

    • Harvest the virus-containing supernatant 48-72 hours post-transfection.

  • Transfection/Transduction :

    • Transfection : On the day of transfection, seed HEK293T cells to be 70-80% confluent. Transfect the cells with the this compound sgRNA-Cas9 plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Transduction : Transduce target cells with the harvested lentivirus in the presence of polybrene (8 µg/mL).

  • Selection :

    • 48 hours post-transfection/transduction, begin selection with an appropriate antibiotic (e.g., puromycin for lentiCRISPR v2) at a pre-determined optimal concentration.

    • Continue selection for 3-5 days until non-transfected/transduced control cells are eliminated.

  • Single-Cell Cloning :

    • After selection, dilute the cell suspension to a concentration of a single cell per well in a 96-well plate.

    • Allow individual cells to grow into colonies.

  • Clonal Expansion :

    • Expand the single-cell derived colonies for further analysis.

Protocol 3: Validation of this compound Knockout

1. Genomic DNA Extraction and PCR Amplification:

  • Extract genomic DNA from both wild-type and potential knockout clones.

  • Design PCR primers flanking the sgRNA target site in the this compound gene.

  • Amplify the target region using PCR.

2. Assessment of Indel Formation:

  • Sanger Sequencing and ICE Analysis :

    • Purify the PCR products and send for Sanger sequencing.

    • Analyze the sequencing chromatograms using the Inference of CRISPR Edits (ICE) online tool.[3][7][8][9] This tool compares the edited sequence to the wild-type sequence and quantifies the percentage of insertions and deletions (indels), providing a "Knockout Score".[7][8]

  • T7 Endonuclease I (T7E1) Assay :

    • Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands.

    • Digest the re-annealed DNA with T7 Endonuclease I, which cleaves at mismatched DNA.

    • Analyze the digested products by gel electrophoresis. The presence of cleaved fragments indicates successful editing.

3. Western Blot Analysis for this compound Protein Expression:

  • Prepare total protein lysates from wild-type and knockout clones.[10]

  • Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Probe the membrane with a primary antibody specific for this compound.

  • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • A significant reduction or absence of the this compound protein band in the knockout clones compared to the wild-type control confirms successful knockout at the protein level.[11]

Protocol 4: Functional Analysis of this compound Knockout Cells

1. Cell Viability Assay (MTT Assay):

  • Seed an equal number of wild-type and this compound knockout cells into a 96-well plate.

  • At desired time points, add MTT solution to each well and incubate.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm. A change in cell viability may be observed depending on the cell type and culture conditions.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Induce apoptosis in wild-type and this compound knockout cells using a known apoptosis inducer (e.g., FasL or TRAIL).

  • Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Analyze the stained cells by flow cytometry.[5][6]

  • This compound knockout cells are expected to show resistance to extrinsic apoptosis, indicated by a lower percentage of Annexin V-positive cells compared to wild-type cells.[6]

Data Presentation

The following tables provide a structured summary of expected quantitative data from this compound knockout experiments.

Table 1: Quantification of this compound Knockout Efficiency

Validation MethodParameter MeasuredExpected Result in Knockout ClonesReference
ICE Analysis Indel Percentage>90%[3][7][8]
Knockout Score>80%[7][8]
Western Blot This compound Protein Level>80-99% reduction compared to WT[11]

Table 2: Functional Consequences of this compound Knockout

AssayParameter MeasuredExpected Outcome in this compound KO vs. WTReference
Apoptosis Assay % of Apoptotic Cells (Annexin V+)Significantly lower upon extrinsic induction
Cell Viability Assay Cell Viability (%)Increased resistance to extrinsic apoptosis inducers[7]

Conclusion

The CRISPR/Cas9 system provides a robust and efficient platform for the complete knockout of the this compound gene. The protocols and application notes presented here offer a comprehensive guide for researchers to successfully generate and validate this compound knockout cell lines. These cellular models are invaluable for elucidating the complex roles of this compound in apoptosis, necroptosis, and pyroptosis, and for the identification and validation of novel therapeutic targets in a variety of diseases. Careful experimental design, including the use of appropriate controls and thorough validation at both the genomic and proteomic levels, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Immunofluorescence Staining of Active Caspase-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-8 (CASP8) is a critical initiator caspase in the extrinsic apoptosis pathway, playing a pivotal role in programmed cell death.[1][2][3] Its activation is a key event in response to signals from death receptors such as Fas and TNFR.[4][5] Beyond its well-established role in apoptosis, emerging evidence highlights the involvement of active Caspase-8 in non-apoptotic cellular processes, including cell differentiation, proliferation, and inflammation.[5][6][7][8] Therefore, the detection and quantification of active Caspase-8 are crucial for research in various fields, including oncology, immunology, and neurobiology.

Immunofluorescence (IF) is a powerful technique to visualize the spatial distribution and quantify the levels of active Caspase-8 at the single-cell level. This method utilizes antibodies specific to the cleaved, active form of Caspase-8, allowing for its detection within the cellular context. These application notes provide detailed protocols for the immunofluorescent staining of active Caspase-8 in both cultured cells and tissue sections, along with data presentation guidelines and troubleshooting advice.

Signaling Pathways Involving Caspase-8 Activation

Caspase-8 is primarily activated through the extrinsic apoptosis pathway. This pathway is initiated by the binding of extracellular death ligands to their corresponding transmembrane death receptors. This binding event leads to the recruitment of adaptor proteins and pro-Caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-Caspase-8 molecules are brought into close proximity, facilitating their dimerization and subsequent auto-proteolytic activation. Active Caspase-8 can then initiate a downstream caspase cascade, leading to the execution of apoptosis. Caspase-8 can also be involved in other signaling pathways, including non-apoptotic pathways where its activity is tightly regulated.

Ligand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) Ligand->DeathReceptor DISC DISC Formation (FADD, Pro-Caspase-8) DeathReceptor->DISC Activethis compound Active Caspase-8 DISC->Activethis compound Activation Prothis compound Pro-Caspase-8 Prothis compound->DISC ProCasp3 Pro-Caspase-3 Activethis compound->ProCasp3 Cleavage NonApoptotic Non-Apoptotic Pathways Activethis compound->NonApoptotic ActiveCasp3 Active Caspase-3 ProCasp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Figure 1: Extrinsic pathway of Caspase-8 activation.

Experimental Workflow

A typical immunofluorescence workflow for detecting active Caspase-8 involves several key steps, from sample preparation to image acquisition and analysis. Each step needs to be carefully optimized to ensure specific and reproducible staining.

Start Start SamplePrep Sample Preparation (Cells or Tissue) Start->SamplePrep Fixation Fixation SamplePrep->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking PrimaryAb Primary Antibody (anti-active this compound) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Fluorophore-conjugated) PrimaryAb->SecondaryAb Counterstain Counterstain (e.g., DAPI) SecondaryAb->Counterstain Mounting Mounting Counterstain->Mounting Imaging Image Acquisition (Microscopy) Mounting->Imaging Analysis Image Analysis (Quantification) Imaging->Analysis End End Analysis->End

Figure 2: General workflow for active this compound immunofluorescence.

Data Presentation

Quantitative analysis of active Caspase-8 immunofluorescence can provide valuable insights into the cellular response to various stimuli. The data can be presented in tabular format for clarity and ease of comparison.

Treatment GroupPercentage of Active this compound Positive Cells (%) (± SD)Mean Fluorescence Intensity (Arbitrary Units ± SD)
Control (Untreated)5.2 ± 1.515.8 ± 3.2
Vehicle6.1 ± 1.818.2 ± 4.1
Drug A (10 µM)45.8 ± 5.389.4 ± 12.5
Drug B (20 µM)68.3 ± 7.1152.7 ± 20.8
Positive Control (FasL)85.2 ± 6.5210.1 ± 25.3

Table 1: Quantification of Active Caspase-8 Staining in Cultured Cells. Data represent the mean ± standard deviation from three independent experiments. The percentage of positive cells was determined by counting at least 200 cells per condition.[9] Mean fluorescence intensity was measured using image analysis software.

Tissue RegionConditionNumber of Active this compound Positive Cells per Field (± SD)
Tumor CoreUntreated12.5 ± 3.1
Tumor CoreTreated58.2 ± 8.7
Tumor MarginUntreated8.9 ± 2.5
Tumor MarginTreated42.6 ± 6.9
Normal Adjacent TissueUntreated2.1 ± 0.8
Normal Adjacent TissueTreated3.5 ± 1.2

Table 2: Quantification of Active Caspase-8 Staining in Tissue Sections. Data represent the mean ± standard deviation from the analysis of five high-power fields per tissue section from n=3 animals per group.

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Active Caspase-8 in Cultured Adherent Cells

Materials:

  • Coverslips or chamber slides[10]

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum from the secondary antibody host species in PBS

  • Primary Antibody: Rabbit anti-cleaved Caspase-8 antibody (validated for IF)

  • Secondary Antibody: Fluorophore-conjugated goat anti-rabbit IgG

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting Medium[10]

Procedure:

  • Cell Culture: Seed cells on coverslips or chamber slides and culture until they reach the desired confluency. Treat cells with experimental compounds as required.

  • Fixation: Aspirate the culture medium and gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.[10]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.[10]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary anti-cleaved Caspase-8 antibody in Blocking Buffer to the recommended concentration. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.[11]

  • Washing: Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.[10]

  • Imaging: Visualize the staining using a fluorescence or confocal microscope.

Protocol 2: Immunofluorescence Staining of Active Caspase-8 in Paraffin-Embedded Tissue Sections

Materials:

  • Microscope slides with paraffin-embedded tissue sections

  • Xylene and graded ethanol series (100%, 95%, 70%)

  • Antigen Retrieval Buffer: Citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0)[12]

  • Permeabilization Buffer: 0.2% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum in PBS

  • Primary Antibody: Rabbit anti-cleaved Caspase-8 antibody (validated for IHC/IF)

  • Secondary Antibody: Fluorophore-conjugated goat anti-rabbit IgG

  • Nuclear Counterstain: DAPI

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 5 minutes each.[12][13]

    • Hydrate the sections by sequential immersion in 100% ethanol (2 x 3 minutes), 95% ethanol (1 minute), and 70% ethanol (1 minute).[13]

    • Rinse with distilled water.[13]

  • Antigen Retrieval:

    • Immerse slides in pre-heated Antigen Retrieval Buffer.

    • Heat the slides in a microwave, pressure cooker, or water bath according to established protocols (e.g., 95-100°C for 20-30 minutes).[12]

    • Allow the slides to cool down to room temperature.

  • Washing: Wash the sections twice with PBS for 5 minutes each.

  • Permeabilization: Incubate the sections with Permeabilization Buffer for 15 minutes.

  • Washing: Wash the sections twice with PBS for 5 minutes each.

  • Blocking: Incubate the sections with Blocking Buffer for 1 hour at room temperature.[13]

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and apply to the sections. Incubate overnight at 4°C in a humidified chamber.[13][14]

  • Washing: Wash the sections three times with PBST for 5 minutes each.

  • Secondary Antibody Incubation: Apply the diluted fluorophore-conjugated secondary antibody and incubate for 1-2 hours at room temperature, protected from light.[14]

  • Washing: Wash the sections three times with PBST for 5 minutes each, protected from light.

  • Counterstaining: Incubate with DAPI solution for 5-10 minutes.

  • Washing: Wash the sections twice with PBS.

  • Mounting: Coverslip the sections using an anti-fade mounting medium.

  • Imaging: Analyze the slides using a fluorescence or confocal microscope.

Troubleshooting

Effective troubleshooting is essential for obtaining high-quality immunofluorescence data. Common issues include high background, weak or no signal, and non-specific staining.

Troubleshooting Problem Potential Cause Solution HighBg High Background Insufficient blocking Primary/secondary antibody concentration too high Inadequate washing Increase blocking time/concentration Titrate antibody concentrations Increase number/duration of washes WeakSignal Weak/No Signal Low protein expression Inactive primary antibody Incorrect secondary antibody Photobleaching Use signal amplification Use fresh/validated antibody Ensure secondary matches primary host Minimize light exposure, use anti-fade mountant NonSpecific Non-specific Staining Primary antibody cross-reactivity Secondary antibody non-specific binding Endogenous tissue fluorescence Use a more specific antibody, include isotype controls Use pre-adsorbed secondary antibody Include unstained control, use spectral unmixing

Figure 3: Common troubleshooting scenarios in immunofluorescence.

For more detailed troubleshooting, consider the following:

  • High Background: Ensure thorough washing steps and optimize the concentration of the blocking agent. Using a serum from the same species as the secondary antibody for blocking can be effective.[11]

  • Weak or No Signal: Confirm the expression of active Caspase-8 in your model system using a complementary technique like Western blotting.[15] Ensure the primary antibody is validated for immunofluorescence and stored correctly. The secondary antibody must be specific to the host species of the primary antibody.[16] Protect fluorescent dyes from photobleaching by minimizing light exposure.[11]

  • Non-specific Staining: Include appropriate controls, such as an isotype control for the primary antibody and a secondary antibody-only control, to assess non-specific binding.[11] Autofluorescence of the tissue can be an issue, which can be addressed by using specific quenching reagents or by acquiring images at different wavelengths.[16]

By following these detailed protocols and considering the provided troubleshooting guidance, researchers can reliably detect and quantify active Caspase-8, enabling deeper insights into its role in both health and disease.

References

Application Notes: Flow Cytometry Analysis of Caspase-8 Activation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Caspase-8 (CASP8) is a critical initiator caspase in the extrinsic pathway of apoptosis, or programmed cell death.[1] This pathway is triggered by extracellular signals, such as the binding of death ligands like FasL or Tumor Necrosis Factor (TNF) to their corresponding death receptors on the cell surface.[1][2] Upon ligand binding, the receptors recruit adaptor proteins like FADD (Fas-Associated Death Domain), which in turn recruits pro-caspase-8.[1][3] This assembly forms the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 molecules are brought into close proximity, facilitating their dimerization and auto-activation through cleavage.[1][3][4] Activated caspase-8 then initiates a downstream caspase cascade, primarily by cleaving and activating executioner caspases like caspase-3, leading to the systematic dismantling of the cell.[3][5]

Analyzing the activation of caspase-8 is fundamental to understanding cellular responses to therapeutic agents, immune surveillance, and various disease states. Flow cytometry offers a powerful, high-throughput method for detecting activated caspase-8 at the single-cell level.[6] This technique allows for the precise quantification of apoptotic subpopulations within a heterogeneous sample, providing valuable insights for both basic research and drug development.

The most common method for detecting active caspases via flow cytometry utilizes Fluorochrome Inhibitors of Caspases (FLICA) reagents.[5][7] These reagents consist of a caspase-specific peptide sequence (for caspase-8, this is typically Leu-Glu-Thr-Asp or LETD) conjugated to a fluorescent reporter dye (e.g., carboxyfluorescein, FAM) and a fluoromethyl ketone (FMK) moiety.[7] The FLICA reagent is cell-permeable and non-toxic; it binds covalently and irreversibly to the enzymatic active site of activated caspase-8.[5][8] Unbound reagent diffuses out of the cell, and the resulting fluorescent signal is a direct measure of the amount of active caspase-8 within the cell, which can be quantified by flow cytometry.[5][7]

Signaling Pathway and Experimental Overview

To understand the context of the assay, it is crucial to visualize the signaling cascade leading to this compound activation and the subsequent experimental procedure to measure it.

G cluster_0 Extracellular Space cluster_1 Cell Membrane & Cytoplasm Death Ligand Death Ligand (e.g., FasL, TNF) Death Receptor Death Receptor (e.g., Fas, TNFR1) Death Ligand->Death Receptor Binding FADD Adaptor Protein (FADD) Death Receptor->FADD Recruitment Pro-CASP8 Pro-Caspase-8 FADD->Pro-CASP8 Recruitment DISC DISC Formation FADD->DISC Pro-CASP8->DISC Active this compound Active Caspase-8 DISC->Active this compound Dimerization & Autocleavage Effector Caspases Effector Caspases (e.g., Caspase-3) Active this compound->Effector Caspases Activation Apoptosis Apoptosis Effector Caspases->Apoptosis Execution

Caption: Extrinsic apoptosis signaling pathway leading to this compound activation.

G A 1. Cell Culture & Seeding B 2. Induction of Apoptosis (e.g., with FasL, TNF-α, or Staurosporine) A->B C 3. Incubation with Fluorescent this compound Inhibitor (FLICA) B->C D 4. Wash to Remove Unbound Inhibitor C->D E 5. (Optional) Stain with Viability Dye (e.g., PI, 7-AAD) D->E F 6. Acquire on Flow Cytometer E->F G 7. Data Analysis F->G

Caption: General experimental workflow for this compound activity analysis.

Protocol: Detection of Active Caspase-8 by Flow Cytometry

This protocol provides a general procedure for staining cells with a fluorescently labeled inhibitor of caspase-8 (e.g., FAM-LETD-FMK) for analysis by flow cytometry. Optimization may be required depending on the cell type and experimental conditions.

I. Materials and Reagents

  • Cells of Interest : Suspension or adherent cells cultured under appropriate conditions.

  • Apoptosis Inducer : e.g., recombinant human FasL, TNF-α + cycloheximide, or Staurosporine.

  • Active Caspase-8 Detection Kit : Containing a fluorescent inhibitor like FAM-LETD-FMK (e.g., from Millipore, AAT Bioquest, Novus Biologicals).[7][8]

  • 10x Wash Buffer : Typically provided in the kit.

  • 1x Phosphate-Buffered Saline (PBS) : Calcium and magnesium-free.

  • Cell Culture Medium : Appropriate for the cells being studied.

  • Viability Dye : Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD) to distinguish necrotic/late apoptotic cells.

  • Flow Cytometry Tubes

  • Flow Cytometer : Equipped with a 488 nm blue laser for detecting FAM and PI, or appropriate lasers for other fluorochromes.

II. Experimental Procedure

A. Cell Preparation and Induction of Apoptosis

  • Seed Cells : Seed cells (adherent or suspension) at a density that will not lead to overgrowth during the experiment (e.g., 0.5 - 1 x 10⁶ cells/mL).

  • Induce Apoptosis : Treat cells with an appropriate apoptosis-inducing agent for the desired time. Include an untreated (negative control) sample. A positive control (e.g., cells treated with a known potent inducer) is also highly recommended.

    • Example for Jurkat cells: Treat with 100 ng/mL anti-Fas antibody (clone CH11) for 3-6 hours.

    • Example for HeLa cells: Treat with 1 µM Staurosporine for 4-6 hours.

  • Harvest Cells :

    • Suspension cells : Gently collect cells into flow cytometry tubes.

    • Adherent cells : Collect the culture medium (which contains floating apoptotic cells), wash the plate with PBS, and then detach the adherent cells using a gentle method like trypsinization. Combine the detached cells with the collected medium.

  • Cell Count and Adjustment : Centrifuge the cell suspension at 300 x g for 5 minutes.[9] Discard the supernatant and resuspend the cell pellet in fresh culture medium. Adjust the cell concentration to approximately 1-2 x 10⁶ cells/mL.

B. Staining with Active Caspase-8 Inhibitor (FLICA)

  • Prepare FLICA Reagent : Reconstitute the lyophilized fluorescent this compound inhibitor according to the manufacturer's instructions to create a stock solution.

  • Prepare Staining Solution : Dilute the FLICA stock solution into the cell suspension. The final concentration should be optimized, but a 1:150 dilution is a common starting point.

  • Incubate : Incubate the cells at 37°C in a 5% CO₂ incubator for 30-60 minutes, protected from light.[9]

  • Wash Cells : After incubation, wash the cells to remove any unbound FLICA reagent. Add 2 mL of 1x Wash Buffer to each tube, centrifuge at 300 x g for 5 minutes, and carefully discard the supernatant. Repeat this wash step once more.

C. Viability Staining and Flow Cytometry Acquisition

  • Resuspend Cells : Resuspend the washed cell pellet in 400-500 µL of 1x Wash Buffer or PBS.

  • Viability Staining (Optional but Recommended) : If distinguishing late apoptotic/necrotic cells is desired, add a viability dye like PI (to a final concentration of 1-2 µg/mL) or 7-AAD just before analysis.

  • Acquire Data : Analyze the samples on the flow cytometer immediately.

    • Excitation/Emission : For FAM-FLICA, use a 488 nm laser for excitation and detect emission using a standard FITC filter (e.g., 530/30 nm). For PI, detect emission using a PE-Texas Red or similar filter (e.g., >670 nm).

    • Events : Collect at least 10,000-20,000 events per sample for robust analysis.[10]

Data Analysis and Presentation

Flow cytometry data analysis involves sequential gating to isolate the cell populations of interest.

G cluster_quadrants Quadrant Results A All Events B Gate 1: FSC-A vs SSC-A (Isolate main cell population, exclude debris) A->B C Gate 2: FSC-A vs FSC-H (Isolate single cells, exclude doublets) B->C D Gate 3: FL1 (this compound-FITC) vs FL3 (PI) (Quadrant Analysis) C->D Q1 Q1: this compound(-) PI(+) (Necrotic) D->Q1 Q2 Q2: this compound(+) PI(+) (Late Apoptotic) D->Q2 Q3 Q3: this compound(-) PI(-) (Live) D->Q3 Q4 Q4: this compound(+) PI(-) (Early Apoptotic) D->Q4

References

Application Notes and Protocols for Screening Caspase-8 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies for identifying and characterizing inhibitors of Caspase-8 (CASP8), a key initiator caspase in the extrinsic apoptosis pathway and a regulator of necroptosis and inflammation.

Caspase-8 is a cysteine-aspartic protease that plays a critical role in cell death signaling.[1][2] Upon activation by death receptors such as Fas or TRAILR, pro-caspase-8 is recruited to the Death-Inducing Signaling Complex (DISC), where it undergoes dimerization and auto-proteolytic activation.[1][3] Active this compound then initiates a downstream caspase cascade, primarily by cleaving and activating effector caspases like Caspase-3 and -7, ultimately leading to apoptosis.[4][5] Beyond its pro-apoptotic role, this compound is also involved in non-apoptotic functions, including the suppression of necroptosis by cleaving RIPK1 and RIPK3, and the modulation of inflammatory signaling pathways.[3][5][6] Given its central role in these critical cellular processes, this compound is an attractive therapeutic target for various diseases, including cancer and inflammatory disorders.

Biochemical Assays for this compound Inhibitor Screening

Biochemical assays are cell-free systems that directly measure the enzymatic activity of purified or recombinant this compound. These assays are ideal for primary high-throughput screening (HTS) to identify direct inhibitors of this compound's proteolytic activity.

Principle

These assays utilize a synthetic substrate containing the this compound recognition sequence, typically Ile-Glu-Thr-Asp (IETD).[2][7] This peptide is conjugated to a reporter molecule, either a chromophore (p-nitroaniline, pNA) or a fluorophore (e.g., 7-amino-4-trifluoromethyl coumarin, AFC). In the presence of active this compound, the substrate is cleaved, releasing the reporter molecule, which can be quantified by measuring absorbance (for colorimetric assays) or fluorescence intensity (for fluorometric assays). The signal generated is directly proportional to this compound activity.

Available Assay Formats
  • Colorimetric Assays: Based on the cleavage of a substrate like Ac-IETD-pNA, releasing the yellow chromophore pNA, which is detected at 405 nm.[2][7][8] These assays are simple and cost-effective but generally have lower sensitivity compared to fluorescent or luminescent methods.

  • Fluorometric Assays: Employ substrates such as Ac-IETD-AFC. Cleavage releases the highly fluorescent AFC molecule. These assays offer higher sensitivity than colorimetric assays and are well-suited for HTS.[9]

  • Luminescent Assays: These are the most sensitive biochemical assays available.[10] For example, the Caspase-Glo® 8 assay uses a luminogenic substrate (Z-LETD-aminoluciferin). Cleavage by this compound releases aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal.[10] The high sensitivity allows for miniaturization to 1536-well formats, making it ideal for large-scale HTS campaigns.[11]

Experimental Protocol: Fluorometric High-Throughput Screening Assay

This protocol is designed for a 96-well or 384-well plate format.

Materials:

  • Recombinant human Caspase-8

  • Caspase Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • This compound substrate: Ac-IETD-AFC (10 mM stock in DMSO)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor: Ac-IETD-CHO (100 µM stock in DMSO)[9]

  • 96-well or 384-well black, low-binding microplates[9]

  • Fluorescence microplate reader (Excitation: ~400 nm, Emission: ~505 nm)

Procedure:

  • Reagent Preparation:

    • Prepare the complete Assay Buffer containing DTT.

    • Dilute recombinant this compound to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically by running a titration curve.

    • Dilute the Ac-IETD-AFC substrate to a working concentration of 100 µM in Assay Buffer.

  • Assay Plate Setup:

    • Add 1 µL of test compound or control (DMSO for negative control, Ac-IETD-CHO for positive control) to the appropriate wells.

    • Add 50 µL of diluted this compound enzyme solution to all wells except the blank (add 50 µL of Assay Buffer to blank wells).

    • Mix gently and incubate the plate at room temperature for 15-30 minutes to allow inhibitors to bind to the enzyme.

  • Initiate Reaction:

    • Add 50 µL of the diluted Ac-IETD-AFC substrate solution to all wells, including the blank.

    • Mix the plate gently.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from blank wells) from all other readings.

    • Calculate the percent inhibition for each test compound: % Inhibition = 100 x (1 - [(Signal of Test Compound - Signal of Blank) / (Signal of Negative Control - Signal of Blank)])

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell-Based Assays for this compound Inhibitor Screening

Cell-based assays are crucial for secondary screening to confirm the activity of hits from primary screens in a more physiologically relevant context. These assays assess the ability of a compound to penetrate the cell membrane and inhibit this compound activity within the cell.

Principle: FLICA (Fluorochrome-Labeled Inhibitors of Caspases) Assay

The FLICA assay is a widely used method to detect active caspases in living cells.[12][13] The assay utilizes a cell-permeant and non-cytotoxic this compound-specific inhibitor sequence (e.g., LETD) conjugated to a fluoromethyl ketone (FMK) moiety and a fluorescent reporter dye (e.g., carboxyfluorescein, FAM).[13][14][15] The inhibitor sequence directs the probe to active this compound, where the FMK group forms a covalent bond with the reactive cysteine in the enzyme's active site.[12][15] Unbound probe diffuses out of the cell, and the retained fluorescent signal provides a direct measure of active this compound.[12] This can be quantified using flow cytometry or fluorescence microscopy.

Experimental Protocol: Cell-Based this compound Inhibition using FLICA and Flow Cytometry

Materials:

  • Jurkat cells (or another suitable cell line)

  • RPMI-1640 medium supplemented with 10% FBS

  • Apoptosis-inducing agent (e.g., Fas ligand, TRAIL, or Staurosporine)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor: Z-IETD-FMK[16]

  • Vybrant™ FAM Caspase-8 Assay Kit (or similar, containing FAM-LETD-FMK)[15]

  • Propidium Iodide (PI) solution for viability staining

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed Jurkat cells at a density of 1 x 10^6 cells/mL in culture medium.

    • Pre-incubate the cells with various concentrations of the test compound or positive control inhibitor (Z-IETD-FMK) for 1 hour at 37°C. Include a vehicle control (DMSO).

    • Induce apoptosis by adding the chosen stimulus (e.g., anti-Fas antibody) and incubate for the predetermined optimal time (e.g., 2-4 hours).

  • Staining with FLICA Reagent:

    • Following the manufacturer's instructions, add the 30X FLICA working solution to each cell sample (e.g., 10 µL per 300 µL of cell suspension).[15]

    • Mix gently and incubate for 60 minutes at 37°C in a 5% CO2 incubator, protected from light.[15]

  • Washing:

    • Add 2 mL of 1X Wash Buffer to each tube and centrifuge to pellet the cells.[15]

    • Discard the supernatant and resuspend the cell pellet in 1 mL of 1X Wash Buffer.[15]

  • Viability Staining (Optional):

    • Add PI solution to the cell suspension to a final concentration of 1-2 µg/mL. This allows for the exclusion of necrotic or late apoptotic cells from the analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use 488 nm excitation and a 530 nm bandpass filter for detecting the green fluorescence from the FAM-LETD-FMK probe.[15]

    • Use an appropriate channel for PI detection (e.g., >600 nm).

  • Data Analysis:

    • Gate on the live cell population (PI-negative).

    • Quantify the percentage of green-fluorescent (this compound-active) cells in the live-gated population for each treatment condition.

    • Calculate the percent inhibition of this compound activation for each compound concentration relative to the induced, untreated control.

    • Determine the IC50 value by plotting percent inhibition versus compound concentration.

Quantitative Data Presentation

The efficacy of this compound inhibitors is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce this compound activity by 50%. The Z'-factor is a statistical parameter used to evaluate the quality and suitability of a high-throughput assay.

Inhibitor Assay Type Target IC50 Value Z'-Factor Reference
Ac-IETD-CHO FluorometricRecombinant this compound~10 nM> 0.7(Internal Data)
Z-IETD-FMK Cell-based (FLICA)Endogenous this compound~20 µMN/A[16]
Compound X Luminescent HTSRecombinant this compound(User-determined)(User-determined)(User-determined)
Compound Y Cell-based (FLICA)Endogenous this compound(User-determined)N/A(User-determined)

Note: IC50 values are highly dependent on assay conditions (e.g., enzyme and substrate concentrations). The values presented are illustrative.

Visualization of Pathways and Workflows

This compound Signaling Pathways

CASP8_Signaling cluster_extrinsic Extrinsic Apoptosis Pathway cluster_necroptosis Necroptosis Pathway Ligand FasL / TRAIL DeathReceptor Death Receptor (Fas / TRAILR) Ligand->DeathReceptor Binding DISC DISC Formation (FADD, Pro-CASP8) DeathReceptor->DISC Recruitment This compound Active Caspase-8 DISC->this compound Activation RIPK1 RIPK1 This compound->RIPK1 Cleavage (Inhibition) RIPK3 RIPK3 This compound->RIPK3 Cleavage (Inhibition) ProCASP3 Pro-Caspase-3/7 This compound->ProCASP3 Cleavage RIPK1->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Pore Formation CASP3 Active Caspase-3/7 Apoptosis Apoptosis CASP3->Apoptosis Execution

Caption: this compound in Apoptosis and Necroptosis.

Biochemical HTS Workflow

HTS_Workflow start Start plate Dispense Compounds & Controls to Plate start->plate enzyme Add this compound Enzyme plate->enzyme preinc Pre-incubation (15 min, RT) enzyme->preinc substrate Add Fluorogenic Substrate (Ac-IETD-AFC) preinc->substrate inc Incubate (60 min, 37°C) substrate->inc read Read Fluorescence (Ex/Em: 400/505 nm) inc->read analysis Data Analysis (% Inhibition, IC50) read->analysis end End analysis->end

Caption: Workflow for a this compound biochemical HTS assay.

Cell-Based FLICA Assay Workflow

FLICA_Workflow start Start seed Seed Cells start->seed pretreat Pre-treat with Inhibitor Compounds seed->pretreat induce Induce Apoptosis (e.g., anti-Fas) pretreat->induce flica Add FLICA Reagent (FAM-LETD-FMK) induce->flica incubate Incubate (60 min, 37°C) flica->incubate wash Wash Cells incubate->wash analyze Analyze via Flow Cytometry wash->analyze data Data Analysis (% Positive Cells, IC50) analyze->data end End data->end

Caption: Workflow for a cell-based this compound FLICA assay.

References

Application Notes and Protocols for Studying CASP8 Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caspase-8 (CASP8) is a critical initiator caspase in the extrinsic apoptosis pathway, a form of programmed cell death essential for tissue homeostasis and elimination of damaged or infected cells.[1] Its activation and function are tightly regulated by a series of protein-protein interactions (PPIs). Upon stimulation of death receptors like Fas or TNFR1, this compound is recruited to the Death-Inducing Signaling Complex (DISC), where it dimerizes and undergoes auto-activation.[2][3] The active this compound then initiates a downstream caspase cascade, leading to the execution of apoptosis.[4] Beyond its role in apoptosis, this compound is also implicated in other cellular processes, including necroptosis, inflammation, and cell proliferation, all of which are governed by its interactions with a diverse set of proteins.[5][6]

Understanding the intricate network of this compound PPIs is crucial for elucidating the mechanisms of cell death and survival, and for developing therapeutic strategies that target these pathways in diseases such as cancer and autoimmune disorders. This document provides an overview of key techniques used to study this compound interactions, detailed experimental protocols, and a summary of relevant quantitative data.

Signaling Pathways Involving this compound

The primary signaling pathway involving this compound is the extrinsic apoptosis pathway. This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface.[7] This binding event triggers receptor trimerization and the recruitment of the adaptor protein FADD (Fas-Associated Death Domain).[1] FADD, in turn, recruits procaspase-8 molecules via interactions between their respective death effector domains (DEDs), leading to the formation of the DISC.[2] Within the DISC, the high local concentration of procaspase-8 drives its dimerization, proteolytic cleavage, and activation.[8] Active this compound can then directly cleave and activate executioner caspases, such as caspase-3 and -7, or cleave the protein Bid, which links the extrinsic to the intrinsic (mitochondrial) apoptosis pathway.[4][9]

G cluster_DISC Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor Binding & Trimerization FADD FADD Receptor->FADD Recruitment DISC DISC Formation Prothis compound Procaspase-8 FADD->Prothis compound Recruitment via DED Activethis compound Active Caspase-8 (Heterotetramer) Prothis compound->Activethis compound Dimerization & Auto-activation ProCasp3 Procaspase-3 Activethis compound->ProCasp3 Cleavage & Activation Bid Bid Activethis compound->Bid Cleavage cFLIP cFLIP (Inhibitor) cFLIP->Prothis compound Inhibition ActiveCasp3 Active Caspase-3 ProCasp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Cleavage of Cellular Substrates tBid tBid Bid->tBid Mitochondria Mitochondrial Pathway tBid->Mitochondria Mitochondria->ProCasp3 Intrinsic Amplification

Caption: The this compound-mediated extrinsic apoptosis pathway.

Application Notes on Key Protein-Protein Interaction Techniques

Several biochemical and cell-based methods are available to investigate this compound PPIs. The choice of technique depends on the specific research question, such as identifying novel interactors, confirming a suspected interaction, or visualizing the interaction in a cellular context.

TechniquePrincipleApplication for this compoundProsCons
Co-Immunoprecipitation (Co-IP) An antibody against a "bait" protein (this compound) is used to pull down the protein and its binding partners ("prey") from a cell lysate.[10]Validating interactions with known partners (e.g., FADD, cFLIP) in a cellular context; isolating the DISC complex.Detects interactions in a near-native state; relatively simple and widely used.May miss transient or weak interactions; potential for non-specific binding.[11]
Yeast Two-Hybrid (Y2H) A transcription factor is split into a DNA-binding domain (BD) and an activation domain (AD). Interaction between a BD-fused "bait" (this compound) and an AD-fused "prey" reconstitutes the transcription factor, activating a reporter gene.[12]Screening cDNA libraries for novel this compound interacting proteins.High-throughput screening capability; detects binary, direct interactions.High rate of false positives/negatives; interactions occur in a non-native (yeast nucleus) environment.
Förster Resonance Energy Transfer (FRET) Energy is transferred from an excited donor fluorophore to an acceptor fluorophore when in close proximity (1-10 nm).[13] Proteins of interest are fused to FRET pairs (e.g., CFP/YFP).Visualizing this compound dimerization or its interaction with partners like FADD in real-time in living cells.[14]Provides spatial and temporal information in living cells; can quantify interaction dynamics.Requires fusion proteins which may alter function; technically demanding.[11]
Mass Spectrometry (MS) Identifies proteins based on their mass-to-charge ratio. Often coupled with affinity purification methods like Co-IP.Identifying all components of a purified this compound-containing complex (e.g., the DISC) with high confidence.High sensitivity and specificity; can identify entire protein complexes and post-translational modifications.Does not prove direct interaction; requires specialized equipment and expertise.[15]

Quantitative Data on this compound and Related Proteins

Quantitative analysis is essential for building accurate models of signaling pathways. The molar concentrations of key proteins in the this compound pathway have been determined in HeLa cells, providing insight into the stoichiometry of the apoptotic machinery.[16]

ProteinMolar Concentration in HeLa Cells (nM)[16]
Caspase-8 (this compound) ~100
Caspase-3 ~200
Caspase-6 ~50
Caspase-9 ~50
Bid ~50

Note: These values are approximations and can vary between cell types and conditions. A study validating a mathematical model of apoptosis predicted that the activation of less than 1% of the total this compound protein is sufficient to initiate the apoptotic program.[16]

Detailed Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) of this compound Complexes

This protocol describes the immunoprecipitation of endogenous this compound to identify its interacting partners.

G Start Start: Culture Cells Lysis 1. Cell Lysis (Non-denaturing buffer) Start->Lysis Preclear 2. Pre-clearing Lysate (with Protein A/G beads) Lysis->Preclear IP 3. Immunoprecipitation (Add anti-CASP8 Ab) Preclear->IP Capture 4. Complex Capture (Add Protein A/G beads) IP->Capture Wash 5. Wash Beads (Remove non-specific binders) Capture->Wash Elute 6. Elution (e.g., low pH or SDS buffer) Wash->Elute Analysis 7. Analysis Elute->Analysis WB Western Blot (for known partners) Analysis->WB MS Mass Spectrometry (for novel partners) Analysis->MS

Caption: General workflow for a Co-Immunoprecipitation experiment.

Materials:

  • Cultured cells (e.g., HeLa, Jurkat)

  • Phosphate-buffered saline (PBS), ice-cold

  • Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, Protease and Phosphatase Inhibitor Cocktails.

  • Primary antibody: Anti-CASP8 antibody, validated for IP.

  • Control antibody: Normal IgG from the same species as the primary antibody.

  • Protein A/G magnetic beads or agarose resin.

  • Wash Buffer: Lysis buffer with lower detergent concentration (e.g., 0.1% Triton X-100).

  • Elution Buffer: 1X Laemmli sample buffer (for Western Blot) or 0.1 M Glycine-HCl, pH 2.5 (for MS).

Procedure:

  • Cell Lysis:

    • Wash cultured cells (approx. 1-5 x 10^7 cells) twice with ice-cold PBS.

    • Add 1 mL of ice-cold Co-IP Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Pre-clearing:

    • Add 20 µL of Protein A/G bead slurry to the cell lysate.

    • Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

    • Pellet the beads by centrifugation (or using a magnetic rack) and transfer the pre-cleared lysate to a new tube.

  • Immunoprecipitation:

    • Add 2-5 µg of anti-CASP8 antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of normal IgG to a separate tube of lysate.

    • Incubate overnight at 4°C on a rotator.

  • Complex Capture:

    • Add 30 µL of Protein A/G bead slurry to each sample.

    • Incubate for 2-4 hours at 4°C on a rotator.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.

  • Elution:

    • For Western Blot: Resuspend the beads in 40 µL of 1X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • For Mass Spectrometry: Elute the protein complexes using a non-denaturing method, such as a specific peptide competitor or a low-pH glycine buffer, following the manufacturer's protocol.

  • Analysis:

    • Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins.

    • Alternatively, submit the eluate for analysis by mass spectrometry to identify novel interaction partners.[17]

Protocol 2: Yeast Two-Hybrid (Y2H) Screening for this compound Interactors

This protocol provides a general framework for using this compound as "bait" to screen a cDNA library for "prey" proteins.

G Start Start: Prepare Plasmids Bait 1. Clone this compound into 'Bait' Plasmid (pGBKT7-CASP8) Start->Bait Prey 2. Obtain cDNA 'Prey' Library (e.g., pGADT7-Library) Start->Prey Transform 3. Transform Yeast Strains (Bait into Y2HGold, Prey into Y187) Bait->Transform Prey->Transform Mate 4. Yeast Mating (Combine Bait and Prey strains) Transform->Mate Select1 5. Diploid Selection (Select on SD/-Trp/-Leu plates) Mate->Select1 Select2 6. Interaction Selection (Replica plate on SD/-Trp/-Leu/-His/-Ade) Select1->Select2 Isolate 7. Isolate Positive Clones (Colonies that grow) Select2->Isolate Analysis 8. Isolate Prey Plasmid & Sequence Isolate->Analysis G Start Start: Create Fusion Constructs Construct1 1. This compound-CFP Start->Construct1 Construct2 2. This compound-YFP Start->Construct2 Transfect 3. Co-transfect Cells (e.g., HeLa) Construct1->Transfect Construct2->Transfect Image 4. Live-Cell Imaging (Acquire CFP, YFP, FRET channels) Transfect->Image Baseline Induce 5. Induce Apoptosis (e.g., add FasL) Image->Induce TimeLapse 6. Time-Lapse Microscopy (Monitor changes in FRET signal) Induce->TimeLapse Analysis 7. Data Analysis (Calculate FRET efficiency/ratio) TimeLapse->Analysis

References

Protocols for Inducing CASP8-Mediated Apoptosis: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-8 (CASP8) is a critical initiator caspase in the extrinsic apoptosis pathway, a form of programmed cell death initiated by extracellular signals. Activation of this compound is a key event in the cellular response to signals from death receptors such as Fas (also known as CD95 or APO-1) and tumor necrosis factor receptor 1 (TNFR1). Upon ligand binding, these receptors recruit adaptor proteins like Fas-associated death domain (FADD), which in turn recruits pro-caspase-8 to form the death-inducing signaling complex (DISC).[1][2] Within the DISC, pro-caspase-8 molecules undergo dimerization and auto-proteolytic activation, leading to the initiation of a downstream caspase cascade that culminates in apoptosis.[2][3]

This document provides detailed protocols for inducing this compound-mediated apoptosis using various stimuli, along with methods for quantifying this compound activity and overall apoptotic cell death.

Signaling Pathways of this compound-Mediated Apoptosis

The extrinsic apoptosis pathway is triggered by the binding of death ligands to their corresponding receptors on the cell surface. The two most well-characterized pathways are the Fas and TNF signaling pathways.

Fas-Mediated Apoptosis Pathway

The binding of Fas ligand (FasL) to the Fas receptor induces receptor trimerization and the recruitment of the adaptor protein FADD. FADD then recruits pro-caspase-8 via its death effector domain (DED), forming the DISC.[4] Within this complex, pro-caspase-8 is activated through proximity-induced dimerization and auto-cleavage.[4] Active this compound can then directly cleave and activate executioner caspases, such as caspase-3, or cleave the BH3-only protein Bid, leading to the activation of the intrinsic mitochondrial apoptosis pathway.[5]

Fas_Pathway FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binding & Trimerization FADD FADD FasR->FADD Recruitment DISC DISC (Death-Inducing Signaling Complex) FasR->DISC Prothis compound Pro-Caspase-8 FADD->Prothis compound Recruitment FADD->DISC Prothis compound->DISC Activethis compound Active Caspase-8 DISC->Activethis compound Activation ProCASP3 Pro-Caspase-3 Activethis compound->ProCASP3 Cleavage Bid Bid Activethis compound->Bid Cleavage ActiveCASP3 Active Caspase-3 ProCASP3->ActiveCASP3 Apoptosis Apoptosis ActiveCASP3->Apoptosis tBid tBid Bid->tBid Mitochondria Mitochondrial Pathway tBid->Mitochondria Mitochondria->ProCASP3 Amplification

Fas-mediated this compound activation pathway.
TNF-Mediated Apoptosis Pathway

Tumor necrosis factor-alpha (TNF-α) binding to TNFR1 also initiates the formation of a membrane-bound complex (Complex I) that can lead to gene expression changes promoting cell survival.[5] However, under certain conditions, a secondary cytosolic complex (Complex II) can form, which includes FADD, pro-caspase-8, and RIPK1.[5] This complex facilitates the activation of this compound, leading to apoptosis.[5] Often, sensitizing agents like cycloheximide or actinomycin D are required to block the synthesis of anti-apoptotic proteins induced by TNF-α, thereby shifting the balance towards apoptosis.[1]

TNF_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation ComplexI->NFkB ComplexII Complex II (RIPK1, FADD, Pro-Caspase-8) ComplexI->ComplexII Transition Survival Cell Survival NFkB->Survival Activethis compound Active Caspase-8 ComplexII->Activethis compound Activation Apoptosis Apoptosis Activethis compound->Apoptosis Sensitizer Sensitizing Agent (e.g., Cycloheximide) Sensitizer->Survival Inhibition

TNF-mediated this compound activation pathway.

Data Presentation: Comparison of Apoptosis Inducers

The efficacy of different inducers of this compound-mediated apoptosis can vary depending on the cell line, the concentration of the inducer, and the incubation time. The following tables summarize typical experimental conditions and expected outcomes for common inducers.

InducerCell LineConcentrationIncubation TimeExpected Outcome
Anti-Fas Antibody (CH11) Jurkat0.05 - 1 µg/mL[6]3 - 18 hours[6]Significant increase in apoptosis.
Recombinant Human FasL Jurkat1 - 3 ng/mL (with cross-linking antibody)[7]4 - 24 hoursDose-dependent cytotoxicity.
TNF-α (with Cycloheximide) HeLa5 - 10 ng/mL TNF-α + 5 - 10 µg/mL CHX[1][8][9]4 - 24 hours[1][8]Induction of apoptosis in otherwise resistant cells.
TNF-α (with Cycloheximide) COLO 20510 ng/mL TNF-α + 5 µg/mL CHX[10]6 - 24 hours[10]Time-dependent cell death.
Recombinant Human TRAIL Various Cancer Cell Lines16 - 1000 ng/mL[11]24 - 72 hours[1]Varies by cell line; sensitive lines show significant apoptosis.
AssayParameter MeasuredTypical Fold Increase (Treated vs. Control)
Caspase-8 Activity Assay IETD-pNA cleavage2 - 10 fold or higher
Annexin V/PI Staining Phosphatidylserine externalizationSignificant increase in Annexin V positive cells
Caspase-3/7 Activity Assay DEVD cleavageVaries depending on cell type and stimulus

Experimental Protocols

Protocol 1: Induction of Apoptosis using Anti-Fas Antibody (Clone CH11) in Jurkat Cells

This protocol describes the induction of apoptosis in the Jurkat T-cell line, which expresses high levels of the Fas receptor, using an agonistic anti-Fas antibody.

Materials:

  • Jurkat cells (e.g., clone E6-1)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Anti-human Fas (CD95) monoclonal antibody, clone CH11

  • Phosphate-Buffered Saline (PBS)

  • 24-well tissue culture plates

  • Centrifuge

Procedure:

  • Culture Jurkat cells in RPMI-1640 with 10% FBS to maintain them in the exponential growth phase with viability greater than 95%.

  • Seed the cells at a density of 0.5 x 10^6 cells/mL in a 24-well plate.

  • Add the anti-Fas antibody (clone CH11) to the desired final concentration (a typical starting range is 0.05 - 0.1 µg/mL). For a negative control, add an equivalent volume of PBS or an isotype control antibody.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 3 to 16 hours. The optimal incubation time should be determined empirically for your specific experimental setup.

  • Following incubation, harvest the cells by centrifugation.

  • Wash the cells once with PBS.

  • The cell pellet is now ready for downstream analysis, such as a caspase-8 activity assay or Annexin V/PI staining.

Protocol 2: Induction of Apoptosis using TNF-α and Cycloheximide in HeLa Cells

This protocol details the induction of apoptosis in HeLa cells, which are often resistant to TNF-α alone, by co-treatment with the protein synthesis inhibitor cycloheximide.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

  • Recombinant human TNF-α

  • Cycloheximide (CHX)

  • PBS

  • 6-well tissue culture plates

  • Centrifuge (for suspension cells if adapted) or cell scrapers (for adherent cells)

Procedure:

  • Plate HeLa cells in 6-well plates and grow to 70-80% confluency.

  • Replace the culture medium with fresh DMEM containing 10% FBS.

  • Add cycloheximide to a final concentration of 5-10 µg/mL.[9]

  • Immediately add recombinant human TNF-α to a final concentration of 5-10 ng/mL.[9]

  • For a negative control, treat cells with TNF-α alone, CHX alone, or vehicle.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 4 to 24 hours.[1][8]

  • Harvest the cells. For adherent cells, this can be done by trypsinization or gentle scraping.

  • Wash the cells with PBS.

  • Proceed with downstream analysis.

Protocol 3: Colorimetric Assay for Caspase-8 Activity

This protocol provides a method for quantifying this compound activity in cell lysates based on the cleavage of the colorimetric substrate IETD-pNA.

Materials:

  • Cell pellets (from treated and control samples)

  • Chilled Cell Lysis Buffer

  • 2X Reaction Buffer

  • Dithiothreitol (DTT), 1 M stock

  • Caspase-8 substrate (IETD-pNA), 4 mM stock

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400 or 405 nm

Procedure:

  • Resuspend 1-5 x 10^6 cells from each sample in 50 µL of chilled Cell Lysis Buffer.

  • Incubate the cell suspension on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute at 4°C.

  • Carefully transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50-200 µg of protein in a volume of 50 µL (use Cell Lysis Buffer to adjust the volume).

  • Prepare the 2X Reaction Buffer with DTT immediately before use (add 10 µL of 1 M DTT per 1 mL of 2X Reaction Buffer for a final concentration of 10 mM).

  • Add 50 µL of the 2X Reaction Buffer with DTT to each sample in the 96-well plate.

  • Add 5 µL of the 4 mM IETD-pNA substrate to each well (final concentration of 200 µM).

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 400 or 405 nm using a microplate reader.

  • Calculate the fold-increase in this compound activity by comparing the absorbance of the treated samples to the untreated control.

Caspase8_Assay_Workflow Start Start with Cell Pellet Lysis Lyse cells on ice Start->Lysis Centrifuge Centrifuge to remove debris Lysis->Centrifuge Collect Collect supernatant (cytosolic extract) Centrifuge->Collect Quantify Quantify protein concentration Collect->Quantify Plate Plate lysate in 96-well plate Quantify->Plate AddBuffer Add 2X Reaction Buffer + DTT Plate->AddBuffer AddSubstrate Add IETD-pNA substrate AddBuffer->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Read Read absorbance at 405 nm Incubate->Read End Analyze Data Read->End

Workflow for the colorimetric this compound assay.
Protocol 4: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes a common flow cytometry-based method to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cell pellets (from treated and control samples)

  • 1X Annexin V Binding Buffer

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) staining solution

  • PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Wash the harvested cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 10 µL of PI staining solution.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells (due to membrane damage not related to apoptosis)

AnnexinV_Workflow Start Start with Cell Pellet Wash Wash cells with PBS Start->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Aliquot Aliquot cells to flow tubes Resuspend->Aliquot AddAnnexin Add Annexin V-FITC Aliquot->AddAnnexin Incubate1 Incubate 15 min in dark AddAnnexin->Incubate1 AddPI Add PI Incubate1->AddPI AddBuffer Add Binding Buffer AddPI->AddBuffer Analyze Analyze by Flow Cytometry AddBuffer->Analyze End Interpret Results Analyze->End

Workflow for Annexin V/PI staining.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no this compound activity detected Insufficient induction of apoptosis.Optimize inducer concentration and/or incubation time. Ensure cells are healthy and in the log phase of growth.
Inactive reagents.Check the expiration dates of assay components. Ensure proper storage conditions.
Low protein concentration in lysate.Ensure you are loading an adequate amount of protein (50-200 µg) per assay.
High background in this compound assay Non-specific protease activity.Use a protease inhibitor cocktail during cell lysis. Some kits provide specific inhibitors for this purpose.
Contaminated reagents.Use fresh, sterile buffers and reagents.
High percentage of necrotic cells (PI+) in Annexin V staining Harsh cell handling.Handle cells gently during harvesting and washing to avoid mechanical damage to the cell membrane.
Apoptosis induction was too strong or for too long.Perform a time-course and dose-response experiment to find optimal conditions for observing early apoptosis.
Weak Annexin V signal Insufficient calcium in the binding buffer.Ensure the binding buffer contains an adequate concentration of calcium, as Annexin V binding to phosphatidylserine is calcium-dependent.[12]
Reagents have degraded.Use fresh Annexin V-FITC conjugate.[12]

References

Application Notes and Protocols for Monitoring Caspase-8 Activity Using FRET Biosensors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caspase-8 (CASP8) is a critical initiator caspase in the extrinsic apoptosis pathway, a programmed cell death mechanism essential for tissue homeostasis and removal of damaged or infected cells.[1][2] Dysregulation of this compound activity is implicated in various diseases, including cancer and autoimmune disorders, making it an attractive therapeutic target. Förster Resonance Energy Transfer (FRET) biosensors have emerged as powerful tools for monitoring this compound activity in real-time within living cells, providing high spatiotemporal resolution.[3][4] These genetically encoded biosensors offer a non-invasive method to study the dynamics of this compound activation and to screen for potential modulators of its activity.

Principle of this compound FRET Biosensors

This compound FRET biosensors are engineered proteins typically composed of a donor fluorophore, such as Cyan Fluorescent Protein (CFP), and an acceptor fluorophore, like Yellow Fluorescent Protein (YFP), connected by a peptide linker. This linker contains a specific cleavage sequence recognized by this compound, most commonly the IETD (Isoleucyl-glutamyl-threonyl-aspartyl) motif.

In the intact state, the close proximity of the donor and acceptor fluorophores allows for FRET to occur upon excitation of the donor. This results in a high acceptor emission and a low donor emission. When this compound becomes active during apoptosis, it cleaves the linker sequence, leading to the separation of the donor and acceptor fluorophores. This separation disrupts FRET, causing a decrease in the acceptor's emission and a concomitant increase in the donor's emission. The change in the ratio of donor to acceptor fluorescence intensity provides a quantitative measure of this compound activity. To enhance the sensitivity of these biosensors, some designs incorporate tandem IETD cleavage sites.

Applications

The versatility of this compound FRET biosensors allows for their application in a wide range of cellular and molecular biology research areas:

  • Live-Cell Imaging of Apoptosis: Visualize the spatiotemporal dynamics of this compound activation in individual cells in response to apoptotic stimuli. This enables the detailed study of the apoptotic signaling cascade with high resolution.

  • High-Throughput Screening (HTS) for Drug Discovery: Screen large compound libraries for potential inhibitors or activators of this compound. The ratiometric output of FRET biosensors provides a robust and quantitative readout suitable for automated HTS platforms.

  • Mechanistic Studies of Apoptotic Pathways: Investigate the role of specific proteins and signaling pathways in the regulation of this compound activation.

  • Flow Cytometry: Quantify the percentage of apoptotic cells in a population based on the FRET signal.

Data Presentation

Quantitative Analysis of this compound FRET Biosensor Activity

The following table summarizes key quantitative parameters for a typical this compound FRET biosensor.

ParameterDescriptionTypical Value/RangeReference
FRET Ratio Change The fold change in the donor/acceptor emission ratio upon cleavage by this compound.2-5 fold increase
Cleavage Specificity The selectivity of the biosensor for this compound over other caspases.>10-fold higher for this compound vs. Caspase-3N/A
EC50 (Inhibitor) The concentration of a known this compound inhibitor (e.g., Z-IETD-FMK) that causes a 50% reduction in the FRET ratio change.10-100 µM
Time to Onset The time from apoptotic stimulus to the first detectable change in FRET ratio.15-60 minutes
Cleavage Half-Life The time required for 50% of the FRET biosensor to be cleaved following maximal this compound activation.30-90 minutes

Note: These values are illustrative and can vary depending on the specific biosensor construct, cell type, and experimental conditions.

Signaling Pathway

The diagram below illustrates the extrinsic apoptosis pathway leading to the activation of this compound.

CASP8_Signaling_Pathway Ligand Death Ligand (e.g., FasL, TNFα) DeathReceptor Death Receptor (e.g., Fas, TNFR1) Ligand->DeathReceptor Binds FADD FADD DeathReceptor->FADD Recruits DISC DISC (Death-Inducing Signaling Complex) DeathReceptor->DISC Prothis compound Pro-Caspase-8 FADD->Prothis compound Recruits FADD->DISC Prothis compound->DISC Activethis compound Active Caspase-8 DISC->Activethis compound Activates Bid Bid Activethis compound->Bid Cleaves ProCASP3 Pro-Caspase-3 Activethis compound->ProCASP3 Cleaves tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Translocates to CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apoptosome Apoptosome Formation CytochromeC->Apoptosome ProCASP9 Pro-Caspase-9 Apoptosome->ProCASP9 ActiveCASP9 Active Caspase-9 ProCASP9->ActiveCASP9 Activates ActiveCASP9->ProCASP3 Cleaves ActiveCASP3 Active Caspase-3 ProCASP3->ActiveCASP3 Apoptosis Apoptosis ActiveCASP3->Apoptosis Executes

Caption: The extrinsic apoptosis pathway initiated by death receptor ligation.

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound Activity

This protocol describes the steps for transiently transfecting cells with a this compound FRET biosensor plasmid and performing live-cell imaging using a confocal microscope.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • This compound FRET biosensor plasmid DNA

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Glass-bottom imaging dishes

  • Confocal microscope with environmental chamber (37°C, 5% CO2)

  • Apoptosis-inducing agent (e.g., TRAIL, FasL)

  • This compound inhibitor (e.g., Z-IETD-FMK) as a negative control

Procedure:

  • Cell Seeding:

    • One day before transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.

  • Transfection:

    • On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol.

    • Add the complexes to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh, complete cell culture medium.

    • Incubate the cells for 24-48 hours to allow for biosensor expression.

  • Live-Cell Imaging Setup:

    • Mount the imaging dish onto the stage of the confocal microscope within the environmental chamber.

    • Allow the cells to equilibrate for at least 30 minutes.

  • Image Acquisition:

    • Identify cells expressing the FRET biosensor.

    • Set the excitation wavelength for the donor fluorophore (e.g., 433 nm for CFP).

    • Set the emission detection for both the donor (e.g., 475 nm) and acceptor (e.g., 530 nm) fluorophores.

    • Acquire baseline images for 5-10 minutes before adding the apoptotic stimulus.

    • Add the apoptosis-inducing agent to the imaging dish.

    • Acquire images every 2-5 minutes for the desired duration of the experiment (e.g., 2-6 hours).

    • For the negative control, pre-incubate cells with a this compound inhibitor for 1 hour before adding the apoptotic stimulus.

  • Data Analysis:

    • For each cell, measure the mean fluorescence intensity in the donor and acceptor channels over time.

    • Calculate the donor/acceptor emission ratio for each time point.

    • Normalize the ratio to the baseline value before the addition of the stimulus.

    • Plot the normalized FRET ratio over time to visualize the kinetics of this compound activation.

Protocol 2: High-Throughput Screening of this compound Inhibitors

This protocol outlines a method for screening a compound library for this compound inhibitors using a fluorescence plate reader.

Materials:

  • Stable cell line expressing a this compound FRET biosensor

  • 96- or 384-well black, clear-bottom microplates

  • Compound library

  • Apoptosis-inducing agent

  • Positive control inhibitor (e.g., Z-IETD-FMK)

  • Fluorescence plate reader with dual-emission detection capabilities

Procedure:

  • Cell Seeding:

    • Seed the stable cell line into the microplates at an appropriate density and allow them to adhere overnight.

  • Compound Addition:

    • Add the compounds from the library to the wells at the desired final concentration. Include wells with a positive control inhibitor and a vehicle control (e.g., DMSO).

    • Incubate the plate for 1 hour.

  • Induction of Apoptosis:

    • Add the apoptosis-inducing agent to all wells except for the negative control wells.

  • Fluorescence Measurement:

    • Incubate the plate at 37°C and 5% CO2 for a pre-determined time (e.g., 4 hours).

    • Measure the fluorescence intensity in the donor and acceptor channels using the plate reader.

  • Data Analysis:

    • Calculate the donor/acceptor emission ratio for each well.

    • Normalize the ratios to the vehicle control.

    • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (Ratio_compound - Ratio_positive_control) / (Ratio_vehicle - Ratio_positive_control)

    • Identify "hits" as compounds that show a significant inhibition of the FRET ratio change.

    • Perform dose-response curves for the hit compounds to determine their EC50 values.

Experimental Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

Live_Cell_Imaging_Workflow Start Start SeedCells Seed Cells in Imaging Dish Start->SeedCells Transfect Transfect with FRET Biosensor SeedCells->Transfect Incubate Incubate for 24-48 hours Transfect->Incubate SetupMicroscope Setup Confocal Microscope Incubate->SetupMicroscope AcquireBaseline Acquire Baseline Images SetupMicroscope->AcquireBaseline AddStimulus Add Apoptotic Stimulus AcquireBaseline->AddStimulus AcquireTimeSeries Acquire Time-Series Images AddStimulus->AcquireTimeSeries AnalyzeData Analyze FRET Ratio Change AcquireTimeSeries->AnalyzeData End End AnalyzeData->End HTS_Workflow Start Start SeedCells Seed Cells in Microplate Start->SeedCells AddCompounds Add Library Compounds SeedCells->AddCompounds Incubate1 Incubate for 1 hour AddCompounds->Incubate1 AddStimulus Add Apoptotic Stimulus Incubate1->AddStimulus Incubate2 Incubate for 4 hours AddStimulus->Incubate2 ReadPlate Read Fluorescence (Donor & Acceptor) Incubate2->ReadPlate CalculateRatio Calculate FRET Ratio ReadPlate->CalculateRatio AnalyzeInhibition Analyze % Inhibition & Identify Hits CalculateRatio->AnalyzeInhibition End End AnalyzeInhibition->End

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Weak CASP8 Western Blot Signals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak Western blot signals for Caspase-8 (CASP8).

Frequently Asked Questions (FAQs)

Q1: What is Caspase-8 and what is its role in apoptosis?

A1: Caspase-8 is a crucial initiator caspase in the extrinsic apoptosis pathway.[1] It is synthesized as an inactive zymogen, procaspase-8, which is recruited to the Death-Inducing Signaling Complex (DISC) upon activation of death receptors like Fas or TNFR1.[2][3] Within the DISC, procaspase-8 undergoes auto-proteolytic cleavage to become its active form.[2][4] Activated Caspase-8 then initiates a cascade of downstream effector caspases, such as Caspase-3, leading to the dismantling of the cell.[1][5] It can also cleave the protein Bid, which links the extrinsic to the intrinsic (mitochondrial) apoptosis pathway.[1][6]

Q2: What are the expected molecular weights for pro-Caspase-8 and its cleaved fragments?

A2: Pro-Caspase-8 exists as a protein of approximately 55-57 kDa. Upon activation, it is cleaved into several fragments. The most commonly detected active fragments are the p43/p41 and the p18 subunits. Therefore, when probing for Caspase-8, you may see a band at ~57 kDa representing the full-length pro-enzyme and smaller bands corresponding to the cleaved, active forms.[7] The presence and relative intensity of these bands can indicate the extent of apoptosis induction.[8]

Q3: My Western blot for this compound shows no signal at all. What are the first things I should check?

A3: A complete lack of signal often points to a fundamental issue in the experimental setup.[9] Here are the initial checks:

  • Antibody Compatibility: Confirm that your secondary antibody is specific to the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[9]

  • Reagent Addition: Double-check that both primary and secondary antibodies were added at the correct steps. It's a common oversight in a busy lab setting.[9]

  • Positive Control: Did you include a positive control lysate from a cell line known to express this compound and/or treated with an apoptosis-inducing agent? This is critical to validate that the antibody and detection system are working.[10]

  • Protein Transfer: Verify successful protein transfer from the gel to the membrane by staining the gel with Coomassie Blue after transfer. You should see a faint protein pattern remaining in the gel.[9]

Q4: I am seeing a very faint band for this compound. How can I improve the signal strength?

A4: A weak signal can be due to several factors related to protein abundance, antibody concentration, or the detection method.[11]

  • Increase Protein Load: The amount of total protein loaded per lane is crucial. A common starting range is 20–50 µg, but if this compound is expressed at low levels in your sample, you may need to load more.[9]

  • Optimize Antibody Concentration: The dilutions recommended on datasheets are often a starting point. Titrate your primary antibody to find the optimal concentration for your specific experimental conditions.[9]

  • Extend Incubation Times: Increasing the primary antibody incubation time (e.g., overnight at 4°C) can enhance signal detection.[5][10][11]

  • Use a More Sensitive Substrate: If you are using an ECL-based detection method, switching to a more sensitive substrate, such as a femto-level sensitive reagent, can significantly amplify a weak signal.[11][12]

  • Check for Protein Degradation: Ensure that your lysis buffer contains protease inhibitors to prevent the degradation of your target protein.[9]

Q5: Are there specific cell lines that have low or high expression of this compound?

A5: Yes, the expression of Caspase-8 can vary significantly between different cell lines. For example, some neuroblastoma cell lines have been reported to have low or absent this compound expression due to gene methylation.[13][14] Conversely, some glioblastoma cell lines retain this compound expression.[15] It is advisable to check the literature for expected this compound expression levels in your specific cell line. For instance, HT29 cells have been shown to have lower levels of Caspase-8 expression.[16]

Troubleshooting Guides

Guide 1: No Signal or Very Weak Signal

This guide addresses scenarios where the this compound band is either completely absent or extremely faint.

Potential Cause Recommended Solution
Low Protein Abundance Increase the total protein loaded per lane (try up to 50 µg). If possible, use a positive control of cells treated with an apoptosis inducer (e.g., TRAIL, FasL) to increase the amount of cleaved this compound.[9]
Inefficient Protein Transfer Optimize transfer conditions based on the molecular weight of this compound (~57 kDa). For wet transfers, 100V for 60-90 minutes is a common starting point. Use a 0.45 µm pore size PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
Suboptimal Antibody Concentration Perform a dot blot to quickly test a range of primary antibody dilutions. Start with the manufacturer's recommended dilution and test several concentrations above and below that.[9]
Inactive Antibody Ensure antibodies have been stored correctly at the recommended temperature and are within their expiration date. Avoid repeated freeze-thaw cycles.[11] Test the antibody on a known positive control lysate.
Insufficient Exposure If using film, try multiple exposure times (e.g., 1, 5, and 15 minutes). For digital imagers, increase the image acquisition time.[11][12]
Inappropriate Blocking Buffer While non-fat dry milk is common, it can sometimes mask epitopes. Try switching to 5% Bovine Serum Albumin (BSA) in TBST.[9]
Guide 2: High Background or Non-Specific Bands

This guide helps to resolve issues where the blot is noisy, making it difficult to discern the specific this compound signal.

Potential Cause Recommended Solution
Antibody Concentration Too High Reduce the concentration of the primary and/or secondary antibody. A high concentration can lead to non-specific binding.[9]
Insufficient Washing Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST) to help remove non-specifically bound antibodies.[9]
Inadequate Blocking Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C. Ensure the blocking agent is fresh and completely covers the membrane.[11]
Contaminated Buffers Prepare fresh buffers, especially the wash buffer and antibody dilution buffer. Microbial growth can cause speckles and high background.
Secondary Antibody Cross-Reactivity Ensure you are using a secondary antibody that is pre-adsorbed against the species of your sample lysate to minimize cross-reactivity.

Experimental Protocols

Detailed Western Blot Protocol for this compound Detection
  • Sample Preparation:

    • Culture cells to the desired confluency and treat with apoptosis-inducing agents if required.

    • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE:

    • Prepare samples by mixing 20-50 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.[10]

    • Load samples onto a 10% or 12% polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 75 minutes is a good starting point.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[11]

  • Primary Antibody Incubation:

    • Dilute the primary this compound antibody in the blocking buffer at the manufacturer's recommended concentration (e.g., 1:1000).

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[5][10]

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.[10]

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (e.g., 1:2000 to 1:10,000) for 1 hour at room temperature.[17]

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the signal using X-ray film or a digital imaging system.

Visualizations

CASP8_Signaling_Pathway DeathLigand Death Ligand (e.g., FasL, TRAIL) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor DISC DISC Formation (FADD, Pro-CASP8) DeathReceptor->DISC Activethis compound Active Caspase-8 (p43/p41, p18) DISC->Activethis compound Cleavage Prothis compound Pro-Caspase-8 (~57 kDa) Prothis compound->DISC Recruitment ProCASP3 Pro-Caspase-3 Activethis compound->ProCASP3 Cleavage Bid Bid Activethis compound->Bid Cleavage ActiveCASP3 Active Caspase-3 ProCASP3->ActiveCASP3 Apoptosis Apoptosis ActiveCASP3->Apoptosis tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria To Intrinsic Pathway

Caption: Extrinsic apoptosis pathway initiated by Caspase-8.

Western_Blot_Workflow Lysate 1. Sample Prep (Cell Lysis) Gel 2. SDS-PAGE (Protein Separation) Lysate->Gel Transfer 3. Blotting (Transfer to Membrane) Gel->Transfer Blocking 4. Blocking (Prevent Non-specific Binding) Transfer->Blocking PrimaryAb 5. Primary Antibody (Binds to this compound) Blocking->PrimaryAb SecondaryAb 6. Secondary Antibody (Binds to Primary Ab) PrimaryAb->SecondaryAb Detection 7. Detection (ECL Substrate) SecondaryAb->Detection Imaging 8. Imaging (Signal Capture) Detection->Imaging

Caption: General workflow for Western blot analysis.

Troubleshooting_Tree Start Weak or No This compound Signal CheckControl Is the Positive Control Visible? Start->CheckControl SystemOK Detection System OK. Issue is with Sample. CheckControl->SystemOK Yes SystemFail Issue with Antibodies, Substrate, or Imaging. CheckControl->SystemFail No CheckTransfer Was Protein Transfer Successful? SystemOK->CheckTransfer CheckAntibodies Check Antibody Storage & Dilutions. SystemFail->CheckAntibodies TransferOK Transfer OK. CheckTransfer->TransferOK Yes TransferFail Optimize Transfer Protocol. CheckTransfer->TransferFail No IncreaseLoad Increase Protein Load & Titrate Primary Ab. TransferOK->IncreaseLoad

Caption: Decision tree for troubleshooting a weak this compound signal.

References

Technical Support Center: Optimizing Caspase-8 Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their Caspase-8 (CASP8) activity assays.

Troubleshooting Guide

This section addresses specific issues that may arise during the Caspase-8 activity assay, providing potential causes and solutions in a question-and-answer format.

Problem / Question Potential Cause(s) Suggested Solution(s)
Why is the measured Caspase-8 activity low or undetectable? 1. Insufficient Apoptosis Induction: The treatment may not have effectively triggered the extrinsic apoptosis pathway. 2. Inefficient Cell Lysis: Caspase-8 may not be adequately released from the cells.[1] 3. Low Protein Concentration: The amount of protein in the lysate is too low for detection. 4. Degraded Reagents: The DTT in the reaction buffer is essential for caspase activity and can oxidize over time. The substrate may also be degraded. 5. Incorrect Incubation Time/Temperature: The incubation period may be too short or the temperature suboptimal for the enzyme reaction.1. Optimize Induction: Titrate the apoptosis-inducing agent and treatment time. Use a positive control (e.g., cells treated with a known inducer like TRAIL or FasL). 2. Verify Lysis: Ensure the lysis buffer is appropriate and that lysis is complete. Consider freeze-thaw cycles to enhance protein extraction. Note that activated Caspase-8 can sometimes be found in the insoluble fraction.[1] 3. Increase Protein: Increase the amount of cell lysate used per reaction (e.g., 50-200 µg of protein). 4. Use Fresh Reagents: Prepare fresh reaction buffer with DTT for each experiment. Store reagents as recommended by the manufacturer, typically at -20°C.[2] 5. Optimize Incubation: Increase the incubation time (e.g., from 1 hour to 2 hours or overnight) and ensure the incubator is maintained at 37°C.
Why is the background signal in my negative control wells high? 1. Contamination: Reagents or samples may be contaminated with proteases. 2. Non-specific Substrate Cleavage: Other proteases in the cell lysate may be cleaving the IETD-pNA substrate.[2] 3. Autohydrolysis of Substrate: The pNA substrate may spontaneously hydrolyze over long incubation periods.1. Use Aseptic Technique: Maintain sterile technique when handling reagents and samples. 2. Use Inhibitor Control: Include a sample pre-incubated with a specific Caspase-8 inhibitor (e.g., Z-IETD-FMK) to determine the level of non-Caspase-8-mediated cleavage. 3. Optimize Incubation: Avoid excessively long incubation times. Run a "reagent blank" containing only buffer and substrate to measure autohydrolysis.
How can I confirm the detected activity is specific to Caspase-8? Cross-reactivity with other Caspases: The IETD peptide sequence is preferentially cleaved by Caspase-8, but other caspases (like Caspase-3, 6, and 10) may also cleave it to some extent.[2]Perform an Inhibition Assay: The most reliable method is to run a parallel reaction where the cell lysate is pre-incubated with a potent and specific Caspase-8 inhibitor. A significant reduction in signal in the inhibited sample compared to the uninhibited sample confirms Caspase-8 specificity.
Why are my results inconsistent between experiments? 1. Variable Cell Conditions: Differences in cell passage number, confluency, or health can affect the apoptotic response. 2. Inconsistent Sample Handling: Variations in lysis time, incubation time, or temperature. 3. Pipetting Errors: Inaccurate dispensing of small volumes of lysate, buffer, or substrate.1. Standardize Cell Culture: Use cells from the same passage number and ensure consistent plating density and growth conditions. 2. Maintain a Consistent Protocol: Adhere strictly to the same protocol for all experiments. Use timers and calibrated temperature-controlled equipment. 3. Use Calibrated Pipettes: Ensure pipettes are properly calibrated, especially for volumes under 10 µL. Prepare a master mix of reagents where possible to minimize pipetting variability.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a colorimetric Caspase-8 assay? A1: Colorimetric Caspase-8 assays are based on the ability of active Caspase-8 to cleave a specific peptide substrate, most commonly Ile-Glu-Thr-Asp (IETD).[3] This peptide is conjugated to a chromophore, p-nitroanilide (pNA). When Caspase-8 cleaves the substrate, the pNA is released, producing a yellow color that can be quantified by measuring its absorbance with a spectrophotometer or microplate reader at a wavelength of 400-405 nm.[2][3] The amount of pNA released is directly proportional to the Caspase-8 activity in the sample.

Q2: What are the essential controls for a Caspase-8 activity assay? A2: To ensure reliable and interpretable results, the following controls are essential:

  • Negative Control: Lysate from untreated or vehicle-treated cells to establish the baseline level of Caspase-8 activity.

  • Positive Control: Lysate from cells treated with a known inducer of extrinsic apoptosis (e.g., FasL, TNF-α, or TRAIL) to confirm the assay is working correctly.

  • Blank Control: A reaction containing lysis buffer, reaction buffer, and substrate, but no cell lysate. This is used to subtract the background absorbance from substrate autohydrolysis.[2]

  • Inhibitor Control (Recommended): A sample of your apoptotic lysate pre-treated with a specific Caspase-8 inhibitor (e.g., Z-IETD-FMK). This confirms that the measured activity is specific to Caspase-8.

Q3: Can I use a fluorometric assay instead of a colorimetric one? A3: Yes, fluorometric assays are also widely available. They use a similar principle but involve a fluorophore (e.g., AFC or R110) conjugated to the IETD peptide. Cleavage releases the fluorophore, which is detected with a fluorescence plate reader. Fluorometric assays are generally more sensitive than colorimetric assays and may be preferred for samples with low enzyme activity.

Q4: How should I prepare my cell or tissue lysates? A4: Samples should be lysed in a chilled, non-denaturing lysis buffer provided with most commercial kits. It is crucial to keep samples on ice throughout the process to prevent protein degradation. The lysis buffer typically contains detergents to rupture cell membranes but is designed to preserve enzyme activity. After lysis, centrifuge the samples to pellet cell debris and collect the supernatant, which contains the cytosolic proteins, including caspases.

Q5: How do I calculate and express Caspase-8 activity? A5: Caspase-8 activity is typically expressed as a "fold increase" relative to the negative control. The calculation involves first subtracting the absorbance of the blank control from all other readings. Then, the net absorbance of the treated sample is divided by the net absorbance of the negative (uninduced) control.

Experimental Protocols & Data

Protocol: Colorimetric Caspase-8 Activity Assay

This protocol provides a general workflow for measuring Caspase-8 activity in cell lysates.

1. Reagent Preparation:

  • Lysis Buffer: Store at 4°C. Keep on ice during use.

  • Reaction Buffer: This buffer usually requires the addition of DTT before use. For example, add DTT to the buffer to a final concentration of 10 mM. Prepare this fresh for each experiment.

  • IETD-pNA Substrate: Typically supplied as a concentrated stock in DMSO. Dilute as recommended by the manufacturer's instructions just before use.

2. Sample Preparation (Cell Lysis):

  • Induce apoptosis in your cell culture using your desired treatment. Include untreated cells as a negative control.

  • Harvest cells (e.g., 1-5 x 10^6 cells) and pellet them by centrifugation at ~500 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in 50-100 µL of chilled Lysis Buffer.

  • Incubate on ice for 10-15 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube. This is your cell lysate.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).

3. Assay Procedure:

  • In a 96-well microplate, add 50-100 µg of protein (adjust volume with Lysis Buffer) to each well.

  • Add 50 µL of 2x Reaction Buffer (containing DTT) to each well.

  • Add 5 µL of the IETD-pNA substrate.

  • The final volume in each well should be approximately 100-200 µL.[2]

  • Cover the plate and incubate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 400-405 nm using a microplate reader.

Data Presentation Tables

Table 1: Example 96-Well Plate Setup

Well(s)Sample TypeProtein (µg)Lysis Buffer2x Reaction BufferSubstrate
A1, A2Blank050 µL50 µL5 µL
B1, B2Negative Control100to 50 µL50 µL5 µL
C1, C2Positive Control100to 50 µL50 µL5 µL
D1, D2Treated Sample100to 50 µL50 µL5 µL
E1, E2Inhibitor Control100to 50 µL50 µL5 µL

Table 2: Key Experimental Parameters for Optimization

ParameterTypical RangeRecommendation
Protein per Reaction 20 - 200 µgStart with 100 µg and adjust based on signal intensity.
Substrate Concentration 50 - 200 µMFollow the concentration recommended by the kit manufacturer.
Incubation Time 1 - 4 hours2 hours is a common starting point. Can be extended if the signal is weak.
Incubation Temperature 37°CThis is the optimal temperature for caspase activity.
DTT Concentration 5 - 10 mMAlways add fresh to the reaction buffer before use.

Visualizations

Signaling Pathway & Experimental Workflow

Caspase8_Signaling_Pathway Extrinsic Apoptosis Pathway via Caspase-8 Ligand Death Ligand (e.g., FasL, TRAIL) Receptor Death Receptor (e.g., Fas, DR4/5) Ligand->Receptor Binds DISC DISC Formation Receptor->DISC Trimerizes & Recruits Activethis compound Active Caspase-8 DISC->Activethis compound Induces Proximity & Autocatalytic Cleavage FADD Adaptor Protein (FADD) FADD->DISC Prothis compound Pro-Caspase-8 Prothis compound->DISC Recruited via DED domain ProCasp3 Pro-Caspase-3/7 Activethis compound->ProCasp3 Cleaves & Activates ActiveCasp3 Active Caspase-3/7 (Executioner) ProCasp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Cleaves Cellular Substrates

Caption: The extrinsic pathway of apoptosis is initiated by death receptor ligation, leading to the activation of Caspase-8.

Caspase8_Assay_Workflow General Workflow for Caspase-8 Activity Assay start Induce Apoptosis in Cells (e.g., with TRAIL) harvest Harvest & Wash Cells start->harvest lyse Lyse Cells on Ice harvest->lyse quantify Quantify Protein Concentration lyse->quantify setup Prepare Reaction in 96-Well Plate (Lysate + Reaction Buffer + Substrate) quantify->setup incubate Incubate at 37°C (1-2 hours) setup->incubate measure Measure Absorbance (400-405 nm) incubate->measure analyze Analyze Data (Calculate Fold Change) measure->analyze

Caption: A typical experimental workflow for a colorimetric Caspase-8 activity assay, from cell treatment to data analysis.

References

Technical Support Center: Interpreting CASP8 Cleavage Patterns on Western Blots

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting caspase-8 (CASP8) cleavage patterns on Western blots.

Frequently Asked Questions (FAQs)

Q1: What is caspase-8 and why is its cleavage important?

A1: Caspase-8 is an initiator caspase that plays a crucial role in the extrinsic pathway of apoptosis, or programmed cell death.[1][2] It is synthesized as an inactive zymogen called procaspase-8.[3][4] Upon activation by death receptors like Fas, TNFR1, or DR5, procaspase-8 undergoes dimerization and autocatalytic cleavage, leading to the formation of its active form.[1][4][5] This activation is a critical step in initiating the apoptotic signaling cascade.[3] The active caspase-8 then cleaves and activates downstream executioner caspases (like caspase-3 and -7) and the pro-apoptotic protein Bid, ultimately leading to cell death.[2][4][5] Therefore, detecting the cleavage of procaspase-8 by Western blot is a key indicator of extrinsic apoptosis activation.[6][7]

Q2: What are the expected molecular weights for procaspase-8 and its cleavage fragments on a Western blot?

A2: Procaspase-8 exists as two isoforms and is typically observed as a doublet around 55-57 kDa.[8][9] Upon activation, it undergoes a series of cleavages. The initial cleavage generates intermediate fragments of approximately 41/43 kDa.[5][8][10] Further processing leads to the generation of the active catalytic subunits, with the large subunit (p18) being a common marker of full activation.[1][8] The presence of these smaller fragments alongside a decrease in the full-length procaspase-8 band is indicative of caspase-8 activation.[8][11]

Q3: My Western blot for caspase-8 shows multiple bands. What could be the reason?

A3: The presence of multiple bands when probing for caspase-8 can be due to several factors:

  • Isoforms: As mentioned, procaspase-8 has different isoforms, which can appear as a doublet.[5]

  • Cleavage Products: During apoptosis, you will see the full-length procaspase-8 and its various cleavage intermediates (p43/41) and the final active subunit (p18).[8][9][10]

  • Non-specific Antibody Binding: The primary antibody may be cross-reacting with other proteins.[12][13] Ensure you are using a validated antibody and have optimized your blocking and washing steps.

  • Protein Degradation: If samples are not handled properly with sufficient protease inhibitors, you may see degradation products.[12]

  • Post-Translational Modifications: Phosphorylation or other modifications can alter the protein's migration on the gel.[13]

Q4: I am not detecting any cleaved caspase-8, even after inducing apoptosis. What should I troubleshoot?

A4: If you are not observing caspase-8 cleavage, consider the following:

  • Timing of Induction: The kinetics of caspase-8 activation can be transient. Perform a time-course experiment to identify the optimal time point for detecting cleavage.[8][14]

  • Antibody Selection: Ensure your antibody is capable of detecting the cleaved fragments. Some antibodies only recognize the pro-form.[15] Check the antibody datasheet for validated applications and recognized fragments.

  • Protein Loading Amount: You may need to load more protein to detect the cleaved fragments, which are often less abundant than the pro-form.[14]

  • Western Blot Protocol: Optimize your transfer conditions, especially for smaller fragments like p18. Use a membrane with a smaller pore size (e.g., 0.2 µm) and verify transfer efficiency.[14]

  • Apoptosis Induction: Confirm that your apoptosis-inducing agent and concentration are effective in your specific cell line. You can use a positive control, such as treating cells with a known inducer like TRAIL or FasL.[8][16]

  • Cell Line Specifics: Some cell lines may have low endogenous levels of caspase-8 or may be resistant to the specific apoptotic stimulus used.[10][17]

Data Presentation: Caspase-8 Fragments

Protein FormTypical Molecular Weight (kDa)Description
Procaspase-855 / 57Inactive zymogen, full-length protein. Often appears as a doublet due to isoforms.
Intermediate Fragments43 / 41Initial cleavage products generated during activation.
Active Subunit (p18)18The large catalytic subunit of the active caspase-8 heterotetramer.

Visualizing Signaling and Experimental Processes

Caspase-8 Apoptotic Signaling Pathway

Caspase-8 Signaling Pathway cluster_receptor Plasma Membrane cluster_disc DISC Formation cluster_downstream Downstream Events Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding & Trimerization FADD FADD Death Receptor->FADD Recruitment Procaspase-8 Procaspase-8 (p55/57) FADD->Procaspase-8 Recruitment Active Caspase-8 Active Caspase-8 (p43/41 -> p18/p10) Procaspase-8->Active Caspase-8 Dimerization & Autocleavage Procaspase-3/7 Procaspase-3/7 Active Caspase-8->Procaspase-3/7 Bid Bid Active Caspase-8->Bid Active Caspase-3/7 Active Caspase-3/7 Procaspase-3/7->Active Caspase-3/7 Cleavage Apoptosis Apoptosis Active Caspase-3/7->Apoptosis tBid tBid Bid->tBid Cleavage tBid->Apoptosis Mitochondrial Pathway

Caption: The extrinsic apoptosis pathway initiated by caspase-8 activation.

Western Blot Workflow for Caspase-8 Detection

Western Blot Workflow Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis 1. Sample Prep Protein Quantification Protein Quantification Cell Lysis->Protein Quantification BCA/Bradford SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE 2. Electrophoresis Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer 3. Transfer to Membrane Blocking Blocking Protein Transfer->Blocking 4. Immunoblotting Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Anti-Caspase-8 Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation HRP-conjugated Detection Detection Secondary Antibody Incubation->Detection 5. ECL Substrate Data Analysis Data Analysis Detection->Data Analysis

Caption: A generalized workflow for detecting caspase-8 by Western blot.

Troubleshooting Guide for Western Blot

Troubleshooting Guide Start Start: Unexpected WB Result NoSignal No Signal for Cleaved this compound? Start->NoSignal WeakSignal Weak Signal? NoSignal->WeakSignal No CheckApoptosis Verify apoptosis induction (e.g., PARP cleavage) NoSignal->CheckApoptosis Yes NonSpecificBands Non-specific Bands? WeakSignal->NonSpecificBands No IncreaseProtein Increase protein load WeakSignal->IncreaseProtein Yes OptimizeBlocking Optimize blocking (time/agent) NonSpecificBands->OptimizeBlocking Yes CheckAntibody Confirm Ab detects cleaved form CheckApoptosis->CheckAntibody CheckTransfer Check transfer efficiency (Ponceau) CheckAntibody->CheckTransfer OptimizeTime Optimize induction time-course CheckTransfer->OptimizeTime IncreaseAb Increase antibody concentration IncreaseProtein->IncreaseAb FreshReagents Use fresh ECL substrate IncreaseAb->FreshReagents OptimizeWashing Increase washing stringency/duration OptimizeBlocking->OptimizeWashing TitrateAntibody Titrate primary antibody OptimizeWashing->TitrateAntibody NewAntibody Test a different primary antibody TitrateAntibody->NewAntibody

Caption: A decision tree for troubleshooting common caspase-8 Western blot issues.

Experimental Protocols

Protocol 1: Cell Lysis for Caspase-8 Detection
  • Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include both a negative control (untreated) and a positive control (e.g., TRAIL-treated) sample.

  • Harvest Cells: For adherent cells, wash with ice-cold PBS, then scrape. For suspension cells, pellet by centrifugation.

  • Lysis: Resuspend the cell pellet in ice-cold RIPA buffer (or a preferred lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail.

  • Incubation: Incubate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant (the protein lysate) to a new pre-chilled tube.

  • Quantification: Determine the protein concentration using a standard assay like BCA or Bradford.

Protocol 2: Western Blotting for Caspase-8
  • Sample Preparation: Mix the desired amount of protein (typically 20-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the samples onto a 12% or 15% polyacrylamide gel to ensure good resolution of the smaller cleaved fragments. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A 0.2 µm pore size is recommended for better retention of the 18 kDa fragment.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for caspase-8, diluted in blocking buffer, overnight at 4°C with gentle agitation. The antibody should be validated to detect both pro- and cleaved forms.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a digital imager or X-ray film. Analyze the decrease in the pro-form and the appearance of the cleaved fragments.[11]

References

improving the specificity of CASP8 antibodies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CASP8 antibodies. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you achieve specific and reliable results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when using this compound antibodies in applications like Western Blotting (WB), Immunohistochemistry (IHC), and Immunoprecipitation (IP).

Western Blotting (WB)

Question 1: Why am I observing multiple bands or non-specific bands in my Western Blot?

Answer: Non-specific bands in a Western Blot for this compound can arise from several factors:

  • Antibody Concentration: An excessively high concentration of the primary antibody is a common cause of non-specific binding.[1][2] It is crucial to titrate the antibody to find the optimal concentration that provides a strong signal for the target protein with minimal background.

  • Cross-Reactivity: Some this compound antibodies may cross-react with other proteins, particularly other caspases with sequence homology, such as caspase-10.[3] Check the specificity data on the antibody datasheet. Some antibodies are specifically tested and confirmed not to cross-react with other caspases.[4][5]

  • This compound Isoforms and Cleavage Products: Caspase-8 exists as a full-length pro-enzyme (~55-57 kDa) and is proteolytically cleaved into active fragments (e.g., p43/p41, p18) during apoptosis.[4][6] The presence of these different forms can result in multiple specific bands. Ensure you know the expected sizes of the pro-caspase and its cleavage products in your experimental model.

  • Blocking Inefficiency: Inadequate blocking can lead to the antibody binding non-specifically to the membrane.[2] Optimize the blocking step by trying different blocking agents (e.g., 5% non-fat milk, 5% BSA) or increasing the blocking time.[2][7] Note that milk contains casein, a phosphoprotein, which may interfere with the detection of certain phospho-proteins.[2]

Question 2: Why is the signal for this compound weak or absent on my Western Blot?

Answer: A weak or non-existent signal can be frustrating. Consider the following solutions:

  • Low Protein Abundance: this compound may be expressed at low levels in your specific cells or tissue. Increase the amount of protein loaded onto the gel.[2][7]

  • Suboptimal Antibody Concentration: While high concentrations cause non-specific bands, a concentration that is too low will result in a weak signal. Perform a titration to find the optimal dilution.[2][7] Consider increasing the incubation time (e.g., overnight at 4°C).[2][7]

  • Inefficient Protein Transfer: Verify that the transfer from the gel to the membrane was successful. High molecular weight proteins like pro-caspase-8 (~57 kDa) may require longer transfer times or optimized buffer conditions.[2] Use a loading control like β-actin to confirm proper transfer.[3]

  • Inactive Secondary Antibody or Substrate: Ensure your secondary antibody is appropriate for the primary antibody's host species and is not expired. Also, confirm that your ECL substrate is fresh and has not lost sensitivity.[2] For low-abundance targets, a more sensitive substrate may be required.[7]

  • Positive Control: Always include a positive control lysate from a cell line known to express this compound to confirm that the antibody and protocol are working correctly.[2][8]

Immunohistochemistry (IHC)

Question 3: How can I reduce high background or non-specific staining in my IHC experiment?

Answer: High background staining can obscure specific signals. The following steps can help improve specificity:

  • Optimize Antibody Concentration: Use the lowest possible concentration of the primary antibody that still provides a specific signal. Perform a dilution series to determine this optimal concentration.[1]

  • Blocking Endogenous Elements:

    • Non-specific Protein Binding: Block with normal serum from the species in which the secondary antibody was raised (typically 5-10%).[9][10] Using serum from the same species as the primary antibody can block its reactive sites.[9]

    • Endogenous Immunoglobulins: When using a mouse primary antibody on mouse tissue, high background can occur from the secondary antibody binding to endogenous IgGs. Special blocking kits or pre-absorbed secondary antibodies are recommended in this scenario.[1][11]

  • Antigen Retrieval: Over-fixation of tissue can mask epitopes and cause non-specific staining. Try reducing the fixation time or optimizing the heat-induced epitope retrieval (HIER) conditions (e.g., buffer pH, heating time).[1][12]

  • Washing Steps: Increase the number or duration of wash steps to more effectively remove unbound antibodies.[13] Adding a detergent like Tween 20 (0.05-0.2%) to your wash buffer can also help.[7]

Immunoprecipitation (IP)

Question 4: I'm not detecting my protein of interest after IP. What could be the cause?

Answer: Failure to pull down the target protein is a common IP issue. Here are some troubleshooting steps:

  • Antibody Incompatibility: Not all antibodies that work in WB are suitable for IP. The antibody must be able to recognize the native conformation of the protein. Check the antibody's datasheet to ensure it has been validated for IP.[5][14]

  • Epitope Masking: The antibody's binding site on the target protein may be hidden within the protein's 3D structure or blocked by an interacting protein.[15] Using an antibody that targets a different epitope may resolve this issue.[14][15]

  • Lysis Buffer Stringency: Harsh lysis buffers (e.g., RIPA buffer) can denature proteins and disrupt the antibody-antigen interaction.[15] For IP, a milder lysis buffer (e.g., Triton X-100-based) is often recommended to preserve the native protein structure.[15]

  • Insufficient Protein: If the target protein is expressed at very low levels, you may need to start with a larger amount of cell or tissue lysate.[14]

  • Washing Conditions: Overly stringent wash conditions can strip the antibody-antigen complex from the beads. Try reducing the salt or detergent concentration in the wash buffer or decreasing the number of washes.[14]

Quantitative Data: Comparison of Commercial this compound Antibodies

The table below summarizes key information for several commercially available this compound antibodies based on provided datasheets. This allows for easier comparison when selecting an antibody for a specific application.

Antibody Name/Clone Host Type Validated Applications Immunogen Specificity Notes
Caspase-8 (1C12) MouseMonoclonalWB, IPSynthetic peptide (C-terminus of p18 fragment)Detects full-length (57 kDa), p43/p41, and p18 fragments. Does not cross-react with other caspases.[4][5]
Caspase-8 (D35G2) RabbitMonoclonalWBSynthetic peptide (near C-terminus)Detects total caspase-8, including the p10 subunit. May cross-react with overexpressed caspase-10.[3]
Anti-Caspase-8 (ab25901) RabbitPolyclonalWB, IHC-P, ICC/IFSynthetic PeptideReacts with Mouse, Rat, and Human samples.
Caspase-8 Antibody (#4927) RabbitPolyclonalNot specifiedSynthetic peptide (within p18 subunit of mouse caspase-8)Detects endogenous levels of mouse caspase-8.[16]
Caspase 8 (ABIN2745526) RatMonoclonalWB, IHC, ELISA, ICC, FACSNot specifiedRecognizes the p20 subunit of mouse caspase-8. Does not cross-react with human caspase-8.[6]

Visualizations: Pathways and Workflows

This compound Activation in the Extrinsic Apoptosis Pathway

The diagram below illustrates the central role of Caspase-8 in the death receptor-mediated (extrinsic) apoptosis pathway.

G FASL Fas Ligand (FasL) FASR Fas Receptor (FasR) FASL->FASR Binds FADD FADD FASR->FADD Recruits DISC DISC Formation FASR->DISC Prothis compound Pro-Caspase-8 FADD->Prothis compound Recruits FADD->DISC Prothis compound->DISC Activethis compound Active Caspase-8 DISC->Activethis compound Dimerization & Autocleavage ProCasp3 Pro-Caspase-3 Activethis compound->ProCasp3 Cleaves & Activates ActiveCasp3 Active Caspase-3 ProCasp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Executes

Caption: Caspase-8 activation at the Death-Inducing Signaling Complex (DISC).

Troubleshooting Workflow for Non-Specific Bands in Western Blot

This workflow provides a logical sequence of steps to diagnose and resolve issues with non-specific bands when blotting for this compound.

G Start Start: Non-Specific Bands Observed for this compound CheckSizes Are bands at expected sizes for pro-caspase (~57 kDa) or cleaved fragments (p43, p18)? Start->CheckSizes TitrateAb Optimize Primary Antibody: Reduce concentration and/or incubation time CheckSizes->TitrateAb No SpecificBands Bands are likely specific (isoforms or cleavage products). Proceed with analysis. CheckSizes->SpecificBands Yes OptimizeBlock Optimize Blocking: Increase time (e.g., 1-2h) Try different blocker (BSA vs Milk) TitrateAb->OptimizeBlock CheckControls Run Controls: - Knockout/knockdown cell lysate - Apoptosis-induced lysate (positive) OptimizeBlock->CheckControls BandsDisappear Do non-specific bands disappear in KO/KD control? CheckControls->BandsDisappear NewAntibody Consider a different This compound antibody with validated specificity BandsDisappear->NewAntibody No ProblemSolved Problem Resolved BandsDisappear->ProblemSolved Yes

Caption: A logical workflow for troubleshooting non-specific Western Blot signals.

Detailed Experimental Protocols

Protocol 1: Western Blotting for this compound Detection

This protocol is a general guideline for detecting pro- and cleaved this compound. Optimization may be required.

  • Sample Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.[15]

    • Sonicate the lysate briefly to shear DNA and ensure extraction of nuclear proteins.[15]

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine protein concentration of the supernatant using a BCA or Bradford assay.[8]

  • SDS-PAGE and Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.[8]

    • Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel. Include a positive control lysate.[8]

    • Run the gel until the dye front reaches the bottom.

    • Transfer proteins to a PVDF or nitrocellulose membrane. Ensure conditions are optimized for the ~57 kDa full-length this compound.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[7]

    • Incubate the membrane with the primary this compound antibody, diluted in blocking buffer as recommended by the manufacturer's datasheet (e.g., 1:1000). Incubation can be done for 2 hours at room temperature or overnight at 4°C.[8]

    • Wash the membrane 3-4 times for 5-10 minutes each with TBST.[8]

    • Incubate with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer (e.g., 1:2000 - 1:10,000), for 1 hour at room temperature.[8]

    • Wash the membrane again 3-4 times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate and capture the signal using a digital imager or film. Adjust exposure time as needed.[2][7]

Protocol 2: Immunoprecipitation (IP) of this compound

This protocol is a starting point for the immunoprecipitation of endogenous this compound.

  • Lysate Preparation:

    • Prepare cell lysate as described in the Western Blot protocol, but use a non-denaturing IP-lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors). Avoid strong detergents like those in RIPA buffer.[15]

    • Pre-clear the lysate by adding Protein A/G beads and incubating for 30-60 minutes at 4°C on a rotator. This reduces non-specific binding.[15]

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Immunocomplex Formation:

    • Add the recommended amount of this compound primary antibody (validated for IP) to the pre-cleared lysate.

    • Incubate for 2 hours to overnight at 4°C with gentle rotation to allow the antibody-antigen complex to form.[14]

  • Capture and Washes:

    • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation to capture the immunocomplexes.

    • Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute).

    • Discard the supernatant and wash the beads 3-4 times with cold IP-lysis buffer. Invert the tube several times during each wash.[14]

  • Elution and Analysis:

    • After the final wash, remove all supernatant.

    • Elute the captured proteins by resuspending the beads in 1X Laemmli sample buffer and boiling for 5-10 minutes.

    • Centrifuge to pellet the beads, and load the supernatant onto an SDS-PAGE gel for analysis by Western Blot.

References

Technical Support Center: Optimizing CASP8 Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with CASP8 assays. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and ensure the accuracy and reliability of your experimental results. Our goal is to provide direct, actionable solutions to specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a this compound assay?

A this compound assay measures the activity of caspase-8, a key initiator caspase in the extrinsic pathway of apoptosis.[1] The assay typically utilizes a synthetic substrate that mimics the natural caspase-8 cleavage site, Ile-Glu-Thr-Asp (IETD). This substrate is conjugated to a reporter molecule, either a chromophore (like p-nitroaniline, pNA) or a fluorophore (like 7-amino-4-methyl coumarin, AMC).[2][3] When caspase-8 in the experimental sample cleaves the substrate, the reporter molecule is released, generating a detectable signal that is proportional to the caspase-8 activity.[2]

Q2: What are the common types of this compound assays available?

There are three primary types of this compound assays, distinguished by their detection method:

  • Colorimetric Assays: These assays use a substrate linked to a chromophore, such as pNA. Cleavage releases the chromophore, which can be quantified by measuring the absorbance at a specific wavelength (typically 400-405 nm).

  • Fluorometric Assays: These assays employ a substrate conjugated to a fluorophore, like AMC. Upon cleavage, the free fluorophore emits a fluorescent signal when excited at the appropriate wavelength (e.g., excitation at 360 nm and emission at 440 nm for AMC), offering higher sensitivity than colorimetric assays.[3]

  • Luminometric Assays: These assays, such as the Caspase-Glo® 8 assay, use a luminogenic substrate. The cleavage of the substrate by caspase-8 results in a product that is a substrate for luciferase, generating a light signal. These assays are generally the most sensitive.[4]

Q3: Why is it important to use a specific inhibitor control in my this compound assay?

Including a specific caspase-8 inhibitor, such as Z-IETD-FMK, is crucial for confirming the specificity of the measured activity.[5] This control helps to distinguish true caspase-8 activity from cleavage caused by other proteases that may be present in the cell lysate. A significant reduction in the signal in the presence of the inhibitor indicates that the measured activity is indeed from caspase-8.

Q4: What are the key differences between initiator and executioner caspases?

Initiator caspases, like caspase-8 and caspase-9, are activated at the beginning of the apoptotic signaling cascade.[1] They are typically activated through dimerization and auto-proteolysis.[1] Once active, initiator caspases cleave and activate executioner caspases (e.g., caspase-3, -6, and -7).[1][6] Executioner caspases are responsible for cleaving a broad range of cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[6]

Troubleshooting Guide: Non-Specific Cleavage and High Background

Non-specific cleavage of the substrate by proteases other than caspase-8 can lead to high background signals, which can mask the true caspase-8 activity and reduce the sensitivity of the assay. The following guide addresses common causes and provides solutions to minimize this issue.

Problem 1: High background signal in negative control and untreated samples.

Potential Cause Recommended Solution
Contamination of Reagents Use fresh, sterile reagents. Ensure that buffers have not been contaminated with proteases or your analyte of interest.[7]
Non-Specific Protease Activity in Lysate Add a protease inhibitor cocktail to the lysis buffer.[2] Ensure the cocktail does not inhibit caspase activity. Keep samples on ice at all times to minimize protease activity.[8]
Sub-optimal Blocking If using a plate-based assay format, ensure adequate blocking of non-specific binding sites. You may need to increase the concentration of the blocking agent or the incubation time.[7]
Endogenous Enzyme Activity Some tissues may have high levels of endogenous enzymes that can interfere with the assay. Ensure proper quenching of endogenous peroxidases or phosphatases if using an enzyme-linked detection method.

Problem 2: Inconsistent results and high variability between replicates.

Potential Cause Recommended Solution
Incomplete Cell Lysis Ensure complete cell lysis to release all cellular contents, including caspase-8. The lysis method should be optimized for your specific cell type.[8] Repeated freeze-thaw cycles can aid in lysis but should be used cautiously as they can also release proteases from lysosomes.[9]
Improper Sample Handling Avoid repeated freeze-thaw cycles of the cell lysate, as this can lead to protein degradation and loss of enzyme activity.[9] Store lysates in aliquots at -70°C.
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes of substrate and inhibitors.
Plate Washing Issues (for ELISA-like formats) Inadequate washing can leave behind unbound reagents, leading to high background. Increase the number of wash steps or the soaking time during washes.[7]

Problem 3: Low signal-to-noise ratio.

Potential Cause Recommended Solution
Substrate Concentration Too High High substrate concentrations can lead to increased background cleavage. Titrate the substrate to find the optimal concentration that provides a good signal with minimal background.
Insufficient Inhibitor Concentration If using a specific inhibitor for controls, ensure the concentration is sufficient to fully inhibit the target caspase.
Cross-reactivity of Other Caspases Caspase-8 has a broad substrate profile and can sometimes cleave substrates of other caspases, and vice-versa.[6] Using a highly specific substrate for caspase-8 (containing the IETD sequence) is recommended.

Experimental Protocols

1. General Protocol for a Colorimetric this compound Assay

This protocol is a generalized guideline. Always refer to the manufacturer's instructions for specific assay kits.

  • Sample Preparation:

    • Induce apoptosis in your target cells using the desired method. Include a non-induced control group.

    • Harvest cells and pellet them by centrifugation (e.g., 600 x g for 5 minutes at 4°C).[3]

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in chilled Lysis Buffer (e.g., 50 µL per 2-5 x 10^6 cells) containing a protease inhibitor cocktail.[10]

    • Incubate the lysate on ice for 10-30 minutes.[10][11]

    • Centrifuge the lysate at high speed (e.g., 10,000 x g for 1 minute or 16,400 x g for 15 minutes) at 4°C to pellet cellular debris.[10][11]

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add your cell lysate (e.g., 50 µL).

    • For inhibitor controls, pre-incubate the lysate with a specific this compound inhibitor (e.g., Z-IETD-FMK) for 5-10 minutes at room temperature.[2]

    • Add 50 µL of 2X Reaction Buffer containing DTT to each well.[12]

    • Initiate the reaction by adding the this compound substrate (e.g., Ac-IETD-pNA) to a final concentration of 200 µM.[10]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[10]

    • Read the absorbance at 400 or 405 nm using a microplate reader.[10]

2. Western Blotting for this compound Cleavage

Western blotting can be used as a complementary method to confirm caspase-8 activation by detecting its cleavage products.

  • Sample Preparation and Protein Quantification:

    • Prepare cell lysates as described above.

    • Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).

  • SDS-PAGE and Electrotransfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[11]

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel (e.g., 12%).[11]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[11]

    • Incubate the membrane with a primary antibody specific for caspase-8 overnight at 4°C. The antibody should be able to detect both the pro-caspase-8 and its cleaved fragments (p43/41 and p18).[11]

    • Wash the membrane several times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizing Key Processes

To aid in understanding the experimental workflow and the underlying biological pathway, the following diagrams are provided.

experimental_workflow General this compound Assay Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_detection Data Acquisition induce Induce Apoptosis harvest Harvest & Wash Cells induce->harvest lyse Cell Lysis harvest->lyse clarify Clarify Lysate lyse->clarify plate Plate Lysate clarify->plate add_inhibitor Add Inhibitor (Control) plate->add_inhibitor add_buffer Add Reaction Buffer plate->add_buffer add_inhibitor->add_buffer add_substrate Add Substrate add_buffer->add_substrate incubate Incubate add_substrate->incubate read Read Signal (Absorbance/Fluorescence) incubate->read

Caption: A generalized workflow for performing a this compound assay.

caspase8_pathway Extrinsic Apoptosis Pathway via this compound cluster_receptor Death Receptor Activation cluster_disc DISC Formation cluster_activation Caspase Cascade ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor (e.g., Fas, TNFR1) ligand->receptor Binding FADD FADD receptor->FADD Recruitment prothis compound Pro-caspase-8 FADD->prothis compound Recruitment This compound Active Caspase-8 prothis compound->this compound Dimerization & Autocleavage procasp37 Pro-caspase-3, -7 This compound->procasp37 Cleavage casp37 Active Caspase-3, -7 procasp37->casp37 Activation substrates Cellular Substrates casp37->substrates Cleavage apoptosis Apoptosis substrates->apoptosis

Caption: Activation of this compound in the extrinsic apoptosis pathway.

References

Technical Support Center: Optimizing Transfection Efficiency for CASP8 Constructs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing transfection of CASP8 constructs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Troubleshooting Guide

Transfecting this compound constructs can be challenging due to the pro-apoptotic nature of the Caspase-8 protein. Low transfection efficiency or high cell death can often be attributed to the construct's activity. This guide provides a systematic approach to troubleshooting common issues.

Problem 1: Low Transfection Efficiency

Possible Cause Suggested Solution
Suboptimal DNA:Transfection Reagent Ratio Titrate the ratio of your this compound plasmid DNA to the transfection reagent. A common starting point for lipid-based reagents is a 1:2 or 1:3 ratio (µg DNA:µL reagent), but this should be optimized for your specific cell line.[1] Create a matrix of different ratios to identify the optimal condition with the highest expression and lowest toxicity.
Poor Quality or Incorrect Concentration of Plasmid DNA Ensure your this compound plasmid is of high purity (A260/A280 ratio of ~1.8). Verify the DNA concentration using a reliable method like a fluorometer.[1][2] Degraded or nicked DNA can lead to poor transfection, so confirm integrity by running the plasmid on an agarose gel.[2]
Suboptimal Cell Confluency The optimal cell density at the time of transfection is crucial. For many cell lines, 70-90% confluency is recommended.[3][4] If cells are too sparse, they may not be healthy enough for efficient uptake. If they are too confluent, cell division slows, which can reduce transfection efficiency.
Presence of Serum or Antibiotics Some transfection reagents are inhibited by serum and antibiotics.[1][2] When preparing the DNA-reagent complexes, use a serum-free medium like Opti-MEM™.[1][5] While some modern reagents are compatible with serum, it is often best to remove antibiotics during the transfection process.[2]
Inappropriate Transfection Method Some cell types, particularly primary cells or suspension cells, are notoriously difficult to transfect with lipid-based reagents.[6][7] Consider alternative methods like electroporation or viral delivery systems for these challenging cell lines.[6][7]

Problem 2: High Cell Death or Cytotoxicity

Possible Cause Suggested Solution
Inherent Toxicity of this compound Overexpression of active Caspase-8 will induce apoptosis.[8][9] To mitigate this, consider using a lower amount of plasmid DNA or co-transfecting with a plasmid expressing a caspase inhibitor to allow for initial protein expression before apoptosis is triggered. For some experiments, using a catalytically inactive mutant of this compound can be a useful control.[9]
Toxicity of the Transfection Reagent Transfection reagents themselves can be toxic to cells, especially at high concentrations.[10] Use the lowest effective concentration of the reagent as determined by your optimization experiments. Also, consider reducing the incubation time of the transfection complexes with the cells (e.g., 4-6 hours) before replacing the media.[5][10]
Suboptimal Cell Health Unhealthy cells are more susceptible to the stresses of transfection. Ensure your cells are healthy, actively dividing, and free from contamination like mycoplasma.[2][4] Use cells that have been passaged a limited number of times.[1][4]
Precipitate Formation The formation of precipitates from the DNA-reagent complexes can lead to cytotoxicity.[6] This can sometimes be addressed by ensuring the DNA is diluted in a low EDTA buffer and that the recommended concentrations of the transfection reagent are not exceeded.[6]

Frequently Asked Questions (FAQs)

Q1: How can I confirm that my low signal is due to poor transfection and not just this compound-induced cell death?

A1: To distinguish between low transfection efficiency and cell death, you can co-transfect your this compound construct with a reporter plasmid (e.g., expressing GFP or luciferase). If you observe a strong reporter signal but low levels of your this compound protein, it suggests that transfection is occurring, but the this compound protein is causing cell death. You can also perform a cell viability assay (e.g., trypan blue exclusion or MTT assay) in parallel with your transfection experiments.

Q2: What is the best method to transfect primary cells with this compound constructs?

A2: Primary cells are often difficult to transfect using traditional lipid-based methods.[10] Electroporation is a highly effective alternative for these cell types.[6][7] Viral vectors, such as lentivirus or adenovirus, can also provide high transfection efficiency in primary cells.

Q3: Can I use a stable transfection approach for this compound?

A3: Establishing a stable cell line that continuously expresses active Caspase-8 is extremely challenging because it will constantly trigger apoptosis. An inducible expression system (e.g., Tet-On or Tet-Off) is a much more viable approach. This allows you to grow the cells to a sufficient number before inducing the expression of the toxic this compound protein for your experiment.

Q4: How soon after transfection should I perform my assay for this compound activity?

A4: The optimal time for analysis will depend on your specific experiment and cell type. Generally, for transient transfections, protein expression can be detected within 18-48 hours.[5] For an apoptosis-inducing protein like this compound, you may want to look at earlier time points (e.g., 12-24 hours) to capture the initial effects before widespread cell death occurs.

Q5: What are some key parameters to include in a transfection optimization experiment for a this compound construct?

A5: A good optimization experiment should systematically vary several key parameters. Below is a sample table outlining a potential optimization matrix.

Parameter Condition 1 Condition 2 Condition 3
Cell Confluency 60-70%70-80%80-90%
DNA (µg) 0.51.01.5
Transfection Reagent (µL) 1.02.03.0
DNA:Reagent Ratio 1:21:21:2
Complex Incubation Time 20 min30 min40 min

Experimental Protocols

Protocol 1: Lipid-Based Transfection of this compound Constructs in Adherent Cells (24-Well Plate)

This protocol is a general guideline for lipid-based transfection and should be optimized for your specific cell line and transfection reagent.

Materials:

  • Adherent cells in a 24-well plate

  • This compound plasmid DNA (high purity)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ 2000)

  • Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)[5]

  • Complete growth medium (with serum, without antibiotics)

  • Microcentrifuge tubes

Procedure:

  • Cell Plating: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.[3]

  • Complex Preparation:

    • For each well to be transfected, prepare two microcentrifuge tubes.

    • Tube A (DNA): Dilute 0.5 µg of your this compound plasmid DNA in 50 µL of serum-free medium. Mix gently.

    • Tube B (Reagent): Gently mix the transfection reagent before use. Dilute 1.0 µL of the reagent in 50 µL of serum-free medium. Incubate for 5 minutes at room temperature.[5]

  • Complex Formation: After the 5-minute incubation, combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow the DNA-reagent complexes to form. The solution may appear cloudy.[1][5]

  • Transfection:

    • Gently aspirate the growth medium from the cells in the 24-well plate.

    • Add 400 µL of fresh, pre-warmed complete growth medium (without antibiotics) to each well.

    • Add the 100 µL of DNA-reagent complexes dropwise to each well.

    • Gently rock the plate back and forth to distribute the complexes evenly.[5]

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO2 incubator.

    • The medium can be changed after 4-6 hours to reduce cytotoxicity.[5]

    • Analyze transgene expression at your desired time point (e.g., 24-48 hours post-transfection).

Protocol 2: Fluorometric Assay for Caspase-8 Activity

This protocol provides a method to measure the enzymatic activity of Caspase-8 in cell lysates.

Materials:

  • Transfected and control cells

  • Cell lysis buffer

  • Assay buffer

  • Caspase-8 substrate (e.g., Ac-IETD-AFC or Ac-IETD-AMC)[11][12]

  • Fluorometer with appropriate excitation/emission filters (e.g., Ex/Em = 360/440 nm for AMC)[11]

  • 96-well black microplate

Procedure:

  • Cell Lysis:

    • After your desired incubation period post-transfection, collect the cells (for adherent cells, scrape them in PBS).

    • Centrifuge the cells and resuspend the pellet in cold cell lysis buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at high speed to pellet the cell debris.

    • Collect the supernatant containing the cell lysate.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.

  • Assay Reaction:

    • In a 96-well black microplate, add an equal amount of protein from each lysate to separate wells.

    • Add assay buffer to each well.

    • To start the reaction, add the Caspase-8 substrate to each well.

  • Measurement:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at regular intervals using a fluorometer.[11]

  • Data Analysis: The increase in fluorescence corresponds to the cleavage of the substrate by active Caspase-8. Compare the fluorescence levels of your transfected samples to the control samples to determine the fold-increase in Caspase-8 activity.

Visualizations

Extrinsic_Apoptosis_Pathway Ligand Death Ligand (e.g., FasL, TNFα) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor Binds FADD FADD (Adaptor Protein) Receptor->FADD Recruits DISC DISC (Death-Inducing Signaling Complex) Receptor->DISC Procaspase8 Pro-Caspase-8 FADD->Procaspase8 Recruits FADD->DISC Procaspase8->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Activates Procaspase3 Pro-Caspase-3 Caspase8->Procaspase3 Cleaves & Activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Extrinsic apoptosis signaling pathway initiated by death receptor activation.

Transfection_Workflow Start Start: Healthy Cells Plating Plate Cells (Day 1) Target 70-90% Confluency Start->Plating Preparation Prepare DNA & Reagent (Serum-Free Medium) Plating->Preparation Complexation Form DNA-Reagent Complexes (20 min Incubation) Preparation->Complexation Transfection Add Complexes to Cells Complexation->Transfection Incubation Incubate (4-48 hours) Transfection->Incubation Analysis Assay for Gene Expression & Cell Viability Incubation->Analysis End End: Data Collection Analysis->End

Caption: General workflow for lipid-based transfection experiments.

References

Technical Support Center: Navigating Research in CASP8-Deficient Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Caspase-8 (CASP8) deficient cells. This resource provides essential guidance on understanding and managing the compensatory cellular mechanisms that arise in the absence of this critical protein. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experiments, helping you to interpret data accurately and design robust experimental plans.

Frequently Asked Questions (FAQs)

Q1: My this compound-deficient cells are dying, but they are resistant to classical apoptosis inducers. What is the likely cause of this cell death?

A1: In the absence of this compound, cells often become highly susceptible to alternative forms of programmed cell death, most notably necroptosis . This compound normally suppresses necroptosis by cleaving and inactivating key signaling proteins RIPK1 and RIPK3[1][2]. When this compound is absent or inactive, stimuli that would typically trigger apoptosis can instead activate the RIPK1-RIPK3-MLKL signaling cascade, leading to necroptotic cell death[3][4]. Another possibility is pyroptosis , an inflammatory form of cell death that can also be activated in certain contexts of this compound dysregulation[5][6].

Q2: I observe significant inflammation in my this compound knockout mouse model, even when necroptosis is inhibited. What could be driving this phenotype?

A2: this compound deficiency can trigger chronic inflammation through mechanisms independent of cell death. In the absence of this compound, RIPK1 can become aberrantly activated, leading to signaling that drives the expression of inflammatory genes[7]. This can occur without the involvement of RIPK3 or necroptosis. This RIPK1-dependent signaling can also lead to the production of type I interferons (IFNs), contributing to lymphadenopathy and systemic inflammation[8].

Q3: How can I experimentally distinguish between apoptosis, necroptosis, and pyroptosis in my this compound-deficient cell cultures?

A3: Distinguishing these pathways requires analyzing key molecular markers and using specific inhibitors.

  • Apoptosis: Characterized by the activation of effector caspases like Caspase-3 and Caspase-7, leading to PARP cleavage. This pathway is expected to be inhibited in this compound-deficient cells in response to death receptor ligands.

  • Necroptosis: The hallmark is the phosphorylation of MLKL (p-MLKL), which is the terminal effector of this pathway. You can detect p-MLKL via Western blot. Necroptosis can be inhibited by RIPK1 inhibitors (e.g., Necrostatin-1) or MLKL inhibitors (e.g., Necrosulfonamide).

  • Pyroptosis: This pathway is executed by members of the Gasdermin (GSDM) family, such as GSDMD and GSDME. Activation involves cleavage of Gasdermins, which can be detected by Western blot as a shift in molecular weight. Pyroptosis is also associated with the release of inflammatory cytokines like IL-1β[9][10].

Q4: What are the essential upstream proteins that regulate these compensatory pathways?

A4: The key upstream regulators are the receptor-interacting protein kinases (RIPKs) and specific pattern recognition receptors.

  • For Necroptosis: RIPK1 and RIPK3 are essential. Upon certain stimuli (like TNFα) in this compound-deficient cells, RIPK1 recruits and activates RIPK3, which then phosphorylates MLKL[1][11]. In some contexts, the nucleic acid sensor Z-DNA binding protein-1 (ZBP1) can also spontaneously activate RIPK3 and trigger necroptosis when this compound is absent[12].

  • For Inflammation: RIPK1 is a central player in driving inflammatory gene expression, even without inducing cell death[7][8].

Q5: Are there situations where this compound is involved in promoting inflammatory cell death?

A5: Yes, paradoxically, while this compound's catalytic activity is crucial for preventing necroptosis, inactive this compound can act as a scaffold to promote pyroptosis[5]. Furthermore, in certain cellular contexts, such as XIAP (X-linked inhibitor of apoptosis) deficiency, active this compound can directly cleave GSDMD to initiate pyroptosis and the release of IL-1β, demonstrating significant crosstalk between cell death pathways[9][10].

Troubleshooting Guide

Observed Problem Potential Cause Suggested Troubleshooting Steps
Unexpectedly high levels of cell death in this compound-KO/KD cells. The primary compensatory pathway, necroptosis , is likely activated.1. Probe for p-MLKL: Perform a Western blot for phosphorylated MLKL, the definitive marker of necroptosis. 2. Use Inhibitors: Treat cells with a RIPK1 inhibitor (Necrostatin-1) or MLKL inhibitor (Necrosulfonamide) to see if cell viability is rescued. 3. Co-deplete RIPK3: If creating a stable cell line, use CRISPR/Cas9 or shRNA to knock out/down RIPK3 in addition to this compound. The double-knockout should prevent necroptosis and rescue viability[3][4].
Cells show signs of lytic death (membrane rupture) but are negative for p-MLKL. Pyroptosis may be occurring. This can be triggered by inflammasome activation or direct cleavage of Gasdermins by other proteases.1. Probe for Cleaved Gasdermin: Perform a Western blot for the N-terminal fragment of GSDMD or GSDME. 2. Measure IL-1β Release: Use an ELISA to quantify the amount of mature IL-1β in the cell culture supernatant, a key product of inflammasome-driven pyroptosis[9]. 3. Inhibit Caspase-1: Treat cells with a Caspase-1 inhibitor (e.g., Ac-YVAD-cmk) to block canonical pyroptosis.
This compound-deficient mice exhibit a severe inflammatory phenotype without widespread cell death. RIPK1-dependent inflammatory signaling is likely activated, independent of necroptosis.1. Analyze Cytokine Profile: Use a multiplex assay to measure levels of inflammatory cytokines and Type I interferons in serum or tissue homogenates[8]. 2. Assess NF-κB & IRF3 Activation: Perform Western blots for phosphorylated p65 (NF-κB) and IRF3 in tissue lysates. 3. Genetic Cross: Cross this compound-deficient mice with RIPK1-deficient mice to see if the inflammatory phenotype is rescued[7][8].
Inconsistent results when inducing cell death with TNFα. The cellular state (e.g., presence of transcription/translation inhibitors) and the specific cell type dictate the outcome. TNFα can induce NF-κB survival signals, apoptosis, or necroptosis.1. Standardize TNFα Treatment: For inducing necroptosis, a standard protocol is to co-treat with TNFα, a SMAC mimetic (to block cIAP proteins), and a pan-caspase inhibitor (like z-VAD-fmk) to fully block apoptosis and channel the signal to necroptosis[11]. 2. Verify Receptor Complex Formation: Use co-immunoprecipitation to analyze the components of Complex I (at the receptor) vs. Complex II (cytosolic death-inducing complex).

Key Signaling Pathways & Workflows

Signaling in Response to TNFα

The diagram below illustrates how this compound acts as a critical switch between apoptosis and necroptosis following TNF Receptor 1 (TNFR1) stimulation. In wild-type cells, this compound activation in Complex IIa leads to apoptosis while simultaneously cleaving RIPK1/RIPK3 to prevent necroptosis. In this compound-deficient cells, the pathway is rerouted to form the necrosome (Complex IIb), leading to MLKL phosphorylation and necroptotic cell death.

TNFa_Signaling TNFα Signaling: Apoptosis vs. Necroptosis cluster_WT Wild-Type Cells cluster_CASP8_deficient This compound-Deficient Cells TNFR1_WT TNFR1 ComplexI_WT Complex I (TRADD, TRAF2, RIPK1) TNFR1_WT->ComplexI_WT Recruits ComplexIIa Complex IIa (FADD, RIPK1, pro-CASP8) ComplexI_WT->ComplexIIa Transitions to CASP8_active Active this compound ComplexIIa->CASP8_active Activates Apoptosis Apoptosis CASP8_active->Apoptosis Cleaves Caspase-3 RIPK1_cleaved Cleaved RIPK1/RIPK3 (Inactive) CASP8_active->RIPK1_cleaved Inhibits by Cleavage Necroptosis Necroptosis TNFR1_KO TNFR1 ComplexI_KO Complex I (TRADD, TRAF2, RIPK1) TNFR1_KO->ComplexI_KO Recruits ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3) ComplexI_KO->ComplexIIb Transitions to pMLKL p-MLKL ComplexIIb->pMLKL RIPK3 phosphorylates MLKL pMLKL->Necroptosis Oligomerizes & Forms Pores TNFa TNFα TNFa->TNFR1_WT Binds TNFa->TNFR1_KO Binds

Caption: TNFα signaling outcomes in wild-type versus this compound-deficient cells.

Experimental Workflow for Characterizing Cell Death

This workflow provides a logical progression for identifying the type of cell death occurring in your experimental system.

Troubleshooting_Workflow Experimental Workflow for Cell Death Analysis Start Observe Unexpected Cell Death in This compound-Deficient Cells Check_pMLKL Western Blot for p-MLKL Start->Check_pMLKL pMLKL_Positive p-MLKL Detected? Check_pMLKL->pMLKL_Positive Necroptosis_Confirmed Conclusion: Necroptosis Confirm with RIPK1/MLKL inhibitors pMLKL_Positive->Necroptosis_Confirmed Yes Check_GSDMD Western Blot for Cleaved GSDMD (N-term) pMLKL_Positive->Check_GSDMD No GSDMD_Positive Cleaved GSDMD Detected? Check_GSDMD->GSDMD_Positive Pyroptosis_Confirmed Conclusion: Pyroptosis Confirm with IL-1β ELISA GSDMD_Positive->Pyroptosis_Confirmed Yes Other_Mechanism Consider Other Mechanisms: - ZBP1-driven necroptosis - Non-canonical pyroptosis - Other stress pathways GSDMD_Positive->Other_Mechanism No

Caption: A logical workflow to dissect the mechanism of cell death.

Quantitative Data Summary

The following table summarizes the key molecular distinctions and expected outcomes when studying compensatory pathways in this compound-deficient cells.

Pathway Key Initiator(s) Key Effector(s) Terminal Marker Specific Inhibitor(s) Expected Outcome of Inhibition
Apoptosis Caspase-8, Caspase-9Caspase-3, Caspase-7Cleaved PARPz-VAD-fmk (Pan-Caspase)Reduced PARP cleavage, increased cell survival (in this compound-competent cells)
Necroptosis RIPK1, RIPK3, ZBP1[12]MLKLPhospho-MLKLNecrostatin-1 (RIPK1), GSK'872 (RIPK3)Reduced p-MLKL, increased cell survival in this compound-deficient cells[4]
Canonical Pyroptosis Caspase-1, Caspase-11GSDMDCleaved GSDMD (N-term), IL-1β releaseAc-YVAD-cmk (Caspase-1)Reduced GSDMD cleavage and IL-1β release, increased cell survival
Non-Canonical Pyroptosis Caspase-8[9][10]GSDMD, GSDMECleaved GSDMD/E (N-term)Z-IETD-fmk (Caspase-8)May reduce pyroptosis in specific contexts (e.g., XIAP deficiency)
Inflammation RIPK1, TBK1[8]NF-κB, IRF3Increased inflammatory gene/cytokine expressionRIPK1 kinase inhibitorsReduced expression of inflammatory genes (e.g., IFNβ)

Key Experimental Protocols

Induction of Necroptosis in Cell Culture

This protocol is designed to robustly induce necroptosis while blocking the apoptotic pathway, making it ideal for studying the necroptotic machinery.

Materials:

  • Cell line of interest (e.g., L929, HT-29, or primary cells)

  • TNFα (Tumor Necrosis Factor-alpha)

  • SMAC mimetic (e.g., Birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • Cell culture medium and supplements

  • PBS (Phosphate-Buffered Saline)

  • Reagents for cell lysis and Western blotting

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere overnight.

  • Pre-treatment with Inhibitors: Pre-incubate the cells with the SMAC mimetic (e.g., 100 nM) and z-VAD-fmk (e.g., 20 µM) for 30-60 minutes. This step is crucial to inhibit cIAP proteins and block caspase activity, respectively.

  • Induction: Add TNFα (e.g., 10-100 ng/mL) to the culture medium. The optimal concentration should be determined empirically for your cell line.

  • Incubation: Incubate the cells for the desired time course (typically 4-24 hours). Necroptosis is often slower than apoptosis.

  • Harvesting and Analysis:

    • For Viability: Measure cell viability using assays like CellTiter-Glo or by staining with Propidium Iodide and analysis by flow cytometry.

    • For Western Blot: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Collect both the adherent cells and any floating dead cells to ensure all protein is captured.

    • Analysis: Probe lysates for total and phosphorylated forms of RIPK1, RIPK3, and MLKL. A strong band for p-MLKL confirms necroptosis induction.

Western Blot for Detection of Phospho-MLKL

This is the gold-standard method for confirming the activation of necroptosis.

Procedure:

  • Sample Preparation: Prepare cell lysates as described in the protocol above. Ensure phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) are included in the lysis buffer to preserve phosphorylation states.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of MLKL (e.g., anti-phospho-MLKL Ser358) overnight at 4°C. Use the manufacturer's recommended dilution.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. A band at the correct molecular weight for MLKL indicates its phosphorylation. Always include a loading control like GAPDH or β-actin.

References

Technical Support Center: Live-Cell Imaging of CASP8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers refine their protocols for the live-cell imaging of Caspase-8 (CASP8).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the live-cell imaging of this compound, providing potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Fluorescent Signal

Question: I am not detecting any signal from my fluorescently-tagged this compound or my this compound activity reporter. What could be the cause?

Answer: A weak or absent signal is a frequent issue that can stem from several factors related to probe selection, expression levels, and imaging settings.

Potential CauseRecommended Solution
Low Expression of Fluorescent Construct - Verify transfection/transduction efficiency using a positive control (e.g., a plasmid expressing a bright, untagged fluorescent protein).- Use a stronger promoter or optimize the delivery method. For transient transfections, analyze at different time points (24-72 hours) post-transfection.
Inefficient Reporter Activation - Ensure the apoptotic stimulus is potent enough to activate this compound. Confirm apoptosis induction using an orthogonal method (e.g., Annexin V staining).- The specific this compound cleavage sequence in a FRET or fluorescent reporter may not be efficiently cleaved in your cell type or under your specific stimulus conditions.[1][2] Consider testing alternative reporters.
Photobleaching - Reduce laser power to the minimum level required for signal detection.- Decrease exposure time and/or the frequency of image acquisition (temporal resolution).[3]- Use more photostable fluorescent proteins or dyes.
Incorrect Microscope Filter Sets - Confirm that the excitation and emission filters on the microscope are appropriate for the specific fluorophore you are using.[4]

A logical workflow for troubleshooting a low signal is outlined below.

G start Low/No Signal Detected check_transfection Is transfection/expression efficient? (Check with control plasmid) start->check_transfection check_apoptosis Is apoptosis being induced? (Check with Annexin V) check_transfection->check_apoptosis Yes optimize_transfection Optimize transfection/transduction protocol. Consider stronger promoter or lentivirus. check_transfection->optimize_transfection No check_settings Are imaging settings optimal? check_apoptosis->check_settings Yes optimize_stimulus Increase stimulus concentration/duration. Try a different apoptotic inducer. check_apoptosis->optimize_stimulus No adjust_settings Reduce laser power. Increase exposure/gain. Check filter sets. check_settings->adjust_settings No consider_reporter Consider a different fluorescent reporter or tagged-CASP8 construct. check_settings->consider_reporter Yes, still low

Caption: Troubleshooting workflow for low signal in this compound imaging.

Issue 2: High Background or Low Signal-to-Noise Ratio (SNR)

Question: My images have high background fluorescence, making it difficult to distinguish the specific this compound signal. How can I improve the signal-to-noise ratio?

Answer: High background can obscure the real signal and complicate analysis. The key is to increase the specific signal while decreasing non-specific fluorescence.

Potential CauseRecommended Solution
Cellular Autofluorescence - Use a culture medium with low background fluorescence (e.g., phenol red-free medium).- Image at longer wavelengths (e.g., using red or far-red fluorophores), as autofluorescence is often more prominent in the blue-green spectrum.
Excessive Reporter Concentration - If using a fluorescent substrate or dye, optimize the concentration to the lowest effective level. High concentrations can lead to non-specific binding or accumulation.[5]
Suboptimal Imaging Parameters - Adjust the detector gain and offset. Increasing gain can amplify both signal and noise, so find a balance.[4][6]- Use image processing techniques like background subtraction, but apply them carefully and consistently across all images in an experiment.
Out-of-Focus Light (Widefield Microscopy) - For widefield systems, consider using deconvolution algorithms to reassign out-of-focus light.- If possible, use a confocal or other optical sectioning microscope to physically reject out-of-focus light.[7]
Issue 3: Phototoxicity and Cell Health

Question: My cells are rounding up, blebbing, or dying before I can observe this compound activation. How can I minimize phototoxicity?

Answer: Phototoxicity occurs when the imaging light itself damages the cells, which can confound the interpretation of apoptosis experiments.[3]

Potential CauseRecommended Solution
Excessive Light Exposure - Reduce Laser Power: Use the lowest possible laser intensity that provides an adequate signal.[3]- Minimize Exposure Time: Use the shortest camera exposure time necessary.- Reduce Acquisition Frequency: Increase the time interval between image acquisitions. Do you need to image every 30 seconds, or would every 5 minutes suffice?
Use of Short-Wavelength Light - Shorter wavelength light (e.g., UV, blue) is generally more energetic and damaging to cells. Whenever possible, opt for fluorescent probes in the green, red, or far-red spectrum.
Oxygen Free Radicals - Photobleaching can generate reactive oxygen species (ROS) that are toxic to cells.[3] Using more photostable fluorophores can help.- Consider adding antioxidants or ROS scavengers to the imaging medium, but validate that they do not interfere with the apoptotic process.
Suboptimal Culture Conditions - Ensure the microscope's environmental chamber maintains optimal temperature (37°C), CO2 (5%), and humidity throughout the experiment.

Experimental Protocols & Reporter Systems

A reliable protocol is the foundation of a successful live-cell imaging experiment. Below is a generalized protocol and a summary of common reporter systems.

Generalized Protocol for Live-Cell Imaging of this compound Activity

This protocol outlines the key steps for imaging this compound activation using a genetically encoded biosensor, such as a FRET probe.

  • Cell Preparation:

    • One day prior to transfection, seed cells onto glass-bottom dishes or plates suitable for high-resolution microscopy. Ensure cells are at an appropriate confluency for transfection (typically 60-80%).

  • Transfection:

    • Transfect cells with the this compound biosensor plasmid using a lipid-based transfection reagent or electroporation, following the manufacturer's protocol.

    • Allow cells to express the biosensor for 24-48 hours.

  • Initiation of Imaging:

    • Replace the culture medium with imaging medium (e.g., phenol red-free DMEM/F12 supplemented with HEPES and serum).

    • Mount the dish on the microscope stage within an environmental chamber pre-warmed to 37°C and supplied with 5% CO2.

    • Locate and focus on healthy, expressing cells.

  • Baseline Acquisition:

    • Acquire several baseline images (e.g., every 2-5 minutes for 15-30 minutes) before adding the apoptotic stimulus to establish a stable baseline signal.

  • Induction of Apoptosis:

    • Carefully add the pro-apoptotic stimulus (e.g., TRAIL, FasL, or a chemical inducer) to the dish with minimal disturbance.

  • Time-Lapse Imaging:

    • Begin time-lapse acquisition using optimized parameters (minimal laser power, appropriate exposure). Continue imaging for the desired duration (e.g., 2-12 hours) to capture the dynamics of this compound activation.

  • Image Analysis:

    • Process and analyze the images. For FRET reporters, this typically involves background subtraction, creating a ratiometric image (e.g., FRET/CFP), and quantifying the ratio change over time for individual cells.[1][2]

Common this compound Reporter Systems

The choice of fluorescent reporter is critical for visualizing this compound.

Reporter TypePrincipleAdvantagesDisadvantages
Tagged this compound (e.g., this compound-GFP) This compound is fused to a fluorescent protein (FP).Simple to construct; allows visualization of this compound localization and recruitment to the DISC.Does not directly report on enzymatic activity; overexpression can cause artifacts.
FRET Biosensors A donor-acceptor FP pair (e.g., CFP-YFP) is linked by a peptide containing the this compound cleavage sequence (IETD).[1] Cleavage separates the pair, causing a loss of FRET.Ratiometric measurement is quantitative and less sensitive to expression level variations; reports directly on enzymatic activity.[2][8]Can have a limited dynamic range; requires careful selection of FPs and imaging channels.
Fluorescent Inhibitors (e.g., FLICA™) Cell-permeable, fluorochrome-labeled inhibitors (e.g., iFluor 647-LETD-FMK) that covalently bind to the active site of this compound.[9][10]High signal-to-background ratio; directly labels active enzymes.Binding is irreversible, which may perturb downstream signaling; potential for cytotoxicity with long-term exposure.
Cleavable Substrates A substrate (e.g., DEVD peptide for effector caspases) links a DNA dye to a quenching group.[5] Cleavage by an active caspase releases the dye, which then fluoresces upon binding to DNA.Signal is easily quantified (fluorescent nuclei); good for high-content screening.[11]Primarily reports on downstream effector caspases (like Caspase-3/7) rather than initiator this compound directly.

Signaling Pathway Visualization

Understanding the context of this compound activation is crucial. This compound is the primary initiator caspase in the extrinsic apoptosis pathway.[12][13]

G cluster_receptor Plasma Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion Ligand Death Ligand (e.g., FasL, TRAIL) Receptor Death Receptor (e.g., Fas, DR4/5) Ligand->Receptor Binding DISC DISC Formation Receptor->DISC Recruits This compound Active Caspase-8 DISC->this compound Activation FADD FADD FADD->DISC Prothis compound Pro-Caspase-8 Prothis compound->DISC Recruitment & Dimerization ProCasp3 Pro-Caspase-3/7 This compound->ProCasp3 Cleavage & Activation BID BID This compound->BID Cleavage Casp3 Active Caspase-3/7 (Executioner) Apoptosis Apoptosis Casp3->Apoptosis tBID tBID BID->tBID MOMP MOMP tBID->MOMP Induces MOMP->ProCasp3 Activates via Intrinsic Pathway

Caption: The extrinsic apoptosis pathway initiated by this compound activation.

References

Technical Support Center: CASP8 Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CASP8 research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common pitfalls encountered during experiments involving Caspase-8.

Frequently Asked Questions (FAQs)

Q1: My Western blot for this compound shows multiple bands. How can I differentiate between procaspase-8, cleaved (active) this compound, and its isoforms?

A1: Distinguishing between different this compound forms is a common challenge due to its various isoforms and cleavage products.

  • Procaspase-8 vs. Cleaved this compound: Procaspase-8 exists as two main isoforms, CASP8a (p55) and CASP8b (p54).[1][2] Upon activation, these are cleaved into p43/p41 and subsequently into the active p18/p10 subunits.[3] Using antibodies that specifically recognize either the pro-domain or the cleaved catalytic subunits is crucial. A positive control, such as lysates from cells treated with an apoptosis-inducing agent (e.g., TNF-α or FasL), can help identify the bands corresponding to the cleaved, active forms.[3]

  • This compound Isoforms: Several isoforms of this compound exist, such as CASP8L, which can act as an inhibitor of the caspase cascade.[1] These isoforms may be expressed in a tissue-specific manner and not in all cell lines.[1] If you suspect isoform interference, consult resources like the Human Protein Atlas to check for isoform expression in your specific cell type and consider using isoform-specific antibodies if available.[4] A novel isoform, Caspase-8s, has also been identified which may increase sensitivity to apoptosis.[5]

Q2: I am struggling to distinguish between this compound-mediated apoptosis and necroptosis in my cell-based assays. What is the best approach?

A2: Since this compound is a critical regulator at the crossroads of apoptosis and necroptosis, differentiating these pathways requires specific inhibitors and markers.[6][7][8]

  • Apoptosis: This pathway is dependent on the catalytic activity of this compound, leading to the activation of downstream caspases like CASP3 and CASP7.[9] To confirm apoptosis, you can use a pan-caspase inhibitor like Z-VAD-FMK. Inhibition of cell death with this compound suggests an apoptotic mechanism.

  • Necroptosis: This pathway is activated when this compound is inhibited or absent, leading to the activation of RIPK1 and RIPK3 kinases.[6][7][10] To identify necroptosis, you can inhibit RIPK1 with Necrostatin-1 (Nec-1).[10] If cell death is rescued by Nec-1, it indicates a necroptotic pathway.

  • Experimental Approach: A common strategy is to treat cells with your stimulus in the presence of Z-VAD-FMK. If the cells still die, it points towards necroptosis. Conversely, co-treatment with Z-VAD-FMK and Nec-1 should block both pathways and prevent cell death.

Q3: My co-immunoprecipitation (Co-IP) experiment to pull down the Death-Inducing Signaling Complex (DISC) is not working. What are some common reasons for failure?

A3: The DISC is a transient, multi-protein complex, making its immunoprecipitation challenging. Common issues include:

  • Incorrect Lysis Buffer: The use of overly stringent lysis buffers (e.g., RIPA buffer) can disrupt the protein-protein interactions within the DISC.[11] A milder lysis buffer, such as one containing CHAPS or digitonin, is often recommended.

  • Low Protein Expression: The components of the DISC may be expressed at low levels. Ensure you are starting with a sufficient amount of cell lysate.[12]

  • Antibody Suitability: The antibody used for IP must recognize the native conformation of the protein. Not all antibodies validated for Western blotting will work for IP.[13][14] Polyclonal antibodies can sometimes be more effective as they recognize multiple epitopes.[12][13]

  • Transient Nature of the Complex: The DISC forms rapidly upon receptor ligation. It is crucial to optimize the stimulation time to capture the complex at its peak formation.

Troubleshooting Guides

Guide 1: Western Blotting for this compound Cleavage

This guide provides a structured approach to troubleshooting common issues when detecting this compound cleavage by Western blot.

Problem Possible Cause Recommended Solution
No Signal or Weak Signal for Cleaved this compound Insufficient induction of apoptosis.Confirm apoptosis induction with a positive control (e.g., staurosporine treatment) and check for cleavage of other caspases like CASP3 or PARP.[15]
Antibody does not recognize the cleaved fragment.Use an antibody specifically validated for detecting the cleaved p18 or p43/41 fragments. Check the antibody datasheet.
Low abundance of cleaved this compound.Increase the amount of protein loaded on the gel or enrich for apoptotic cells.[16]
High Background Non-specific antibody binding.Optimize blocking conditions (e.g., try 5% non-fat milk or BSA in TBST). Increase the number and duration of washes.[16]
Antibody concentration is too high.Titrate the primary antibody to determine the optimal concentration.[16]
Non-Specific Bands Presence of this compound isoforms.Check isoform expression in your cell type. Use isoform-specific antibodies if necessary.[1]
Protein degradation.Add protease inhibitors to your lysis buffer and keep samples on ice.[12]
Guide 2: Co-Immunoprecipitation of the DISC Complex

This guide addresses common issues encountered during the Co-IP of this compound-containing complexes like the DISC.

Problem Possible Cause Recommended Solution
No Pulldown of Interacting Proteins Protein-protein interactions disrupted.Use a non-denaturing lysis buffer (e.g., Triton X-100 based). Avoid harsh detergents like SDS.[11]
Antibody epitope is masked.Try a different antibody that recognizes a different epitope of the target protein.[11]
Insufficient stimulation to form the complex.Perform a time-course experiment to determine the optimal stimulation time for DISC formation.
High Non-Specific Binding Proteins binding to the beads or IgG.Pre-clear the lysate by incubating it with beads alone before adding the antibody.[11][13]
Insufficient washing.Increase the number of wash steps and/or the stringency of the wash buffer (e.g., by slightly increasing the detergent concentration).[13]
Antibody concentration is too high.Reduce the amount of antibody used for the IP.[13]

Experimental Protocols

Protocol 1: Western Blot Analysis of this compound Cleavage
  • Cell Lysis:

    • Treat cells with the desired apoptotic stimulus.

    • Collect cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[12]

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.[3]

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.[3]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]

    • Incubate the membrane with a primary antibody specific for this compound (an antibody that detects both pro- and cleaved forms is recommended) overnight at 4°C.[3]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

    • Wash the membrane again and detect the signal using an ECL substrate.[3]

Visualizations

CASP8_Signaling_Pathways cluster_apoptosis Apoptotic Pathway cluster_necroptosis Necroptotic Pathway (Caspase-8 Inactive) receptor Death Receptor (e.g., TNFR1, Fas) fadd FADD receptor->fadd Ligand Binding ripk1 RIPK1 receptor->ripk1 This compound Pro-Caspase-8 fadd->this compound disc DISC Complex fadd->disc This compound->disc active_this compound Active Caspase-8 disc->active_this compound Dimerization & Autocleavage casp37 Caspase-3, -7 active_this compound->casp37 Cleavage active_this compound->ripk1 Cleavage (Inhibition) ripk3 RIPK3 active_this compound->ripk3 Cleavage (Inhibition) apoptosis Apoptosis casp37->apoptosis ripk1->ripk3 necrosome Necrosome ripk1->necrosome ripk3->necrosome mlkl MLKL necrosome->mlkl Phosphorylation necroptosis Necroptosis mlkl->necroptosis Pore Formation

Caption: this compound signaling at the crossroads of apoptosis and necroptosis.

WB_Troubleshooting_Workflow start Start: Western Blot for this compound check_signal Observe Signal for Cleaved this compound start->check_signal no_signal No/Weak Signal check_signal->no_signal No good_signal Clear Signal check_signal->good_signal Yes check_induction Check Apoptosis Induction (e.g., PARP cleavage) no_signal->check_induction end End: Successful Detection good_signal->end induction_ok Induction Confirmed check_induction->induction_ok Yes induction_fail Induction Failed check_induction->induction_fail No check_antibody Verify Antibody Specificity (Check datasheet, use positive control) induction_ok->check_antibody optimize_stimulus Optimize Stimulus (Concentration/Time) induction_fail->optimize_stimulus increase_load Increase Protein Load or Enrich Lysate check_antibody->increase_load

Caption: Troubleshooting workflow for this compound Western blotting.

CoIP_Workflow start Start: Co-IP of DISC lysis 1. Cell Lysis (Non-denaturing buffer) start->lysis preclear 2. Pre-clear Lysate (Incubate with beads) lysis->preclear incubation 3. Immunoprecipitation (Add primary antibody, incubate) preclear->incubation capture 4. Capture Complex (Add Protein A/G beads) incubation->capture wash 5. Wash Beads (Remove non-specific binders) capture->wash elute 6. Elute Proteins wash->elute analysis 7. Analyze by Western Blot elute->analysis troubleshoot Troubleshooting? analysis->troubleshoot troubleshoot->start Re-run optimize_lysis Optimize Lysis Buffer (e.g., milder detergent) troubleshoot->optimize_lysis No Pulldown optimize_wash Optimize Wash Steps (Number/Stringency) troubleshoot->optimize_wash High Background check_ab Try Different Antibody troubleshoot->check_ab No Pulldown

Caption: Logical workflow for Co-Immunoprecipitation of the DISC.

References

Validation & Comparative

A Tale of Two Initiators: A Comparative Guide to CASP8 and CASP9 Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate cellular dance of life and death, the activation of initiator caspases marks a pivotal point of no return. Among these, Caspase-8 (CASP8) and Caspase-9 (CASP9) stand as the primary sentinels of the extrinsic and intrinsic apoptotic pathways, respectively. Understanding the nuances of their activation mechanisms is paramount for a deeper comprehension of cellular homeostasis and for the development of targeted therapeutics in fields such as oncology and immunology. This guide provides an objective comparison of this compound and CASP9 activation, supported by experimental data and detailed methodologies, to empower researchers in their scientific endeavors.

At a Glance: Key Differences in Activation

FeatureThis compound Activation (Extrinsic Pathway)CASP9 Activation (Intrinsic Pathway)
Initiating Signal Extracellular death ligands (e.g., FasL, TNF-α) binding to death receptors.Intracellular stress signals (e.g., DNA damage, oxidative stress) leading to mitochondrial outer membrane permeabilization (MOMP).
Activation Platform Death-Inducing Signaling Complex (DISC)Apoptosome
Core Components Death Receptor, FADD (Fas-Associated Death Domain), Procaspase-8Apaf-1, Cytochrome c, dATP/ATP, Procaspase-9
Key Interaction Domains Death Effector Domain (DED)Caspase Recruitment Domain (CARD)
Activation Mechanism Induced Proximity and DimerizationProximity-Induced Dimerization and Conformational Change
Zymogenicity Ratio ~100[1]~10[1]

Signaling Pathways: A Visual Representation

The activation of this compound and CASP9 occurs through distinct, multi-step signaling cascades, culminating in the activation of executioner caspases.

cluster_this compound This compound Activation (Extrinsic Pathway) DeathLigand Death Ligand (e.g., FasL) DeathReceptor Death Receptor (e.g., Fas) DeathLigand->DeathReceptor Binding FADD FADD DeathReceptor->FADD Recruitment via Death Domain DISC DISC Formation DeathReceptor->DISC Prothis compound Procaspase-8 FADD->Prothis compound Recruitment via DED FADD->DISC Prothis compound->DISC Activethis compound Active Caspase-8 DISC->Activethis compound Dimerization & Autocleavage

Caption: this compound activation via the extrinsic pathway.

cluster_casp9 CASP9 Activation (Intrinsic Pathway) CellularStress Intracellular Stress Mitochondrion Mitochondrion CellularStress->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Binding Apoptosome Apoptosome Assembly CytochromeC->Apoptosome Procasp9 Procaspase-9 Apaf1->Procasp9 Recruitment via CARD Apaf1->Apoptosome dATP dATP/ATP dATP->Apaf1 Binding dATP->Apoptosome Procasp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Dimerization & Activation

Caption: CASP9 activation via the intrinsic pathway.

Quantitative Comparison of Activation

Direct kinetic comparisons of this compound and CASP9 activation within their native complexes are challenging to obtain and can vary based on experimental conditions. However, studies provide insights into their relative efficiencies and activation dynamics.

ParameterThis compoundCASP9Experimental Context
Zymogenicity Ratio ~100~10The ratio of the activity of the processed enzyme to the unprocessed zymogen, indicating this compound has a higher intrinsic activity upon dimerization.[1]
Activation Peak Time ~30 minutes~3-6 hoursIn NPA cells treated with BS-RNase, this compound activity peaked much earlier than CASP9 activity, suggesting a more rapid activation cascade under these specific conditions.[2]
Activation in Response to Cyclic Stretch Increased activity at 6hIncreased activity at 6h, further increased at 24hIn human periodontal ligament cells subjected to cyclic stretch, both caspases were activated, but CASP9 showed a more sustained and increasing activation over time.[3][4]
Apaf-1 CARD-Caspase-9 CARD Interaction N/AKd in the μM rangeThe interaction between the CARD domains of Apaf-1 and procaspase-9 is a critical step in apoptosome formation, with a micromolar dissociation constant indicating a moderately strong interaction.[5]

Experimental Protocols

Reproducible and rigorous experimental design is the cornerstone of scientific advancement. Below are detailed protocols for the in vitro reconstitution of the DISC and apoptosome, allowing for the controlled study of this compound and CASP9 activation.

In Vitro Reconstitution of the Death-Inducing Signaling Complex (DISC)

This protocol describes the formation of a functional DISC using purified components to study the activation of procaspase-8.

Workflow:

Caption: Workflow for in vitro DISC reconstitution and this compound activity assay.

Detailed Methodology:

  • Protein Expression and Purification:

    • Express and purify recombinant human CD95 (extracellular domain)-Fc fusion protein, full-length FADD, and full-length procaspase-8 from a suitable expression system (e.g., E. coli or insect cells).

    • Ensure high purity of all proteins by appropriate chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • DISC Reconstitution:

    • In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT):

      • CD95-Fc (final concentration, e.g., 100 nM)

      • FADD (final concentration, e.g., 200 nM)

      • Procaspase-8 (final concentration, e.g., 50 nM)

    • Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow for DISC assembly.

  • Caspase-8 Activity Assay:

    • Following incubation, add a fluorogenic caspase-8 substrate, such as Ac-IETD-AFC (final concentration, e.g., 50 µM).

    • Immediately transfer the reaction to a pre-warmed 96-well plate.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) using a fluorescence plate reader with excitation at ~400 nm and emission at ~505 nm.

  • Data Analysis:

    • Plot the fluorescence intensity versus time.

    • The initial velocity of the reaction, which is proportional to the caspase-8 activity, is determined from the linear phase of the curve.

In Vitro Reconstitution of the Apoptosome

This protocol outlines the assembly of the apoptosome from purified components to investigate the activation of procaspase-9.

Workflow:

Caption: Workflow for in vitro apoptosome reconstitution and CASP9 activity assay.

Detailed Methodology:

  • Protein Expression and Purification:

    • Express and purify recombinant human Apaf-1 and procaspase-9 from a suitable expression system.

    • Obtain purified cytochrome c (from a commercial source or purified from bovine heart).

    • Ensure all proteins are of high purity.

  • Apoptosome Assembly and Caspase-9 Activation:

    • In a microcentrifuge tube, combine the following in a caspase assay buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT):

      • Apaf-1 (final concentration, e.g., 1 µM)

      • Cytochrome c (final concentration, e.g., 10 µM)

      • dATP (final concentration, e.g., 1 mM)

      • Procaspase-9 (final concentration, e.g., 200 nM)

    • Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow for apoptosome formation and procaspase-9 activation.

  • Caspase-9 Activity Assay:

    • Following the incubation, add a fluorogenic caspase-9 substrate, such as Ac-LEHD-AFC (final concentration, e.g., 50 µM).

    • Immediately transfer the reaction to a pre-warmed 96-well plate.

    • Measure the fluorescence intensity at regular intervals using a fluorescence plate reader with excitation at ~400 nm and emission at ~505 nm.

  • Data Analysis:

    • Plot the fluorescence intensity versus time.

    • Determine the initial velocity of the reaction from the linear portion of the curve to quantify caspase-9 activity.

Conclusion

The activation of this compound and CASP9, while both culminating in the initiation of apoptosis, are governed by distinct molecular machinery and upstream signals. This compound activation via the DISC is a direct response to extracellular cues, characterized by a high intrinsic activity upon dimerization. In contrast, CASP9 activation through the apoptosome is a more complex, intracellular process triggered by cellular stress, with a lower intrinsic zymogenicity. A thorough understanding of these differences, supported by robust experimental approaches as detailed in this guide, is essential for the continued development of novel therapeutic strategies that selectively target these critical apoptotic pathways.

References

CASP8 vs. Other Initiator Caspases in Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Programmed cell death, or apoptosis, is a fundamental process essential for tissue homeostasis and the elimination of damaged or infected cells. Central to this process is a family of cysteine-aspartic proteases known as caspases. Initiator caspases stand at the apex of the apoptotic signaling cascade, responsible for activating downstream executioner caspases that dismantle the cell. Among these, Caspase-8 (CASP8) is a key initiator of the extrinsic apoptotic pathway. This guide provides a detailed comparison of this compound with other critical initiator caspases—CASP9, CASP2, and CASP10—highlighting their distinct roles, activation mechanisms, and enzymatic activities, supported by experimental data and protocols.

Core Roles and Activation Pathways

Initiator caspases are defined by their long pro-domains, which contain specific protein-protein interaction motifs that enable their recruitment to large activation platforms. This proximity-induced dimerization is the primary mechanism of their activation.

Caspase-8 (this compound): The Extrinsic Pathway Sentinel

This compound is the principal initiator caspase of the extrinsic, or death receptor-mediated, pathway of apoptosis. This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α, TRAIL) to their cognate death receptors on the cell surface. This ligation event leads to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain), which in turn recruits pro-CASP8 via its death effector domain (DED), forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-CASP8 molecules are brought into close proximity, facilitating their dimerization and subsequent auto-proteolytic activation. Active this compound then directly cleaves and activates executioner caspases, such as CASP3 and CASP7. In some cell types, this compound can also cleave the Bcl-2 family member Bid, leading to the engagement of the intrinsic apoptotic pathway.

Caspase-10 (CASP10): A Close Relative of this compound

CASP10 shares significant structural and functional similarity with this compound, also containing two DEDs in its pro-domain. It can be recruited to the DISC and is capable of initiating apoptosis in response to death receptor signaling, in some cases independently of this compound.[1] While its precise, non-redundant role is still under investigation, studies have shown that CASP10 can cleave and activate pro-CASP3 and Bid, suggesting it functions as a bona fide initiator caspase in the extrinsic pathway.[2]

Caspase-9 (CASP9): The Intrinsic Pathway Integrator

CASP9 is the apical initiator caspase of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is activated by a variety of intracellular stress signals, including DNA damage, oxidative stress, and growth factor withdrawal. These stresses lead to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytosol. In the presence of dATP, cytochrome c binds to the adaptor protein Apaf-1, triggering its oligomerization to form a large, wheel-like complex known as the apoptosome. Pro-CASP9 is recruited to the apoptosome via its caspase recruitment domain (CARD), leading to its dimerization and activation. Active CASP9 then proteolytically activates executioner caspases.

Caspase-2 (CASP2): A Multifaceted Initiator

The role of CASP2 in apoptosis is more complex and context-dependent. It contains a CARD domain and can be activated in response to various stimuli, including DNA damage, oxidative stress, and heat shock. One proposed activation platform for CASP2 is the PIDDosome, a complex formed by the proteins PIDD and RAIDD. However, PIDDosome-independent activation has also been reported. While it can cleave Bid to engage the mitochondrial pathway, its direct activation of executioner caspases is less clear. Some studies suggest CASP2 acts upstream of the mitochondria, functioning as a sensor of cellular stress.

Signaling Pathway Diagrams

Extrinsic_Apoptosis_Pathway cluster_DISC DISC Formation Death Ligand (FasL, TNF-α) Death Ligand (FasL, TNF-α) Death Receptor (Fas, TNFR1) Death Receptor (Fas, TNFR1) Death Ligand (FasL, TNF-α)->Death Receptor (Fas, TNFR1) FADD FADD Death Receptor (Fas, TNFR1)->FADD recruits Pro-CASP8/10 Pro-CASP8/10 FADD->Pro-CASP8/10 recruits Active this compound/10 Active this compound/10 Pro-CASP8/10->Active this compound/10 dimerization & auto-activation DISC DISC Pro-CASP3/7 Pro-CASP3/7 Active this compound/10->Pro-CASP3/7 cleaves Bid Bid Active this compound/10->Bid cleaves Active CASP3/7 Active CASP3/7 Pro-CASP3/7->Active CASP3/7 Apoptosis Apoptosis Active CASP3/7->Apoptosis tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion activates

Extrinsic Apoptosis Pathway

Intrinsic_Apoptosis_Pathway cluster_Apoptosome Apoptosome Formation Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds to Pro-CASP9 Pro-CASP9 Apaf-1->Pro-CASP9 recruits Active CASP9 Active CASP9 Pro-CASP9->Active CASP9 dimerization & activation Apoptosome Apoptosome Pro-CASP3/7 Pro-CASP3/7 Active CASP9->Pro-CASP3/7 cleaves Active CASP3/7 Active CASP3/7 Pro-CASP3/7->Active CASP3/7 Apoptosis Apoptosis Active CASP3/7->Apoptosis

Intrinsic Apoptosis Pathway

Quantitative Comparison of Enzymatic Activity

The catalytic efficiency of caspases is often compared using the specificity constant (kcat/Km), which reflects both substrate binding affinity (Km) and the turnover rate (kcat). While direct comparative studies across all four initiator caspases are limited, data from various sources using optimal peptide substrates provide insights into their relative activities.

Initiator CaspaseOptimal Peptide SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference(s)
This compound Ac-IETD-AFC~12~1.5~1.2 x 10⁵[3]
CASP9 Ac-LEHD-AFC~250~10~4.0 x 10⁴[4]
CASP2 Ac-VDVAD-AFC~9~0.1~1.1 x 10⁴[5]
CASP10 Ac-IETD-AFC~20~0.7~3.5 x 10⁴[6]
CASP10 Ac-LEHD-AFC~15~0.9~6.0 x 10⁴[6]

Note: These values are approximations derived from multiple studies and can vary depending on experimental conditions, substrate type (peptide vs. protein), and the specific assay used. AFC (7-amino-4-trifluoromethylcoumarin) is a fluorescent reporter group.

From the available data, this compound exhibits high catalytic efficiency towards its optimal substrate. CASP10 shows comparable, albeit slightly lower, efficiency to this compound. CASP9 has a higher turnover rate but a weaker affinity for its peptide substrate, resulting in a lower overall catalytic efficiency in this context. CASP2 displays the lowest catalytic efficiency among the four with its preferred peptide substrate. It is important to note that the catalytic efficiency against natural protein substrates within the cellular environment can differ significantly from these in vitro measurements with synthetic peptides.

Experimental Protocols

Fluorometric Caspase Activity Assay

This protocol outlines a general method for measuring initiator caspase activity in cell lysates using a fluorogenic substrate.

Materials:

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • 2x Reaction buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)

  • Fluorogenic caspase substrate (e.g., Ac-IETD-AFC for this compound/10, Ac-LEHD-AFC for CASP9, Ac-VDVAD-AFC for CASP2) at 1 mM in DMSO

  • Fluorometer and 96-well black microplates

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in your cell line of interest using an appropriate stimulus. Include a non-induced control.

    • Harvest cells (e.g., 1-5 x 10⁶ cells) by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in 50-100 µL of ice-cold cell lysis buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) and determine the protein concentration (e.g., using a BCA assay).

  • Caspase Activity Assay:

    • In a 96-well black microplate, add 50 µL of cell lysate (containing 50-100 µg of total protein) to each well.

    • Add 50 µL of 2x reaction buffer to each well.[7]

    • Add 5 µL of the 1 mM fluorogenic substrate to each well (final concentration 50 µM).[7]

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at appropriate time intervals (e.g., every 15-30 minutes for 1-2 hours) using a fluorometer with excitation and emission wavelengths suitable for the fluorophore (e.g., Ex: 400 nm, Em: 505 nm for AFC).

    • Include a blank control (lysis buffer, reaction buffer, and substrate) and a negative control (lysate from non-induced cells).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot fluorescence intensity versus time to determine the reaction rate.

    • Compare the rates of induced samples to non-induced controls to determine the fold-increase in caspase activity.

Immunoprecipitation of Initiator Caspase Activation Complexes

This protocol provides a general framework for the immunoprecipitation of the DISC (for this compound/10) or the apoptosome (for CASP9).

Materials:

  • IP Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, supplemented with protease and phosphatase inhibitors)

  • Antibody specific for the initiator caspase of interest (e.g., anti-CASP8, anti-CASP9)

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer (e.g., IP Lysis Buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Western blot reagents

Procedure:

  • Cell Lysis and Pre-clearing:

    • Induce apoptosis to promote the formation of the activation complex.

    • Lyse cells in ice-cold IP Lysis Buffer as described above.

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes at 4°C on a rotator.

    • Centrifuge and collect the pre-cleared supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary antibody against the target initiator caspase (e.g., 1-5 µg) for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads (by centrifugation or using a magnetic rack).

    • Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.

    • After the final wash, remove all supernatant.

    • Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform Western blotting to detect the initiator caspase and other components of the activation complex (e.g., FADD for the DISC; Apaf-1 for the apoptosome).

Experimental_Workflow cluster_Cell_Culture Cell Culture & Apoptosis Induction cluster_Lysate_Prep Lysate Preparation cluster_Assays Downstream Assays A Seed Cells B Induce Apoptosis (e.g., with FasL, Staurosporine) A->B C Harvest Cells B->C D Lyse Cells in Appropriate Buffer C->D E Centrifuge to Clarify Lysate D->E F Determine Protein Concentration E->F G Fluorometric Caspase Activity Assay F->G H Immunoprecipitation of Activation Complex F->H I Western Blot Analysis H->I

Experimental Workflow Diagram

Conclusion

This compound is a critical initiator caspase that plays a central role in the extrinsic apoptotic pathway. While it shares some functional overlap with CASP10, its distinct activation mechanism and high catalytic efficiency set it apart from the intrinsic pathway initiator, CASP9, and the stress-activated CASP2. Understanding the specific roles and enzymatic properties of these initiator caspases is crucial for elucidating the complex regulation of apoptosis and for the development of targeted therapeutics that can modulate this fundamental cellular process. The experimental protocols provided in this guide offer a starting point for researchers to investigate the activity and function of these key apoptotic initiators in various biological contexts.

References

A Comparative Guide to CASP8 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in apoptosis, inflammation, and cancer, the selective inhibition of Caspase-8 (CASP8) is a critical tool. This guide provides a comparative analysis of commonly used this compound inhibitors, offering quantitative data, detailed experimental protocols, and a visual representation of the this compound signaling pathway to aid in experimental design and inhibitor selection.

This document is intended for researchers, scientists, and drug development professionals. The information is presented to objectively compare the performance of different this compound inhibitors based on available experimental data.

Performance Comparison of this compound Inhibitors

The efficacy and specificity of this compound inhibitors are paramount for obtaining reliable experimental results. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common this compound inhibitors against a panel of caspases. Lower IC50 values indicate greater potency.

InhibitorTypeThis compound IC50 (nM)CASP1 IC50 (nM)CASP3 IC50 (nM)CASP6 IC50 (nM)CASP7 IC50 (nM)CASP9 IC50 (nM)Other Notable Inhibition
Z-IETD-FMK Peptide-based, Irreversible350[1]----3700[1]Granzyme B[2][3]
Emricasan (IDN-6556) Pan-caspase, Irreversible6[4][5]0.4[4][5]2[4][5]4[4][5]6[4][5]0.3[4][5]Potent inhibitor of multiple caspases[4][5]
Ac-LESD-CMK Peptide-based, Irreversible50[1]----12000[1]Also inhibits Caspase-10 and Caspase-5[1]
Gly-Phe β-naphthylamide Substrate-based------Inhibits cathepsin-dependent this compound activation[2]

Note: IC50 values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.

Experimental Protocols

Accurate assessment of inhibitor performance relies on standardized and well-defined experimental protocols. Below is a representative methodology for a caspase activity assay used to determine inhibitor potency.

In Vitro Caspase Activity Assay

This protocol describes the determination of IC50 values for this compound inhibitors using a fluorogenic substrate.

Materials:

  • Recombinant human Caspase-8

  • Caspase-8 inhibitor (e.g., Z-IETD-FMK)

  • Caspase-8 fluorogenic substrate (e.g., Ac-IETD-AMC)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 0.1% CHAPS, 5 mM DTT, 2 mM EDTA)

  • 96-well black microplate

  • Microplate reader with fluorescence detection (Excitation/Emission ~380/460 nm for AMC-based substrates)

  • DMSO (for inhibitor dilution)

Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions of the this compound inhibitor in DMSO. A typical final concentration range for in-assay testing would be from 0.1 nM to 100 µM.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed amount of recombinant Caspase-8 to each well containing the assay buffer. Add the diluted inhibitor to the respective wells. Include a control well with DMSO only (no inhibitor). Incubate the plate at 37°C for 1 hour to allow the inhibitor to bind to the enzyme.[6]

  • Substrate Addition: After the pre-incubation period, add the fluorogenic Caspase-8 substrate to each well to initiate the enzymatic reaction. The final substrate concentration should be at or below the Km for the enzyme.

  • Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) microplate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for at least 30 minutes. The rate of increase in fluorescence is proportional to the caspase activity.

  • Data Analysis:

    • Calculate the initial velocity (V0) of the reaction for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Normalize the velocities to the control (DMSO only) to determine the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathway and Experimental Workflow

To provide a better context for the role of this compound and the points of intervention by its inhibitors, the following diagrams illustrate the this compound signaling pathway and a typical experimental workflow for inhibitor testing.

CASP8_Signaling_Pathway Ligand Death Ligand (e.g., FasL, TNFα) DeathReceptor Death Receptor (e.g., Fas, TNFR1) Ligand->DeathReceptor DISC Death-Inducing Signaling Complex (DISC) DeathReceptor->DISC This compound Active Caspase-8 DISC->this compound Activation Prothis compound Pro-Caspase-8 Prothis compound->DISC Recruitment Bid Bid This compound->Bid Cleavage ProCASP3 Pro-Caspase-3 This compound->ProCASP3 Cleavage Inhibitor This compound Inhibitor (e.g., Z-IETD-FMK) Inhibitor->this compound Inhibition tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Induces MOMP CASP3 Active Caspase-3 ProCASP3->CASP3 Activation Apoptosis Apoptosis CASP3->Apoptosis Execution

Caption: The extrinsic apoptosis pathway initiated by death receptor ligation, leading to the activation of Caspase-8.

Experimental_Workflow Start Start PrepareCells Prepare Cells/Enzyme Start->PrepareCells AddInhibitor Add this compound Inhibitor (Varying Concentrations) PrepareCells->AddInhibitor Incubate Incubate AddInhibitor->Incubate AddSubstrate Add Fluorogenic Substrate Incubate->AddSubstrate Measure Measure Fluorescence (Kinetic Read) AddSubstrate->Measure Analyze Data Analysis (IC50 Determination) Measure->Analyze End End Analyze->End

Caption: A generalized workflow for determining the in vitro potency of a this compound inhibitor.

References

Confirming the Specificity of a New CASP8 Substrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Caspase-8 (CASP8) is a critical initiator caspase in the extrinsic apoptosis pathway, but its role extends beyond programmed cell death to include the regulation of necroptosis and inflammation.[1][2] This functional diversity underscores the importance of accurately identifying and validating its substrates to understand its biological functions and develop targeted therapeutics. This guide provides a framework for confirming the specificity of a new this compound substrate, using the well-established, yet functionally distinct, substrate RIPK1 as a case study for comparison against a canonical apoptosis-inducing substrate.

The Dichotomy of this compound Function: Apoptosis vs. Necroptosis

This compound's primary role is to initiate apoptosis upon activation by death receptors.[1] However, it also plays a crucial role in suppressing necroptosis, a form of programmed necrosis, by cleaving key proteins in the necroptotic pathway, such as RIPK1 and RIPK3.[3][4] When this compound activity is compromised, RIPK1 and RIPK3 can initiate a cascade leading to necroptotic cell death.[5] Therefore, confirming whether a newly identified protein is a substrate of this compound requires distinguishing between its potential roles in apoptosis and necroptosis.

Comparative Data on this compound Substrates

The specificity of this compound for a particular substrate can be quantified through kinetic analysis. The catalytic efficiency (kcat/KM) is a key parameter for comparing how effectively this compound cleaves different substrates. Below is a comparative table of kinetic parameters for this compound cleavage of a synthetic peptide substrate commonly used to measure apoptotic activity versus its cleavage of RIPK1.

SubstrateCleavage Motifkcat (s⁻¹)KM (µM)kcat/KM (M⁻¹s⁻¹)Biological Pathway
Ac-IETD-pNAIETD15.212.41.2 x 10⁶Apoptosis Induction
RIPK1LETD8.925.13.5 x 10⁵Necroptosis Inhibition

Data is illustrative and compiled from typical values found in biochemical assays.

This table highlights that while this compound can cleave both substrates, its efficiency for the canonical apoptotic substrate is higher. This difference in catalytic efficiency can be a critical determinant of the cellular outcome.

Experimental Protocols for Substrate Validation

Confirming a new this compound substrate requires a multi-faceted approach, combining in vitro biochemical assays with cell-based experiments.

In Vitro Cleavage Assay

Objective: To determine if this compound can directly cleave the putative substrate and to quantify the kinetics of this cleavage.

Methodology:

  • Protein Expression and Purification: Recombinantly express and purify active human this compound and the putative substrate protein.

  • Reaction Setup: Incubate a fixed concentration of active this compound with varying concentrations of the substrate in a suitable reaction buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM DTT, pH 7.4).

  • Time-Course Analysis: At various time points, stop the reaction by adding SDS-PAGE loading buffer and heating.

  • Detection: Analyze the reaction products by SDS-PAGE and Western blot using an antibody specific to the substrate. The appearance of cleavage products indicates that the protein is a substrate of this compound.

  • Kinetic Analysis: For quantitative analysis, a fluorogenic or chromogenic peptide substrate corresponding to the putative cleavage site can be synthesized. The rate of cleavage is measured over time using a spectrophotometer or fluorometer to determine kcat and KM values.[6]

Co-immunoprecipitation (Co-IP)

Objective: To determine if this compound and the putative substrate interact within a cellular context.

Methodology:

  • Cell Lysis: Lyse cells expressing both this compound and the putative substrate with a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to this compound that is conjugated to magnetic or agarose beads.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Detection: Elute the bound proteins from the beads and analyze by Western blot using an antibody against the putative substrate. The presence of the substrate in the eluate indicates an interaction with this compound.

Site-Directed Mutagenesis

Objective: To confirm the specific cleavage site within the substrate.

Methodology:

  • Identify Putative Cleavage Site: Caspases cleave after aspartic acid (Asp) residues.[2] Analyze the amino acid sequence of the putative substrate to identify potential this compound cleavage sites (typically I/L/V-E-T-D).[7]

  • Mutagenesis: Generate a mutant version of the substrate where the aspartic acid residue at the putative cleavage site is replaced with a non-cleavable residue, such as alanine (e.g., D325A in RIPK1).[8]

  • In Vitro and In Vivo Validation: Repeat the in vitro cleavage assay and cell-based assays with the mutant substrate. The absence of cleavage of the mutant protein confirms the specific cleavage site.

Visualizing the Pathways and Workflows

Signaling Pathways

The following diagram illustrates the central role of this compound in mediating the switch between apoptosis and necroptosis through its cleavage of RIPK1.

CASP8_Pathway cluster_apoptosis Apoptosis cluster_necroptosis Necroptosis DeathReceptor Death Receptor DISC DISC Formation (FADD, Pro-CASP8) DeathReceptor->DISC ActiveCASP8_A Active this compound DISC->ActiveCASP8_A CASP3 Caspase-3 Activation ActiveCASP8_A->CASP3 RIPK1 RIPK1 ActiveCASP8_A->RIPK1 Cleavage & Inhibition Apoptosis Apoptosis CASP3->Apoptosis RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL Phosphorylation RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis

Caption: this compound's dual role in apoptosis and necroptosis.

Experimental Workflow

The diagram below outlines the logical flow of experiments to confirm a new this compound substrate.

Experimental_Workflow Start Hypothesized This compound Substrate CoIP Co-immunoprecipitation (Interaction in cellulo) Start->CoIP InVitroCleavage In Vitro Cleavage Assay (Direct Cleavage) Start->InVitroCleavage CoIP->InVitroCleavage IdentifySite Identify Cleavage Site (e.g., IETD motif) InVitroCleavage->IdentifySite Mutagenesis Site-Directed Mutagenesis (e.g., D -> A) IdentifySite->Mutagenesis ValidateMutant Validate Cleavage Resistance (In Vitro & In Cellulo) Mutagenesis->ValidateMutant Confirmed Confirmed this compound Substrate ValidateMutant->Confirmed

References

Navigating Specificity: A Comparative Guide to CASP8 Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. In the intricate web of cellular signaling, particularly within the apoptosis cascade, the ability to distinguish between closely related proteins like caspases is critical for generating reliable and reproducible data. This guide provides a comparative overview of the potential cross-reactivity of Caspase-8 (CASP8) antibodies with other caspase family members, offering insights into antibody selection and experimental design.

Caspase-8 is a critical initiator caspase in the extrinsic apoptosis pathway. Its activation, following the engagement of death receptors, triggers a cascade of downstream effector caspases, ultimately leading to programmed cell death. Due to the high degree of structural similarity among caspase family members, the potential for antibody cross-reactivity is a significant concern. This guide aims to address this by summarizing available information and providing detailed experimental protocols for specificity validation.

Understanding Caspase Homology and Cross-Reactivity Potential

The caspase family is characterized by conserved structural domains and sequence homology, which is the primary reason for potential antibody cross-reactivity. Caspase-8 is most closely related to Caspase-10, sharing significant sequence and structural similarity, particularly in the regions often used for antigen development. This high homology makes it challenging to produce antibodies that can definitively distinguish between these two initiator caspases. Other caspases, such as the effector caspases (Caspase-3, -7) and other initiator caspases (Caspase-9), also share conserved motifs, although to a lesser extent.

Performance Comparison of Commercially Available this compound Antibodies

While many manufacturers claim high specificity for their this compound antibodies, direct experimental evidence of cross-reactivity testing against a panel of other caspases is often limited in product datasheets. The following table summarizes the specificity claims and available validation data for representative this compound antibodies. It is important to note that the absence of cross-reactivity data does not confirm specificity, but rather highlights a gap in the provided validation.

Antibody (Clone/ID)ManufacturerHost SpeciesValidated ApplicationsCross-Reactivity Information (with other caspases)
Caspase-8 (D35G2) XP® Cell Signaling TechnologyRabbitWB, IP, IHC, IFClaims to detect endogenous levels of total caspase-8. No explicit data shown against a panel of other caspases.
Anti-Caspase-8 (C15) Millipore (Sigma-Aldrich)MouseWB, IPRecognizes the p18 subunit of human caspase-8. Cross-reactivity with other caspases is not explicitly detailed with comparative data.
Caspase 8 Polyclonal Thermo Fisher ScientificRabbitWB, IHC, IFStates reactivity with Human, Mouse, and Rat Caspase-8. Specific cross-reactivity data with other caspases is not provided.
Anti-Caspase-8 antibody AbcamRabbitWB, IHC, IF, ICCReacts with Mouse, Rat, and Human. The datasheet does not present a Western blot against a panel of other recombinant caspases.

Disclaimer: This table is based on publicly available information from manufacturer websites and may not be exhaustive. Researchers are strongly encouraged to perform their own validation experiments.

Key Signaling Pathways

To understand the context of this compound antibody utility, it is crucial to visualize its role in apoptosis.

Extrinsic Apoptosis Pathway Extrinsic Apoptosis Signaling Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor Binds DISC DISC Formation (FADD, Pro-CASP8) DeathReceptor->DISC Recruits This compound Active Caspase-8 DISC->this compound Activates Prothis compound Pro-Caspase-8 Prothis compound->DISC ProCASP3 Pro-Caspase-3 This compound->ProCASP3 Cleaves & Activates CASP3 Active Caspase-3 ProCASP3->CASP3 Apoptosis Apoptosis CASP3->Apoptosis Executes Western Blot Workflow Antibody Specificity Validation Workflow Start Start: Recombinant Caspases & Cell Lysate SDSPAGE SDS-PAGE Start->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody (Anti-CASP8) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Analysis: Assess Cross-Reactivity Detection->Analysis

The Dual Wielding Sword: Validating CASP8's Role in Necroptosis vs. Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Caspase-8 (CASP8) stands at a critical crossroads of cellular fate, acting as both a primary executioner of apoptosis and a key inhibitor of necroptosis. Understanding this dual functionality is paramount for research into inflammatory diseases, cancer, and developmental biology. This guide provides a comparative analysis of this compound's role in these two distinct forms of programmed cell death, supported by experimental data and detailed protocols to aid in the design and interpretation of studies in this field.

At the Crossroads of Cell Death: Apoptosis vs. Necroptosis

Apoptosis is a non-inflammatory, programmed cell death essential for tissue homeostasis and the removal of damaged cells. In the extrinsic apoptotic pathway, ligation of death receptors like TNFR1 or Fas leads to the formation of the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is recruited and activated.[1][2] Activated this compound then initiates a caspase cascade, leading to the cleavage of downstream effector caspases (e.g., caspase-3) and ultimately, the orderly dismantling of the cell.

Necroptosis, in contrast, is a pro-inflammatory form of programmed necrosis. It is often triggered by the same death receptor stimuli as apoptosis, particularly when this compound is inhibited or absent.[3][4] In the absence of active this compound, Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3 are not cleaved and instead form a complex called the necrosome.[2] This leads to the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL), which oligomerizes and translocates to the plasma membrane, causing its rupture and the release of cellular contents, thereby inducing an inflammatory response.

This compound's catalytic activity is the master switch between these two pathways. Active this compound cleaves and inactivates RIPK1 and RIPK3, thus preventing the formation of the necrosome and blocking the necroptotic cascade.[2][5]

Comparative Analysis of this compound's Role

The following table summarizes the key differences in this compound's involvement in apoptosis and necroptosis, with supporting experimental observations.

FeatureRole in ApoptosisRole in NecroptosisSupporting Experimental Evidence
Function Initiator/Executioner Inhibitor This compound knockout or inhibition with pan-caspase inhibitors (e.g., zVAD-fmk) in the presence of TNFα switches cell death from apoptosis to necroptosis.[3][6]
Catalytic Activity Essential for cleaving pro-caspase-3 and BID.Essential for cleaving and inactivating RIPK1 and RIPK3.Mutation of the catalytic site of this compound prevents both apoptosis induction and necroptosis inhibition.
Key Substrates Pro-caspase-3, BID, other caspases.RIPK1, RIPK3, CYLD.[2]In vitro cleavage assays demonstrate direct cleavage of RIPK1 and RIPK3 by active this compound.
Protein Complex DISC (Death-Inducing Signaling Complex) Inhibits Necrosome formation Immunoprecipitation experiments show this compound recruitment to the DISC upon death receptor ligation. In the absence of this compound, RIPK1 and RIPK3 are found in the necrosome complex.
Cellular Outcome Non-inflammatory cell death, formation of apoptotic bodies.Pro-inflammatory cell death, plasma membrane rupture.Morphological analysis by microscopy shows characteristic blebbing in apoptosis versus cell swelling and lysis in necroptosis.
Key Regulator c-FLIP (cellular FLICE-like inhibitory protein) can modulate this compound activity at the DISC, influencing the apoptotic threshold.High levels of c-FLIPL can form a heterodimer with this compound that retains the ability to cleave RIPK1 but has reduced apoptotic activity.Co-immunoprecipitation and functional assays show that different c-FLIP isoforms have distinct effects on this compound's catalytic activity and subsequent cell fate.

Quantitative Data Summary

The following tables present a summary of quantitative data from representative experiments validating this compound's role.

Table 1: Cell Viability in Response to TNFα in Wild-Type (WT) and this compound Knockout (KO) Cells

Cell LineTreatment% Apoptosis (Annexin V+/PI-)% Necroptosis (Annexin V+/PI+)
WT MacrophagesVehicle~5%~2%
WT MacrophagesTNFα (50 ng/mL)~30%~5%
This compound KO MacrophagesVehicle~4%~3%
This compound KO MacrophagesTNFα (50 ng/mL)~8%~45%

Data are illustrative and synthesized from typical results presented in the literature.[7]

Table 2: Protein Marker Expression in Response to Apoptotic and Necroptotic Stimuli

ConditionCleaved Caspase-3 (relative units)p-MLKL (relative units)
Untreated1.01.0
TNFα4.51.2
TNFα + zVAD-fmk0.86.2
TNFα (in this compound KO cells)1.15.8

Data are illustrative and based on typical western blot quantifications.[8]

Mandatory Visualizations

Signaling Pathways

cluster_0 Apoptosis vs. Necroptosis Apoptosis Apoptosis Caspase3 Caspase-3 Caspase3->Apoptosis Necroptosis Necroptosis pMLKL p-MLKL pMLKL->Necroptosis Necrosome Necrosome (RIPK1-RIPK3) TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 FADD FADD TNFR1->FADD RIPK1 RIPK1 TNFR1->RIPK1 This compound This compound FADD->this compound This compound->Caspase3 This compound->RIPK1 Cleavage RIPK3 RIPK3 This compound->RIPK3 Cleavage RIPK1->Necrosome RIPK1->FADD RIPK1->RIPK3 RIPK3->Necrosome MLKL MLKL RIPK3->MLKL MLKL->pMLKL cFLIP c-FLIP cFLIP->this compound

Caption: this compound as the central regulator of apoptosis and necroptosis.

Experimental Workflow

cluster_1 Experimental Workflow start Cell Culture (e.g., WT and this compound KO) treatment Treatment (e.g., TNFα, zVAD-fmk) start->treatment process process decision decision output output incubation Incubation treatment->incubation harvest Harvest Cells incubation->harvest analysis Analysis harvest->analysis flow Flow Cytometry (Annexin V/PI) analysis->flow Cell Death Phenotype western Western Blot (Cleaved Caspase-3, p-MLKL) analysis->western Protein Markers viability Cell Viability Assay (e.g., CCK8) analysis->viability Cell Survival apoptosis_out Apoptosis Data flow->apoptosis_out necroptosis_out Necroptosis Data flow->necroptosis_out western->apoptosis_out western->necroptosis_out viability->apoptosis_out viability->necroptosis_out

Caption: Workflow for validating this compound's role in cell death.

Experimental Protocols

Induction of Apoptosis and Necroptosis

Objective: To induce apoptosis and necroptosis in cell culture to study the role of this compound.

Materials:

  • Wild-type and this compound knockout cells (e.g., macrophages, MEFs)

  • Complete cell culture medium

  • Recombinant human or mouse TNFα (PeproTech)

  • Pan-caspase inhibitor zVAD-fmk (Invivogen)

  • Necrostatin-1 (optional, as a necroptosis inhibitor control) (Biovision)

  • DMSO (vehicle control)

  • 6-well or 96-well cell culture plates

Protocol:

  • Seed cells at an appropriate density in culture plates and allow them to adhere overnight.

  • Prepare treatment solutions:

    • Apoptosis induction: TNFα (e.g., 20 ng/mL).

    • Necroptosis induction: TNFα (e.g., 20 ng/mL) + zVAD-fmk (e.g., 20 µM).[9]

    • Necroptosis inhibition control: TNFα + zVAD-fmk + Necrostatin-1 (e.g., 30 µM).

    • Vehicle control: DMSO in culture medium.

  • Remove the culture medium and add the treatment solutions to the respective wells.

  • Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).

  • Proceed with downstream analysis (e.g., cell viability assay, flow cytometry, or western blotting).

Western Blotting for Apoptosis and Necroptosis Markers

Objective: To detect key protein markers of apoptosis (cleaved caspase-3) and necroptosis (phosphorylated MLKL).

Materials:

  • Treated cells from Protocol 1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-cleaved caspase-3, anti-p-MLKL, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Lyse the harvested cells in RIPA buffer on ice.

  • Determine protein concentration using the BCA assay.

  • Denature protein lysates by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control.[8]

Flow Cytometry for Apoptosis and Necroptosis Discrimination

Objective: To quantify the percentage of apoptotic and necroptotic cells using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Treated cells from Protocol 1

  • Annexin V-FITC/PI Apoptosis Detection Kit (e.g., from BD Pharmingen)

  • 1X Binding Buffer

  • FACS tubes

  • Flow cytometer

Protocol:

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.

  • Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

    • Live cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necroptotic cells: Annexin V+ / PI+

    • Necrotic cells (primary): Annexin V- / PI+

Caspase-8 Activity Assay

Objective: To measure the enzymatic activity of this compound in cell lysates.

Materials:

  • Cell lysates

  • Caspase-8 colorimetric or fluorometric assay kit (e.g., from MP Biomedicals)

  • Caspase-8 substrate (e.g., IETD-pNA or Ac-IETD-AFC)

  • 96-well microplate

  • Plate reader

Protocol:

  • Prepare cell lysates according to the kit manufacturer's instructions.

  • Determine protein concentration of the lysates.

  • Add equal amounts of protein to each well of a 96-well plate.

  • Add the this compound substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.[10]

  • Calculate this compound activity based on the signal intensity relative to a standard curve or control.

This guide provides a foundational framework for investigating the intricate roles of this compound in apoptosis and necroptosis. By employing these comparative analyses, visualizations, and detailed protocols, researchers can further unravel the complexities of these critical cell death pathways.

References

A Comparative Analysis of Caspase-8 Function Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for researchers, scientists, and drug development professionals, this guide provides an objective comparison of Caspase-8 (CASP8) function in humans, mice, and zebrafish. It delves into the conserved and divergent roles of this critical enzyme in apoptosis and beyond, supported by experimental data and detailed protocols.

Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway, a fundamental process for tissue homeostasis and removal of damaged cells. While its pro-apoptotic role is well-established and largely conserved across vertebrates, emerging evidence highlights a surprising diversity in its non-apoptotic functions, including regulation of necroptosis, inflammation, and cell differentiation. This guide offers a comparative overview of this compound in three key model organisms, providing a valuable resource for researchers investigating its multifaceted roles in health and disease.

Comparative Analysis of this compound Properties

FeatureHuman (Homo sapiens)Mouse (Mus musculus)Zebrafish (Danio rerio)
Primary Function Initiator of extrinsic apoptosis, regulator of necroptosis and inflammation.[1][2]Initiator of extrinsic apoptosis, essential for embryonic development, inhibitor of necroptosis.[3]Pro-apoptotic function conserved; capable of inducing apoptosis in mammalian cells.[4][5]
Genomic Organization This compound, CASP10, and CFLAR genes are clustered on chromosome 2.[4]Lacks the CASP10 gene.[6]This compound, casp10-like, and cflar genes are located on different chromosomes (LG6, LG9, and LG11, respectively).[4][5]
Non-Apoptotic Roles Regulation of NF-κB signaling, T-cell activation, and cytokine production.Crucial for embryonic development, hematopoietic cell differentiation, and suppression of necroptosis.[3]Evidence for roles in innate immunity and pyroptosis.[7]
Alternative Splicing Multiple isoforms exist, some of which may regulate apoptosis.[8]Alternative splicing is a known mechanism for regulating protein function.[9]Information on alternative splicing is less characterized compared to mammals.

This compound Signaling Pathways: A Visual Comparison

The fundamental architecture of the extrinsic apoptosis pathway initiated by this compound is conserved across vertebrates. However, nuances in the regulation and downstream effects, particularly concerning non-apoptotic signaling, are becoming increasingly apparent.

Extrinsic_Apoptosis_Pathway cluster_mammal Mammalian this compound Signaling cluster_fish Zebrafish this compound Signaling Death_Receptor_M Death Receptor (e.g., Fas, TNFR1) FADD_M FADD Death_Receptor_M->FADD_M Pro_CASP8_M Pro-Caspase-8 FADD_M->Pro_CASP8_M CASP8_M Active Caspase-8 Pro_CASP8_M->CASP8_M Dimerization & Autocatalysis CASP37_M Caspase-3/7 CASP8_M->CASP37_M BID_M BID CASP8_M->BID_M RIPK1_M RIPK1 CASP8_M->RIPK1_M Cleavage NFkB_M NF-κB Activation CASP8_M->NFkB_M Non-apoptotic Apoptosis_M Apoptosis CASP37_M->Apoptosis_M tBID_M tBID BID_M->tBID_M Mitochondria_M Mitochondria tBID_M->Mitochondria_M Intrinsic Pathway Amplification Necroptosis_M Necroptosis RIPK1_M->Necroptosis_M Death_Receptor_Z Death Receptor FADD_Z FADD Death_Receptor_Z->FADD_Z Pro_CASP8_Z Pro-Caspase-8 FADD_Z->Pro_CASP8_Z CASP8_Z Active Caspase-8 Pro_CASP8_Z->CASP8_Z Dimerization & Autocatalysis CASP3_Z Effector Caspases CASP8_Z->CASP3_Z CASP8_Z->CASP3_Z Cleavage Apoptosis_Z Apoptosis CASP3_Z->Apoptosis_Z GSDME_Z GSDME CASP3_Z->GSDME_Z Cleavage Pyroptosis_Z Pyroptosis GSDME_Z->Pyroptosis_Z

Caption: Comparative overview of mammalian and zebrafish this compound signaling pathways.

Experimental Protocols

Quantification of this compound Expression by Western Blot

This protocol outlines a standard procedure for comparing the relative protein expression levels of this compound in tissue or cell lysates from different species.

1. Protein Extraction:

  • Homogenize tissues or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Western Blotting:

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins on a 10% SDS-polyacrylamide gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for this compound overnight at 4°C. Note: Ensure the antibody is validated for cross-reactivity with the species of interest.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalize the this compound signal to a loading control (e.g., GAPDH or β-actin).

Western_Blot_Workflow Protein_Extraction Protein Extraction (Lysis & Quantitation) SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Electrotransfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-CASP8) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection & Imaging Secondary_Ab->Detection Analysis Densitometry Analysis & Normalization Detection->Analysis

Caption: Standard workflow for Western blot analysis of this compound expression.

Measurement of this compound Enzymatic Activity

This fluorometric assay provides a quantitative measure of this compound activity in cell lysates.

1. Reagent Preparation:

  • Prepare a 2X Reaction Buffer containing 20 mM DTT.

  • Prepare a 1 mM stock solution of the this compound-specific substrate, IETD-AFC (7-amino-4-trifluoromethylcoumarin).

2. Assay Procedure:

  • Induce apoptosis in the cell lines of interest using a known stimulus (e.g., TNF-α or FasL).

  • Lyse the cells using the provided Cell Lysis Buffer.

  • Centrifuge the lysates to pellet debris and collect the supernatant.

  • In a 96-well microplate, add 50 µL of cell lysate to each well.

  • Add 50 µL of 2X Reaction Buffer to each well.

  • Add 5 µL of 1 mM IETD-AFC substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[10]

  • The fold increase in this compound activity can be determined by comparing the fluorescence of the treated samples to untreated controls.

Caspase_Activity_Assay Induce_Apoptosis Induce Apoptosis in Cells Cell_Lysis Cell Lysis Induce_Apoptosis->Cell_Lysis Prepare_Lysate Prepare Cell Lysate Cell_Lysis->Prepare_Lysate Reaction_Setup Set up Reaction: Lysate + Reaction Buffer + Substrate (IETD-AFC) Prepare_Lysate->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Fluorescence_Measurement Measure Fluorescence (Ex: 400 nm, Em: 505 nm) Incubation->Fluorescence_Measurement Data_Analysis Calculate Fold Increase in Activity Fluorescence_Measurement->Data_Analysis

Caption: Workflow for the fluorometric measurement of this compound activity.

Conclusion

The comparative analysis of this compound across humans, mice, and zebrafish reveals a fascinating interplay of conserved core functions and species-specific adaptations. While the machinery for extrinsic apoptosis is remarkably similar, the expansion of non-apoptotic roles, particularly in mammals, underscores the evolutionary plasticity of this crucial enzyme. For researchers in drug development, understanding these differences is paramount. Targeting this compound for therapeutic intervention requires a nuanced approach that considers its diverse and context-dependent functions, which may vary significantly between preclinical models and human patients. This guide serves as a foundational resource to navigate the complexities of this compound biology and to inform the design of future investigations.

References

A Comparative Guide to the In Vitro and In Vivo Functions of Caspase-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functions of Caspase-8 (CASP8) as observed in controlled in vitro settings versus complex in vivo biological systems. Understanding these differences is crucial for translating laboratory findings into effective therapeutic strategies. This document outlines the distinct and overlapping roles of this compound, presents supporting experimental data, and provides detailed methodologies for key assays.

I. Functional Distinctions: In Vitro vs. In Vivo

This compound is a critical initiator caspase in the extrinsic apoptosis pathway.[1] While its pro-apoptotic role is well-established in both in vitro and in vivo models, its functional repertoire in vivo is significantly broader, encompassing non-apoptotic activities essential for tissue homeostasis and immune regulation.

In Vitro Functions:

In isolated cellular systems, the primary function of this compound is the initiation of apoptosis upon stimulation of death receptors such as Fas, TNFR1, and TRAIL receptors.[2][3] This is achieved through its recruitment to the Death-Inducing Signaling Complex (DISC), leading to its dimerization, activation, and subsequent cleavage of downstream effector caspases like CASP3 and CASP7.[4] Studies in cell culture have been instrumental in delineating the core apoptotic cascade and identifying key substrates of this compound.

In Vivo Functions:

Animal models, particularly genetically engineered mice, have revealed a more complex and multifaceted role for this compound in vivo. Beyond its apoptotic functions, this compound is essential for:

  • Inhibition of Necroptosis: this compound acts as a critical negative regulator of necroptosis, a form of programmed necrosis, by cleaving and inactivating key necroptotic proteins RIPK1 and RIPK3.[1][5] This function is vital for preventing excessive inflammation and maintaining tissue homeostasis. The enzymatic activity of this compound is indispensable for this inhibitory role.[5]

  • Inflammation and Immune Response: this compound plays a complex role in inflammation. It can contribute to pro-inflammatory responses by processing cytokines like pro-IL-1β and inducing pyroptosis through the cleavage of Gasdermin D (GSDMD).[1] Conversely, it can also limit inflammation by inducing apoptosis in immune cells and inhibiting necroptosis.[1]

  • Cell Proliferation and Differentiation: Non-apoptotic this compound activity has been implicated in promoting the proliferation and differentiation of various cell types, including T-cells and osteoblasts.

The embryonic lethality of this compound-deficient mice underscores its critical and diverse roles during development, which extend far beyond apoptosis induction observed in cell culture.[5]

II. Quantitative Data Comparison

Direct quantitative comparison of this compound enzymatic activity in vitro and in vivo is challenging due to the complexity of the in vivo microenvironment. However, data from various studies provide insights into its substrate specificity and activation kinetics in different contexts.

ParameterIn Vitro (Cell Lysates/Recombinant Enzyme)In Vivo (Animal Models/Tissue Samples)References
Primary Substrates Pro-caspase-3, Pro-caspase-7, BID, RIPK1, c-FLIPPro-caspase-3, Pro-caspase-7, BID, RIPK1, RIPK3, GSDMD, pro-IL-1β[1][4]
Activation Stimuli Death receptor ligands (e.g., FasL, TNF-α, TRAIL)Death receptor ligands, pathogens, cellular stress, developmental cues[2][6]
Activation Kinetics Rapid activation upon stimulus (seconds to minutes)Variable and cell-type specific, can be slower and more regulated[7]
Enzymatic Activity (kcat/KM) Varies depending on the substrate; for example, synthetic tetrapeptide substrates like IETD are commonly used for measurements.Difficult to measure directly; activity is inferred from cleavage of endogenous substrates and physiological outcomes.[4]

III. Experimental Protocols

Accurate assessment of this compound function relies on robust experimental methodologies. Below are detailed protocols for key assays used to study this compound in vitro and in vivo.

A. Western Blot for Active Caspase-8 in Mouse Tissue

This protocol details the detection of the cleaved, active form of this compound in tissue lysates.[2][8]

1. Tissue Homogenization:

  • Excise the mouse tissue of interest and immediately place it on ice.
  • Wash the tissue with ice-cold PBS to remove any blood.
  • Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
  • Homogenize the tissue using a mechanical homogenizer or sonicator on ice.
  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

3. SDS-PAGE and Electrotransfer:

  • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for the cleaved (active) form of this compound overnight at 4°C.
  • Wash the membrane three times with TBST for 10 minutes each.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again three times with TBST.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an appropriate imaging system.

B. Fluorometric Caspase-8 Activity Assay

This assay quantifies this compound enzymatic activity in cell or tissue lysates using a fluorogenic substrate.[9][10][11]

1. Lysate Preparation:

  • Prepare cell or tissue lysates as described in the Western Blot protocol, using a non-denaturing lysis buffer.

2. Assay Reaction:

  • In a 96-well microplate, add a defined amount of protein lysate to each well.
  • Prepare a reaction buffer containing the this compound-specific fluorogenic substrate (e.g., IETD-AFC).
  • Add the reaction buffer to each well to initiate the reaction.
  • Include a negative control (lysate with a this compound inhibitor, e.g., Z-IETD-FMK) and a positive control (recombinant active this compound).

3. Measurement:

  • Incubate the plate at 37°C, protected from light.
  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) at multiple time points using a fluorometric plate reader.

4. Data Analysis:

  • Calculate the rate of substrate cleavage by determining the change in fluorescence over time.
  • Normalize the activity to the protein concentration of the lysate.

C. Immunohistochemistry for Active Caspase-8 in Paraffin-Embedded Tissue

This protocol allows for the visualization and localization of active this compound within the tissue architecture.[12][13][14]

1. Deparaffinization and Rehydration:

  • Deparaffinize the tissue sections by incubating in xylene.
  • Rehydrate the sections through a graded series of ethanol solutions (100%, 95%, 70%) and finally in distilled water.

2. Antigen Retrieval:

  • Perform heat-induced antigen retrieval by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.[13]

3. Staining:

  • Block endogenous peroxidase activity with a hydrogen peroxide solution.
  • Block non-specific antibody binding with a blocking serum.
  • Incubate the sections with a primary antibody specific for cleaved this compound overnight at 4°C.
  • Wash the sections with PBS.
  • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
  • Develop the signal using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.[13]
  • Counterstain the sections with hematoxylin to visualize cell nuclei.

4. Dehydration and Mounting:

  • Dehydrate the sections through a graded series of ethanol and clear in xylene.
  • Mount the coverslip using a permanent mounting medium.

5. Imaging:

  • Examine the slides under a light microscope to assess the localization and intensity of this compound staining.

IV. Mandatory Visualizations

Signaling Pathway Diagrams

Extrinsic_Apoptosis_Pathway Extrinsic Apoptosis Pathway Death_Ligand Death Ligand (FasL, TNF-α, TRAIL) Death_Receptor Death Receptor (Fas, TNFR1, TRAILR) Death_Ligand->Death_Receptor Binding DISC DISC Formation (FADD, Pro-CASP8) Death_Receptor->DISC Recruitment Active_this compound Active Caspase-8 DISC->Active_this compound Dimerization & Autocleavage Pro_this compound Pro-Caspase-8 Pro_this compound->DISC Pro_CASP3 Pro-Caspase-3 Active_this compound->Pro_CASP3 Cleavage BID BID Active_this compound->BID Cleavage Active_CASP3 Active Caspase-3 Pro_CASP3->Active_CASP3 Apoptosis Apoptosis Active_CASP3->Apoptosis Cleavage of cellular substrates tBID tBID BID->tBID Mitochondria Mitochondria tBID->Mitochondria Induces MOMP Mitochondria->Active_CASP3 Cytochrome c release -> Apoptosome -> CASP9

Caption: The extrinsic apoptosis pathway initiated by death receptor ligation.

Necroptosis_Inhibition_Pathway This compound-Mediated Inhibition of Necroptosis cluster_necroptosis Necroptotic Pathway (when this compound is inhibited) TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, RIPK1) TNFR1->Complex_I TNF-α binding Active_this compound Active Caspase-8 Complex_I->Active_this compound Recruitment & Activation RIPK1 RIPK1 Active_this compound->RIPK1 Cleavage & Inactivation RIPK3 RIPK3 Active_this compound->RIPK3 Cleavage & Inactivation Necrosome Necrosome (RIPK1, RIPK3) RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylation pMLKL pMLKL MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Oligomerization & Membrane permeabilization

Caption: Inhibition of the necroptotic pathway by active Caspase-8.

Experimental Workflow Diagram

In_Vivo_CASP8_Study_Workflow Experimental Workflow for In Vivo Study of this compound cluster_analysis Downstream Analysis Animal_Model Generate/Select Animal Model (e.g., this compound KO/cKO mice) Treatment Experimental Treatment (e.g., Apoptosis/Necroptosis inducer, drug candidate) Animal_Model->Treatment Tissue_Collection Tissue Collection at defined time points Treatment->Tissue_Collection Western_Blot Western Blot (Cleaved this compound, substrates) Tissue_Collection->Western_Blot Activity_Assay Caspase Activity Assay (Fluorometric/Luminometric) Tissue_Collection->Activity_Assay IHC Immunohistochemistry (Localization of active this compound) Tissue_Collection->IHC Histology Histological Analysis (H&E staining for tissue morphology) Tissue_Collection->Histology Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Activity_Assay->Data_Analysis IHC->Data_Analysis Histology->Data_Analysis

Caption: A general workflow for studying this compound function in a mouse model.

References

The Dichotomous Role of Caspase-8: A Comparative Guide for Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the multifaceted roles of Caspase-8 (CASP8) in various disease models, with a focus on cancer, neurodegenerative disorders, and inflammatory diseases. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the complex, often contradictory, functions of this compound as both a promoter of apoptosis and a key player in cell survival and inflammation.

Executive Summary

Caspase-8, a cysteine-aspartic protease, is a critical initiator of the extrinsic apoptosis pathway. However, emerging evidence reveals its non-canonical roles in regulating necroptosis, pyroptosis, and inflammatory signaling. This guide presents a comparative analysis of this compound's function across different disease contexts, supported by experimental data from in vitro and in vivo models. We explore the divergent outcomes of this compound activation and inhibition, providing a framework for its consideration as a therapeutic target.

Comparative Analysis of this compound Function in Disease Models

The role of this compound is highly context-dependent, varying significantly between different disease models. The following tables summarize key quantitative findings from experimental studies, highlighting these differences.

Cancer

In oncology, this compound exhibits a dual role, acting as a tumor suppressor in some contexts and a promoter of tumor progression in others.[1][2][3] Its expression is often silenced in certain tumors, leading to apoptosis evasion, a hallmark of cancer.[3] Conversely, in other cancers like glioblastoma, high levels of this compound correlate with a worse prognosis, suggesting non-apoptotic, pro-survival functions.[1][2]

Experimental ModelInterventionKey Quantitative FindingsReference
Glioblastoma Cell Lines (U87MG, U251MG)This compound SilencingSensitizes cancer cells to temozolomide treatment.[4]
Glioblastoma Xenograft ModelThis compound SilencingReduces tumor growth, neoangiogenesis, and cytokine production in vivo.[4]
SF188 Glioma CellsThis compound siRNABlunts TNF-α/cycloheximide-induced cytotoxicity and inhibits radiation-induced cell death.[5]
Canine Lymphoma and Leukemia CellsChalcone Methoxy Derivatives (5 µM and 10 µM)Increased percentage of cells with active this compound after 48 hours of incubation.[6]
Neurodegenerative Diseases

In neurodegenerative diseases such as Alzheimer's, this compound activation is implicated in neuronal apoptosis.[3][7][8] However, its inhibition does not always result in neuroprotection and can lead to alternative cell death pathways like necrosis.[9]

Experimental ModelInterventionKey Quantitative FindingsReference
5xFAD Mouse Model of Alzheimer's DiseaseCombined knockout of this compound and RIPK3Diminished Aβ deposition and microgliosis.[1][10]
Human Postmortem Brain Tissue (Parkinson's Disease)N/ASignificantly higher percentage of dopaminergic neurons with this compound activation compared to controls.[9]
MPTP Mouse Model of Parkinson's DiseaseN/AThis compound is activated early in the course of toxin-induced cell demise.[9]
Primary Dopaminergic CulturesThis compound InhibitorsDid not result in neuroprotection; triggered a switch from apoptosis to necrosis.[9]
Rat Model of Traumatic Brain InjuryCortical Impact InjuryIncreased number of this compound positive cells compared to CASP3 positive cells up to 24 hours post-injury.[11]
Inflammatory Bowel Disease (IBD)

In the context of IBD, this compound plays a crucial role in maintaining intestinal homeostasis by preventing epithelial cell necroptosis.[12][13] Its deficiency in intestinal epithelial cells (IECs) leads to spontaneous intestinal inflammation.

Experimental ModelInterventionKey Quantitative FindingsReference
Mice with Intestinal Epithelial Cell-Specific Deletion of this compound (this compoundΔIEC)N/ASpontaneously developed inflammatory lesions in the terminal ileum and were highly susceptible to colitis. Lacked Paneth cells and showed reduced numbers of goblet cells.[12]
This compoundΔIEC MiceTNF-α AdministrationInduced increased cell death in the Paneth cell area of small intestinal crypts.[12]
IL-10-/- Mice with Piroxicam-Induced ColitisThis compound Inhibitor (Z-IETD-FMK)Ameliorated NSAID-provoked colitis and apoptosis.[14]
Mice with Endothelial Cell-Specific Deletion of this compoundN/ARecapitulated IBD phenotypes, indicating a role for endothelial this compound in vascular homeostasis.[13]

Key Signaling Pathways Involving this compound

The diverse functions of this compound are mediated through its involvement in multiple signaling pathways. Understanding these pathways is crucial for predicting the outcome of therapeutic interventions targeting this compound.

Extrinsic Apoptosis Pathway

This is the canonical pathway where this compound acts as an initiator caspase.

G Death Ligand (e.g., FasL, TNF-α) Death Ligand (e.g., FasL, TNF-α) Death Receptor (e.g., Fas, TNFR1) Death Receptor (e.g., Fas, TNFR1) Death Ligand (e.g., FasL, TNF-α)->Death Receptor (e.g., Fas, TNFR1) DISC Formation DISC Formation Death Receptor (e.g., Fas, TNFR1)->DISC Formation Caspase-8 (active) Caspase-8 (active) DISC Formation->Caspase-8 (active) Pro-caspase-8 Pro-caspase-8 Pro-caspase-8->DISC Formation Effector Caspases (Caspase-3, -7) Effector Caspases (Caspase-3, -7) Caspase-8 (active)->Effector Caspases (Caspase-3, -7) Apoptosis Apoptosis Effector Caspases (Caspase-3, -7)->Apoptosis

Canonical this compound-mediated extrinsic apoptosis pathway.

This compound at the Crossroads of Apoptosis and Necroptosis

This compound plays a critical role in inhibiting necroptosis, a form of programmed necrosis. In the absence or inhibition of this compound, the necroptotic pathway is activated.

G TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Complex I Complex I TNFR1->Complex I Complex IIa (Apoptosis) Complex IIa (Apoptosis) Complex I->Complex IIa (Apoptosis) Complex IIb (Necroptosis) Complex IIb (Necroptosis) Complex I->Complex IIb (Necroptosis) Caspase-8 Caspase-8 Complex IIa (Apoptosis)->Caspase-8 RIPK1 RIPK1 Complex IIb (Necroptosis)->RIPK1 Caspase-8->RIPK1 RIPK3 RIPK3 Caspase-8->RIPK3 Apoptosis Apoptosis Caspase-8->Apoptosis RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis

This compound as a molecular switch between apoptosis and necroptosis.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.

Generation of Intestinal Epithelial Cell-Specific this compound Knockout Mice (this compoundΔIEC)

This protocol describes the generation of mice with a specific deletion of this compound in the intestinal epithelium to study its role in intestinal homeostasis.[12]

G This compound-floxed mice (this compound f/f) This compound-floxed mice (this compound f/f) Breeding Breeding This compound-floxed mice (this compound f/f)->Breeding Villin-Cre mice Villin-Cre mice Villin-Cre mice->Breeding This compound f/f Villin-Cre+ mice (this compoundΔIEC) This compound f/f Villin-Cre+ mice (this compoundΔIEC) Breeding->this compound f/f Villin-Cre+ mice (this compoundΔIEC) Confirmation Confirmation This compound f/f Villin-Cre+ mice (this compoundΔIEC)->Confirmation PCR Genotyping PCR Genotyping Confirmation->PCR Genotyping Western Blot Western Blot Confirmation->Western Blot

Workflow for generating this compoundΔIEC mice.

Methodology:

  • Animal Breeding: Mice carrying a floxed this compound allele (Casp8f/f) are crossed with mice expressing Cre recombinase under the control of the villin promoter, which is active specifically in intestinal epithelial cells.

  • Genotyping: Offspring are genotyped using PCR to identify mice with the desired genotype (Casp8f/f Villin-Cre+).

  • Protein Expression Analysis: Western blotting is performed on isolated intestinal epithelial cells to confirm the absence of this compound protein in the knockout mice compared to control littermates (Casp8f/f Villin-Cre-).

  • Phenotypic Analysis: The generated this compoundΔIEC mice are monitored for spontaneous development of intestinal inflammation and their susceptibility to induced colitis models (e.g., DSS colitis) is assessed. Histological analysis of intestinal tissue is performed to evaluate inflammation, and the presence of Paneth and goblet cells.

In Vivo Administration of this compound Inhibitor in a Colitis Model

This protocol outlines the use of a this compound inhibitor to investigate its therapeutic potential in a mouse model of inflammatory bowel disease.[14]

G IL-10-/- mice IL-10-/- mice Piroxicam-induced colitis Piroxicam-induced colitis IL-10-/- mice->Piroxicam-induced colitis Treatment Groups Treatment Groups Piroxicam-induced colitis->Treatment Groups Vehicle Control Vehicle Control Treatment Groups->Vehicle Control This compound Inhibitor (Z-IETD-FMK) This compound Inhibitor (Z-IETD-FMK) Treatment Groups->this compound Inhibitor (Z-IETD-FMK) Analysis Analysis Vehicle Control->Analysis This compound Inhibitor (Z-IETD-FMK)->Analysis Histology Histology Analysis->Histology Cytokine Levels Cytokine Levels Analysis->Cytokine Levels Apoptosis Markers Apoptosis Markers Analysis->Apoptosis Markers

Experimental workflow for in vivo this compound inhibition in colitis.

Methodology:

  • Induction of Colitis: Colitis is induced in IL-10 knockout (IL-10-/-) mice by administration of piroxicam.

  • Treatment: A cohort of mice receives intraperitoneal injections of the this compound inhibitor Z-IETD-FMK, while a control group receives a vehicle control.

  • Assessment of Colitis Severity: Disease activity index (DAI), including weight loss, stool consistency, and rectal bleeding, is monitored throughout the experiment.

  • Tissue Analysis: At the end of the study, colon tissues are collected for histological analysis to assess inflammation and tissue damage.

  • Biomarker Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and apoptosis markers (e.g., cleaved caspase-3) in the colon tissue are quantified using methods such as ELISA and Western blotting.

Conclusion

The role of this compound in disease is complex and highly dependent on the cellular and disease context. While its pro-apoptotic function presents a clear target for cancer therapy, its non-canonical roles in promoting inflammation and cell survival necessitate a cautious and nuanced approach. In neurodegenerative and inflammatory diseases, the modulation of this compound activity holds therapeutic promise, but further research is required to fully understand the consequences of its inhibition or activation. This guide provides a foundational comparison to aid researchers in designing experiments and interpreting data related to this pivotal enzyme.

References

Safety Operating Guide

Essential Procedures for the Safe Handling and Disposal of Caspase-8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to proper laboratory safety and chemical handling protocols is paramount. This document provides a comprehensive guide to the proper disposal procedures for Caspase-8 (CASP8), a key initiator caspase in the apoptosis signaling pathway. While there are no disposal regulations exclusively for this compound, its handling and disposal fall under the general guidelines for biological waste, particularly when dealing with recombinant proteins and genetically modified materials.

I. Operational and Disposal Plan for Caspase-8

The following procedures outline the safe handling and disposal of materials contaminated with Caspase-8. These steps are designed to mitigate risks and ensure compliance with standard laboratory safety protocols.

Step 1: Personal Protective Equipment (PPE)

Before handling any materials containing this compound, it is crucial to be outfitted with the appropriate PPE. This includes, but is not limited to:

  • Nitrile gloves

  • Safety glasses or goggles

  • Laboratory coat

Step 2: Waste Segregation

All waste materials that have come into contact with this compound should be treated as biohazardous waste. Proper segregation is critical to ensure safe disposal.[1] Use designated biohazard containers that are rigid, leak-proof, and clearly labeled with the universal biohazard symbol.[1][2]

Step 3: Disposal of Solid Waste

Solid waste includes items such as contaminated gloves, pipette tips, culture flasks, and paper towels.

  • Collection : Collect all solid biohazardous waste in a red biohazard bag.[2]

  • Containment : The biohazard bag must be placed within a rigid, secondary container that is leak-resistant and has a tight-fitting lid.[2]

  • Treatment : Depending on institutional and local regulations, solid waste may require decontamination before final disposal. Autoclaving is a common and effective method for sterilizing biohazardous waste.[3][4]

  • Final Disposal : Once decontaminated, the waste can often be disposed of as regular trash, though this is subject to local regulations.[5] Alternatively, a licensed vendor will collect the biohazardous waste for incineration.[2][3]

Step 4: Disposal of Liquid Waste

Liquid waste, such as cell culture media containing this compound, must be decontaminated before disposal.

  • Chemical Disinfection : A common method for decontaminating liquid biological waste is through chemical disinfection.[2] Add a 1:10 final dilution of household bleach to the liquid waste and allow it to sit for a minimum of 30 minutes.[2][6]

  • Autoclaving : For larger volumes or as an alternative to chemical disinfection, liquid waste can be autoclaved.[3]

  • Drain Disposal : After effective decontamination, the liquid can typically be poured down a sink drain, followed by flushing with a large amount of water.[2][4] It is important to note that hazardous chemicals and radioisotopes must never be disposed of via the drainage system.[4]

Step 5: Disposal of Sharps

Any sharps, such as needles, syringes, or glass slides, contaminated with this compound must be handled with extreme care.

  • Collection : Immediately place all contaminated sharps into a designated, puncture-resistant sharps container that is clearly labeled with the biohazard symbol.[1][5][7]

  • Do Not Overfill : Never fill a sharps container more than two-thirds full.[7]

  • Final Disposal : Full sharps containers are to be sealed and placed in the laboratory's biohazard waste container for pickup by a certified waste disposal vendor.[2]

II. Quantitative Data Summary for Waste Handling

Waste TypeContainerTreatment MethodFinal Disposal
Solid Waste (Gloves, Pipettes, Flasks)Red Biohazard Bag within a rigid, lidded container[2]Autoclaving[3][4]Regular trash (post-decontamination, check local regulations) or incineration by a licensed vendor[2][3]
Liquid Waste (Cell Culture Media)Leak-proof container[3]Chemical disinfection (1:10 bleach solution for 30 min) or Autoclaving[2][6]Drain disposal with copious amounts of water (post-decontamination)[2]
Sharps (Needles, Glass Slides)Puncture-resistant, labeled sharps container[1][5]N/ACollection by a licensed medical waste vendor for incineration[2][7]

III. Experimental Protocols

Caspase-8 Activity Assay Protocol

A common method to measure Caspase-8 activity is a colorimetric or fluorometric assay. The general protocol is as follows:

  • Sample Preparation : Prepare cell lysates from both treated and untreated cells. The total protein concentration of each lysate should be determined and normalized.

  • Reagent Preparation : Prepare the reaction buffer containing DTT and the Caspase-8 specific substrate (e.g., IETD-pNA for colorimetric assays).

  • Reaction Setup : In a 96-well plate, add the cell lysate to the reaction buffer and substrate mixture. Include a blank well containing the reaction buffer and substrate but no cell lysate.

  • Incubation : Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition : Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of Caspase-8 activity in the sample.

IV. Mandatory Visualizations

Caspase8_Signaling_Pathway Ligand Death Ligand (e.g., FasL) Receptor Death Receptor (e.g., FasR) Ligand->Receptor Binds DISC Death-Inducing Signaling Complex (DISC) Receptor->DISC Recruits FADD Prothis compound Pro-Caspase-8 DISC->Prothis compound Recruits This compound Active Caspase-8 Prothis compound->this compound Cleavage & Activation Executioner Executioner Caspases (Caspase-3, -6, -7) This compound->Executioner Activates Apoptosis Apoptosis Executioner->Apoptosis Leads to FADD FADD FADD->DISC

Caption: The extrinsic apoptosis signaling pathway initiated by Caspase-8.

Caspase8_Assay_Workflow Start Start PrepLysates Prepare Cell Lysates (Treated vs. Untreated) Start->PrepLysates Normalize Normalize Protein Concentration PrepLysates->Normalize AddReagents Add Reaction Buffer and this compound Substrate Normalize->AddReagents Incubate Incubate at 37°C (1-2 hours) AddReagents->Incubate Read Measure Absorbance (405 nm) Incubate->Read Analyze Analyze Data Read->Analyze End End Analyze->End

Caption: A typical experimental workflow for a Caspase-8 colorimetric activity assay.

References

Essential Safety and Handling Guide for Caspase-8 (CASP8)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with active Caspase-8 (CASP8). The following procedures for handling, storage, and disposal are designed to ensure laboratory safety and maintain the integrity of the enzyme.

Understanding Caspase-8

Caspase-8 is a key initiator enzyme in the extrinsic pathway of apoptosis, or programmed cell death.[1][2] It is a cysteine-aspartic acid protease that, once activated, can cleave and activate downstream effector caspases, leading to the dismantling of the cell.[1][3] Given its potent biological activity, proper handling is essential to avoid unintended cellular effects and ensure the safety of laboratory personnel. While some suppliers state that recombinant Caspase-8 is non-hazardous and does not require a Material Safety Data Sheet (MSDS), it is crucial to note that the toxicological properties of the purified, active enzyme have not been thoroughly investigated. Therefore, treating active Caspase-8 with a high degree of caution is imperative.

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times when handling Caspase-8. The specific PPE required can be categorized by the type of work being performed.

Table 1: Personal Protective Equipment for Handling Caspase-8

Task Required PPE Rationale
Routine Handling (Low Concentrations) - Lab coat- Safety glasses with side shields- Nitrile glovesProtects against accidental splashes and skin contact.
Handling of Concentrated Stock Solutions - Lab coat- Chemical splash goggles- Nitrile gloves (double-gloving recommended)Provides a higher level of protection for the eyes and skin from concentrated enzyme solutions.
Potential for Aerosol Generation (e.g., vortexing, sonicating) - Lab coat- Face shield and chemical splash goggles- Nitrile gloves (double-gloving recommended)- Use of a biological safety cabinet (BSC) or fume hoodMinimizes the risk of inhalation or facial exposure to aerosolized enzyme.
Spill Cleanup - Disposable gown- Chemical splash goggles and face shield- Heavy-duty nitrile or rubber gloves- Shoe covers (for large spills)Ensures maximum protection from splashes and contamination during cleanup procedures.

Operational Plan: Handling and Storage

Proper handling and storage are critical for both safety and maintaining the enzymatic activity of Caspase-8.

3.1. Handling

  • Work Area: All work with active Caspase-8 should be conducted in a designated area of the laboratory, away from high-traffic zones. For procedures with a risk of aerosol formation, a certified biological safety cabinet (BSC) or a chemical fume hood should be used.

  • Aliquoting: Upon receipt, it is recommended to aliquot the Caspase-8 stock solution into single-use volumes to minimize freeze-thaw cycles, which can decrease enzyme activity.

  • Pipetting: Use filtered pipette tips to prevent cross-contamination and the introduction of nucleases or proteases. Never mouth pipette.

  • Avoid Contamination: Wear gloves at all times and change them frequently, especially after handling the enzyme.

3.2. Storage

Lyophilized Caspase-8 is typically stable for at least one year when stored at -70°C. Once reconstituted, the enzyme should be aliquoted and stored at -70°C. To prevent loss of activity, avoid repeated freeze-thaw cycles.

Table 2: Storage Conditions for Caspase-8

Form Storage Temperature Special Instructions
Lyophilized Powder-70°CStore in a desiccated environment.
Reconstituted Solution-70°CAliquot into single-use volumes. Avoid repeated freeze-thaw cycles.

Disposal Plan

All materials that come into contact with Caspase-8, including pipette tips, microfuge tubes, and gloves, should be treated as biohazardous waste.

4.1. Inactivation of Caspase-8

Before disposal, it is best practice to inactivate any residual active Caspase-8. This can be achieved through several methods:

  • Chemical Inactivation: Treatment with a 10% bleach solution for at least 30 minutes is effective for inactivating enzymes.

  • Heat Inactivation: Autoclaving at 121°C for at least 30 minutes will denature and inactivate the enzyme.

4.2. Waste Disposal

  • Solid Waste: All contaminated solid waste (e.g., pipette tips, tubes, gloves, paper towels) should be placed in a designated biohazard bag and autoclaved before disposal.

  • Liquid Waste: Liquid waste containing Caspase-8 should be decontaminated with a 10% bleach solution for at least 30 minutes before being discarded down the drain with copious amounts of water, in accordance with local regulations.

Decontamination Plan

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

5.1. Minor Spill (inside a BSC)

  • Leave the BSC running.

  • Cover the spill with absorbent material.

  • Gently pour a 10% bleach solution over the absorbent material, starting from the outside of the spill and working inwards.

  • Allow a contact time of at least 30 minutes.

  • Wipe up the spill with fresh absorbent material and dispose of all contaminated materials in a biohazard bag.

  • Wipe the affected area with 70% ethanol to remove any residual bleach.

5.2. Major Spill (outside a BSC)

  • Alert others in the area and evacuate the immediate vicinity.

  • Remove any contaminated clothing and wash exposed skin with soap and water.

  • Post a warning sign to prevent others from entering the area.

  • Allow aerosols to settle for at least 30 minutes before re-entering.

  • Don appropriate PPE for spill cleanup (see Table 1).

  • Follow the cleanup procedure for a minor spill as outlined above.

  • Report the incident to your laboratory supervisor or safety officer.

Experimental Workflow and Safety

The following diagram illustrates the general workflow for handling Caspase-8, incorporating key safety checkpoints.

Caspase8_Workflow Caspase-8 Handling and Disposal Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal start Start: Receive Caspase-8 storage Store at -70°C start->storage ppe Don Appropriate PPE storage->ppe reconstitute Reconstitute/Thaw in Designated Area ppe->reconstitute aliquot Aliquot for Single Use reconstitute->aliquot experiment Perform Experiment in BSC aliquot->experiment waste Collect Contaminated Waste experiment->waste decontaminate_liquid Decontaminate Liquid Waste (10% Bleach) waste->decontaminate_liquid decontaminate_solid Decontaminate Solid Waste (Autoclave) waste->decontaminate_solid dispose Dispose According to Institutional Guidelines decontaminate_liquid->dispose decontaminate_solid->dispose

Caption: Workflow for safe handling and disposal of Caspase-8.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.